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  • Product: Metahexamide
  • CAS: 565-33-3

Core Science & Biosynthesis

Foundational

A Technical Guide to the Mechanism of Action of Metahexamide on Pancreatic β-Cells

For Researchers, Scientists, and Drug Development Professionals Abstract: This document provides an in-depth technical overview of the molecular mechanism by which metahexamide, a first-generation sulfonylurea, stimulate...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the molecular mechanism by which metahexamide, a first-generation sulfonylurea, stimulates insulin (B600854) secretion from pancreatic β-cells. The primary focus is on its interaction with the ATP-sensitive potassium (K-ATP) channel and the subsequent signaling cascade. This guide includes a summary of quantitative data for sulfonylureas, detailed experimental protocols for mechanism validation, and visualizations of the core signaling pathway and experimental workflows. While much of the detailed molecular research has been conducted on second-generation sulfonylureas, the fundamental mechanism described is applicable to metahexamide as a member of this drug class.

Core Mechanism of Action: K-ATP Channel Inhibition

Metahexamide, like other sulfonylurea drugs, exerts its primary effect by modulating the activity of the ATP-sensitive potassium (K-ATP) channel in the plasma membrane of pancreatic β-cells.[1][2][3] This channel is a complex hetero-octamer composed of four inwardly rectifying potassium channel (Kir6.2) subunits and four sulfonylurea receptor 1 (SUR1) subunits.[4][5][6] The SUR1 subunit serves as the regulatory component and is the binding site for sulfonylureas, while the Kir6.2 subunit forms the pore of the channel.[4][5]

The sequence of events leading to insulin secretion is as follows:

  • Binding to SUR1: Metahexamide binds to the SUR1 subunit of the K-ATP channel complex.[3][7] This binding is a critical initiating step.

  • K-ATP Channel Closure: This binding event induces a conformational change in the channel complex, leading to the closure of the Kir6.2 pore.[1][8] This action inhibits the efflux of potassium ions (K+) from the β-cell.[3][9]

  • Membrane Depolarization: The reduction in outward K+ current causes the β-cell's plasma membrane to depolarize.[1][2][9]

  • Activation of VGCCs: The change in membrane potential activates voltage-gated calcium channels (VGCCs).[1][3][9]

  • Calcium Influx: Activation of VGCCs leads to a rapid influx of extracellular calcium ions (Ca2+) into the β-cell cytoplasm.[1][9]

  • Insulin Granule Exocytosis: The resulting increase in intracellular Ca2+ concentration is the primary trigger for the fusion of insulin-containing secretory granules with the plasma membrane, resulting in the exocytosis and secretion of insulin into the bloodstream.[1][3][9]

Some studies suggest that sulfonylureas may also promote exocytosis through mechanisms independent of K-ATP channel closure, potentially involving direct interaction with the secretory machinery in a process dependent on Protein Kinase C (PKC).[10]

Signaling Pathway Visualization

G Signaling Pathway of Metahexamide-Induced Insulin Secretion cluster_membrane β-Cell Plasma Membrane K_ATP K-ATP Channel (SUR1 + Kir6.2) Depolarization Membrane Depolarization K_ATP->Depolarization Inhibits K⁺ Efflux VGCC Voltage-Gated Ca²⁺ Channel (VGCC) Ca_Influx ↑ Intracellular [Ca²⁺] VGCC->Ca_Influx Ca²⁺ Influx Metahexamide Metahexamide Metahexamide->K_ATP Binds to SUR1 Depolarization->VGCC Activates Exocytosis Insulin Granule Exocytosis Ca_Influx->Exocytosis Triggers Insulin_Secretion Insulin Secretion Exocytosis->Insulin_Secretion

Signaling pathway of sulfonylurea-induced insulin secretion.

Quantitative Data: Sulfonylurea Receptor Affinity

Compound ClassCompoundReceptorKi (nM)Notes
First-GenerationTolbutamideSUR1~30,000Lower affinity, representative of first-generation potency.[11]
First-GenerationAcetohexamideSUR1~30,000Similar low affinity to other first-generation drugs.[11]
First-GenerationChlorpropamideSUR1~30,000Demonstrates the characteristic lower potency of this class.[11]
First-Generation Metahexamide SUR1 N/A Expected to have an affinity in the micromolar range, similar to other first-generation sulfonylureas.
Second-GenerationGlyburide (B1671678) (Glibenclamide)SUR10.61High affinity, demonstrating the increased potency of second-generation drugs.[11]
Second-GenerationGlipizideSUR12.5High affinity, though slightly lower than Glyburide.[11]

Experimental Protocols

Investigating the mechanism of action of metahexamide involves specific biochemical and electrophysiological assays. The following are detailed methodologies for two key experiments.

Patch-Clamp Electrophysiology

This protocol is used to directly measure the effect of metahexamide on K-ATP channel currents in pancreatic β-cells.[12] The inside-out patch configuration is ideal for studying the direct interaction of drugs with the channel.[12]

Objective: To quantify the inhibition of K-ATP channel activity by metahexamide.

Methodology:

  • Cell Preparation:

    • Isolate pancreatic islets from a suitable animal model (e.g., rat or mouse) by collagenase digestion.

    • Dissociate the islets into single β-cells and plate them on coverslips for recording.

  • Electrode and Solution Preparation:

    • Pipette Solution (Extracellular): Prepare a solution containing (in mM): 140 KCl, 1.2 MgCl₂, 2.6 CaCl₂, 10 HEPES. Adjust pH to 7.4 with KOH.

    • Bath Solution (Intracellular): Prepare a solution containing (in mM): 140 KCl, 10 HEPES, 1 EGTA. Adjust pH to 7.2 with KOH. ATP can be added to this solution to study its interaction with the drug.

    • Pull microelectrodes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the pipette solution.

  • Recording Procedure:

    • Approach a single β-cell with the microelectrode and form a high-resistance (>1 GΩ) "giga-seal" with the cell membrane.[13]

    • Establish the whole-cell configuration to verify cell type, then excise the membrane patch into the bath solution to achieve the "inside-out" configuration.

    • Hold the membrane potential at a constant voltage (e.g., -70 mV) and record K-ATP channel currents.

    • Apply various concentrations of metahexamide to the bath solution, perfusing the intracellular side of the membrane patch.

    • Record the resulting channel inhibition at each concentration to determine the dose-response relationship and calculate the IC₅₀.

Insulin Secretion Assay

This assay quantifies the amount of insulin released from isolated pancreatic islets in response to treatment with metahexamide.[12]

Objective: To measure the dose-dependent effect of metahexamide on insulin secretion.

Methodology:

  • Islet Isolation and Culture:

    • Isolate pancreatic islets as described previously and culture them overnight in RPMI-1640 medium to allow recovery.

  • Pre-incubation:

    • Hand-pick groups of 5-10 size-matched islets and place them in a multi-well plate.

    • Pre-incubate the islets for 1-2 hours in Krebs-Ringer Bicarbonate Buffer (KRBB) with a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.[12]

  • Stimulation:

    • Remove the pre-incubation buffer and replace it with fresh KRBB containing either:

      • Basal low glucose (2.8 mM) as a negative control.

      • Stimulatory high glucose (e.g., 16.7 mM) as a positive control.

      • Basal low glucose supplemented with different concentrations of metahexamide.

    • Incubate the islets for a defined period (e.g., 60 minutes) at 37°C.

  • Sample Collection and Analysis:

    • After the incubation, collect the supernatant (buffer) from each well.[12]

    • Quantify the insulin concentration in the supernatant using a standard method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).

    • Normalize the results to the number of islets per well or total insulin/protein content.

Mandatory Visualizations: Experimental Workflows

Workflow for Patch-Clamp Electrophysiology

G Experimental Workflow for Patch-Clamp Electrophysiology cluster_prep Preparation cluster_record Recording cluster_analysis Analysis IsolateCells Isolate Pancreatic Islets & Dissociate to Single β-Cells PrepSolutions Prepare Pipette & Bath Solutions FormSeal Form Giga-seal on β-Cell Membrane IsolateCells->FormSeal PrepSolutions->FormSeal ExcisePatch Excise Membrane Patch (Inside-Out Configuration) FormSeal->ExcisePatch RecordCurrents Record Basal K-ATP Currents ExcisePatch->RecordCurrents ApplyDrug Apply Metahexamide (Varying Concentrations) RecordCurrents->ApplyDrug RecordInhibition Measure Channel Inhibition ApplyDrug->RecordInhibition AnalyzeData Analyze Data & Calculate IC₅₀ RecordInhibition->AnalyzeData

Workflow for validating the sulfonylurea mechanism via patch-clamp.
Workflow for Insulin Secretion Assay

G Experimental Workflow for Insulin Secretion Assay IsolateIslets Isolate Pancreatic Islets & Culture Overnight PreIncubate Pre-incubate Islets (Low Glucose KRBB) IsolateIslets->PreIncubate Stimulate Stimulate Islets with Controls & Metahexamide Concentrations PreIncubate->Stimulate Collect Collect Supernatant After Incubation Stimulate->Collect Quantify Quantify Insulin (ELISA / RIA) Collect->Quantify Analyze Normalize & Analyze Data Quantify->Analyze

Workflow for quantifying metahexamide-induced insulin secretion.

References

Exploratory

An In-depth Technical Guide to the Chemical Structure of Metahexamide

For Researchers, Scientists, and Drug Development Professionals Introduction Metahexamide is a first-generation sulfonylurea drug with antihyperglycemic properties.[1][2][3] Historically used in the management of type 2...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metahexamide is a first-generation sulfonylurea drug with antihyperglycemic properties.[1][2][3] Historically used in the management of type 2 diabetes mellitus, it functions by stimulating insulin (B600854) release from pancreatic β-cells. This guide provides a detailed overview of the chemical structure of Metahexamide, its physicochemical properties, and the signaling pathway through which it exerts its therapeutic effect. While specific experimental data for Metahexamide is limited due to its status as an older drug, this document compiles available information and provides generalized experimental protocols relevant to its synthesis and characterization.

Chemical and Physical Properties

The fundamental physicochemical properties of Metahexamide are summarized in the table below. This data is essential for its handling, formulation, and analysis in a research and development setting.

PropertyValueReference
IUPAC Name 1-(3-amino-4-methylphenyl)sulfonyl-3-cyclohexylurea[1]
Alternate IUPAC Name 3-Amino-N-(cyclohexylcarbamoyl)-4-methylbenzene-1-sulfonamide[2]
Molecular Formula C₁₄H₂₁N₃O₃S[1][2]
Molar Mass 311.40 g/mol [1]
CAS Number 565-33-3[2]
PubChem CID 11259[1]
SMILES CC1=C(C=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2)N[1]
Stereochemistry Achiral[4]

Chemical Structure Visualization

The two-dimensional chemical structure of Metahexamide is depicted below. The structure was generated using the DOT language and illustrates the connectivity of the atoms, including the characteristic sulfonylurea moiety linked to a substituted benzene (B151609) ring and a cyclohexyl group.

Figure 1: Chemical structure of Metahexamide.

Experimental Protocols

General Synthesis of a Sulfonylurea

The synthesis of a sulfonylurea, such as Metahexamide, typically involves a multi-step process. A plausible, though generalized, synthetic route is outlined below.

Workflow for Generalized Sulfonylurea Synthesis

synthesis_workflow start Start with 3-nitro-4-methylphenol step1 Reduction of nitro group to amine (e.g., H₂, Raney Ni) start->step1 intermediate1 3-amino-4-methylphenol (B1265707) step1->intermediate1 step2 Sulfonylation (e.g., chlorosulfonic acid) intermediate1->step2 intermediate2 3-amino-4-methylbenzene-1-sulfonyl chloride step2->intermediate2 step3 Reaction with cyclohexyl isocyanate intermediate2->step3 product Metahexamide step3->product

Figure 2: A generalized synthetic workflow for Metahexamide.

Methodology:

  • Reduction of the Nitro Group: The starting material, 3-nitro-4-methylphenol, is reduced to form 3-amino-4-methylphenol. A common method for this transformation is catalytic hydrogenation using a catalyst such as Raney nickel under a hydrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Sulfonylation: The resulting 3-amino-4-methylphenol is then reacted with a sulfonating agent, such as chlorosulfonic acid, to introduce the sulfonyl chloride group, yielding 3-amino-4-methylbenzene-1-sulfonyl chloride. This reaction is typically performed at low temperatures to control its reactivity.

  • Urea (B33335) Formation: The final step involves the reaction of the sulfonyl chloride intermediate with cyclohexyl isocyanate. This reaction forms the urea linkage, resulting in the final product, Metahexamide. The product would then be purified, for example, by recrystallization.

Characterization Protocols

The synthesized Metahexamide would be characterized using standard analytical techniques to confirm its structure and purity.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the carbon-hydrogen framework of the molecule.

  • Methodology:

    • A sample of Metahexamide (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • The chemical shifts (δ), multiplicity, and integration of the peaks in the ¹H NMR spectrum, and the chemical shifts of the peaks in the ¹³C NMR spectrum, would be analyzed to confirm the presence of the aromatic, cyclohexyl, methyl, and amine protons and carbons, consistent with the structure of Metahexamide. 2D NMR experiments like COSY and HSQC could be used for more detailed structural assignment.

4.2.2. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Methodology:

    • An IR spectrum of solid Metahexamide is obtained using an FTIR spectrometer, typically employing the KBr pellet or Attenuated Total Reflectance (ATR) technique.

    • The spectrum would be analyzed for characteristic absorption bands corresponding to the functional groups in Metahexamide. Expected key peaks would include N-H stretching vibrations for the amine and urea groups, C=O stretching for the urea carbonyl, and S=O stretching for the sulfonyl group.

4.2.3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Methodology:

    • A dilute solution of Metahexamide is introduced into a mass spectrometer, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • A full scan mass spectrum is acquired to determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻), which should correspond to the calculated molecular weight of Metahexamide.

    • Tandem mass spectrometry (MS/MS) could be performed to induce fragmentation of the molecular ion, providing further structural information based on the observed fragment ions.

Mechanism of Action and Signaling Pathway

Metahexamide, like other first-generation sulfonylureas, stimulates insulin secretion from pancreatic β-cells by interacting with the ATP-sensitive potassium (K-ATP) channel.

The signaling pathway is initiated by the binding of Metahexamide to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel. This binding event leads to the closure of the channel, which in turn depolarizes the cell membrane. The depolarization activates voltage-gated calcium channels, causing an influx of calcium ions into the cell. The elevated intracellular calcium concentration triggers the exocytosis of insulin-containing granules, resulting in the release of insulin into the bloodstream.

Signaling Pathway of Metahexamide in Pancreatic β-Cells

signaling_pathway Metahexamide Metahexamide SUR1 SUR1 Subunit of K-ATP Channel Metahexamide->SUR1 Binds to K_ATP_channel K-ATP Channel Closure SUR1->K_ATP_channel Inhibits Membrane_Depolarization Membrane Depolarization K_ATP_channel->Membrane_Depolarization Leads to Ca_Channel Voltage-Gated Ca²⁺ Channel Activation Membrane_Depolarization->Ca_Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Insulin_Exocytosis Insulin Granule Exocytosis Intracellular_Ca->Insulin_Exocytosis Triggers Insulin_Release Insulin Release Insulin_Exocytosis->Insulin_Release

Figure 3: Signaling pathway of Metahexamide in pancreatic β-cells.

Conclusion

Metahexamide is a well-characterized first-generation sulfonylurea in terms of its fundamental chemical structure and mechanism of action. While specific, modern experimental data on its synthesis and detailed characterization are not abundant in readily accessible literature, its properties can be reliably predicted and analyzed using standard organic chemistry principles and analytical techniques. This guide provides a foundational understanding of Metahexamide for professionals in the field of drug development and research.

References

Foundational

Metahexamide CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals Core Compound Information Chemical Name: 1-(3-amino-4-methylphenyl)sulfonyl-3-cyclohexylurea CAS Number: 565-33-3 Molecular Formula: C₁₄H₂₁N₃O₃S Metahexamid...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

Chemical Name: 1-(3-amino-4-methylphenyl)sulfonyl-3-cyclohexylurea

CAS Number: 565-33-3

Molecular Formula: C₁₄H₂₁N₃O₃S

Metahexamide is a first-generation sulfonylurea compound that has been studied for its anti-diabetic properties.[1][2] As a member of the sulfonylurea class, its primary mechanism of action involves the stimulation of insulin (B600854) secretion from pancreatic β-cells. This technical guide provides a comprehensive overview of the available technical data on Metahexamide, including its physicochemical properties, mechanism of action, and relevant experimental protocols.

Physicochemical and Pharmacokinetic Properties

A summary of the known physicochemical and limited pharmacokinetic parameters for Metahexamide is presented below.

PropertyValueReference(s)
Molecular Weight 311.4 g/mol [2]
Melting Point 151°C
pKa (predicted) 5.49 ± 0.10
Solubility Very slightly soluble in methanol.
Cmax Data not available
Tmax Data not available
AUC Data not available
Metabolism Expected to be metabolized in the liver, similar to other sulfonylureas.[3][4]
Excretion Likely excreted via urine, similar to other sulfonylureas.[3][4]

Mechanism of Action: Targeting the KATP Channel

The hypoglycemic effect of Metahexamide is achieved through its interaction with the ATP-sensitive potassium (KATP) channels in the plasma membrane of pancreatic β-cells.[5] This interaction initiates a cascade of events leading to insulin exocytosis.

Signaling Pathway

The binding of Metahexamide to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel is the critical first step.[5][6] This binding event induces closure of the channel, altering the membrane potential of the β-cell.

Metahexamide Metahexamide SUR1 SUR1 Subunit of KATP Channel Metahexamide->SUR1 Binds to KATP_Channel KATP Channel Closure SUR1->KATP_Channel Induces Membrane_Depolarization β-Cell Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to Ca_Influx Voltage-Gated Ca²⁺ Channel Opening & Ca²⁺ Influx Membrane_Depolarization->Ca_Influx Triggers Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis Stimulates Insulin_Release Insulin Release Insulin_Exocytosis->Insulin_Release

Figure 1. Signaling pathway of Metahexamide-induced insulin release.

Experimental Protocols

While specific experimental data for Metahexamide is limited, the following protocols are standard for assessing the activity of sulfonylurea compounds.

KATP Channel Activity Assessment using Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of sulfonylureas on the activity of KATP channels in isolated pancreatic β-cells or cell lines expressing the channel.

cluster_0 Cell Preparation cluster_1 Patch-Clamp Recording cluster_2 Data Analysis Isolate_Cells Isolate Pancreatic β-cells or Culture KATP-expressing cells Establish_Seal Establish Giga-ohm Seal (Whole-cell or Inside-out) Isolate_Cells->Establish_Seal Record_Baseline Record Baseline KATP Channel Activity Establish_Seal->Record_Baseline Apply_Metahexamide Apply Metahexamide (Test Compound) Record_Baseline->Apply_Metahexamide Record_Effect Record Channel Inhibition Apply_Metahexamide->Record_Effect Analyze_Currents Analyze Current Traces Record_Effect->Analyze_Currents Determine_IC50 Determine IC₅₀ Value Analyze_Currents->Determine_IC50

Figure 2. Workflow for patch-clamp analysis of KATP channel activity.
SUR1 Binding Assay

This radioligand binding assay quantifies the affinity of a sulfonylurea compound for the SUR1 subunit.

cluster_0 Membrane Preparation cluster_1 Binding Reaction cluster_2 Separation and Quantification cluster_3 Data Analysis Prepare_Membranes Prepare Membranes from SUR1-expressing Cells Incubate Incubate Membranes with Radiolabeled Sulfonylurea (e.g., [³H]glibenclamide) and varying concentrations of Metahexamide Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand (e.g., Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity Separate->Quantify Calculate_Ki Calculate Ki Value Quantify->Calculate_Ki

Figure 3. Workflow for SUR1 binding assay.

Efficacy and Safety

Conclusion

Metahexamide is a first-generation sulfonylurea with a well-understood mechanism of action involving the inhibition of KATP channels in pancreatic β-cells. While its basic chemical and physical properties are known, there is a significant lack of modern, quantitative data regarding its pharmacokinetics, clinical efficacy, and safety in human subjects. The experimental protocols provided in this guide offer a framework for researchers to further investigate the properties of Metahexamide and similar compounds. Further research is warranted to fully characterize its therapeutic potential and safety profile according to current standards.

References

Exploratory

Metahexamide: A Historical and Technical Review for Diabetes Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Metahexamide, a first-generation sulfonylurea, holds a significant place in the history of oral antidiabetic agents. First descr...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Metahexamide, a first-generation sulfonylurea, holds a significant place in the history of oral antidiabetic agents. First described in 1959, its development and clinical investigation provided valuable insights into the pharmacological management of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the historical context of Metahexamide, its synthesis, mechanism of action, clinical data, and experimental protocols relevant to its study.

Chemical and Physical Properties

Metahexamide is chemically known as N-(3-amino-4-methylbenzenesulfonyl)-N'-cyclohexylurea. Its fundamental properties are summarized below.

PropertyValue
Chemical Formula C₁₄H₂₁N₃O₃S
Molar Mass 311.4 g/mol
Appearance White crystalline powder
Melting Point 151-153 °C
CAS Number 565-33-3

Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 3-amino-4-methylbenzenesulfonamide (B110531) C Reaction in an inert solvent (e.g., acetone, benzene) A->C B Cyclohexyl isocyanate B->C D Metahexamide (N-(3-amino-4-methylbenzenesulfonyl)-N'-cyclohexylurea) C->D Nucleophilic addition

Plausible synthesis route for Metahexamide.

Mechanism of Action

Metahexamide, like other first-generation sulfonylureas, exerts its hypoglycemic effect by stimulating insulin (B600854) secretion from the pancreatic β-cells. This action is mediated through its interaction with the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel in the β-cell membrane.

The binding of Metahexamide to SUR1 leads to the closure of the K-ATP channel. This blockage of potassium ion efflux results in the depolarization of the β-cell membrane. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of calcium ions (Ca²⁺). The subsequent increase in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, thereby releasing insulin into the bloodstream.

G cluster_cell Pancreatic β-cell M Metahexamide SUR1 SUR1 Receptor M->SUR1 Binds to KATP K-ATP Channel SUR1->KATP Closes Depolarization Membrane Depolarization KATP->Depolarization Leads to Ca_channel Voltage-gated Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Allows Insulin Insulin Granules Insulin_release Insulin Release into Bloodstream Insulin->Insulin_release Depolarization->Ca_channel Activates Ca_influx->Insulin Triggers Exocytosis

Signaling pathway of Metahexamide in pancreatic β-cells.

Clinical Data

A notable clinical study published in 1960 provides key insights into the efficacy and safety of Metahexamide in a cohort of 104 diabetic patients.

Patient Demographics and Dosage
ParameterValue
Number of Patients104
Age Range22 - 84 years
Duration of Diabetes1 month - 25 years
Initial Daily Dosage100 - 400 mg
Maintenance Daily Dosage50 - 300 mg
Efficacy

The study reported a "good" or "fair" response to Metahexamide in a significant portion of the patients. The primary measure of efficacy was the control of blood glucose levels.

Response CategoryPercentage of Patients
Good47%
Fair15%
Poor38%

Good response was defined as the ability to maintain normal blood glucose levels. Fair response indicated some improvement but not optimal control.

Adverse Effects

The incidence of adverse effects was documented in the clinical trial, with a particular focus on hepatic, gastrointestinal, and central nervous system-related events.

| Adverse Effect | Number of Patients | Percentage of Patients | | :--- | :--- | | Jaundice | 2 | 1.9% | | Nausea and Vomiting | 5 | 4.8% | | Dizziness | 3 | 2.9% | | Headache | 2 | 1.9% | | Skin Rash | 1 | 1.0% |

It is important to note that the development of jaundice, indicative of hepatotoxicity, was a significant concern that ultimately limited the clinical use of Metahexamide.

Experimental Protocols

Detailed experimental protocols from the original Metahexamide studies are scarce. However, based on the methodologies of that era for similar compounds, the following outlines the likely experimental approaches.

In Vitro: Insulin Secretion Assay

This protocol would have been used to assess the direct effect of Metahexamide on insulin secretion from isolated pancreatic islets.

G start Isolate pancreatic islets (e.g., from rabbit or rat) culture Culture islets in vitro start->culture pre_incubation Pre-incubate islets in low glucose medium culture->pre_incubation treatment Incubate with varying concentrations of Metahexamide pre_incubation->treatment sampling Collect supernatant at different time points treatment->sampling assay Measure insulin concentration (e.g., radioimmunoassay) sampling->assay analysis Analyze dose-response relationship assay->analysis end Determine insulin secretagogue activity analysis->end

Workflow for an in vitro insulin secretion assay.
In Vivo: Oral Hypoglycemic Activity in Animal Models

This protocol would have been employed to evaluate the blood glucose-lowering effect of Metahexamide in a living organism.

G start Select animal model (e.g., rabbits, dogs) induction Induce hyperglycemia (e.g., with alloxan) start->induction fasting Fast animals overnight induction->fasting baseline Measure baseline blood glucose fasting->baseline administration Administer Metahexamide orally baseline->administration monitoring Collect blood samples at regular intervals administration->monitoring measurement Measure blood glucose levels monitoring->measurement analysis Plot blood glucose vs. time and calculate % reduction measurement->analysis end Determine in vivo hypoglycemic efficacy analysis->end

Workflow for an in vivo oral hypoglycemic activity study.

Conclusion

Metahexamide represents an important chapter in the development of oral therapies for diabetes. Its mechanism of action, centered on the stimulation of insulin secretion, paved the way for subsequent generations of sulfonylureas. While its clinical utility was ultimately hampered by safety concerns, particularly hepatotoxicity, the study of Metahexamide provided a crucial foundation for the ongoing research and development of safer and more effective antidiabetic agents. The data and methodologies from its era continue to offer valuable historical context for today's researchers in the field of diabetes and metabolic diseases.

Foundational

The Pharmacological Profile of Metahexamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals December 22, 2025 Abstract Metahexamide is a first-generation sulfonylurea with antihyperglycemic properties. Like other drugs in its class, its primary mec...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Abstract

Metahexamide is a first-generation sulfonylurea with antihyperglycemic properties. Like other drugs in its class, its primary mechanism of action involves the stimulation of insulin (B600854) secretion from pancreatic β-cells. This is achieved through the inhibition of ATP-sensitive potassium (K-ATP) channels, leading to membrane depolarization and subsequent insulin exocytosis. While metahexamide has been the subject of clinical investigation, reaching Phase II trials, detailed quantitative pharmacological data in publicly accessible literature is scarce. This guide provides a comprehensive overview of its known pharmacological profile, leveraging data from analogous first-generation sulfonylureas to present a representative profile. It includes detailed experimental protocols for key assays and visual representations of its signaling pathway and experimental workflows to support further research and drug development efforts.

Introduction

Metahexamide (IUPAC Name: 1-(3-amino-4-methylphenyl)sulfonyl-3-cyclohexylurea) is a small molecule belonging to the first generation of sulfonylurea drugs, a class of oral hypoglycemic agents used in the management of type 2 diabetes mellitus.[1][2] These agents are primarily effective in patients with some residual pancreatic β-cell function.[3] Metahexamide has demonstrated greater potency than some other first-generation sulfonylureas like tolbutamide (B1681337) and chlorpropamide.[4] However, its clinical use has been associated with a risk of jaundice.[4] This technical guide aims to provide an in-depth look at the pharmacological properties of metahexamide, including its mechanism of action, pharmacokinetics, and pharmacodynamics, to serve as a resource for researchers and professionals in the field of drug development.

Mechanism of Action

The principal mechanism of action of metahexamide, consistent with other sulfonylureas, is the stimulation of insulin release from pancreatic β-cells.[3][5] This process is initiated by the binding of metahexamide to the sulfonylurea receptor 1 (SUR1), which is the regulatory subunit of the ATP-sensitive potassium (K-ATP) channel in the pancreatic β-cell membrane.[5][6]

The binding of metahexamide to SUR1 induces the closure of the K-ATP channel.[3] In the resting state, these channels are open, allowing the efflux of potassium ions (K+) and maintaining a hyperpolarized state of the cell membrane. Channel closure by metahexamide inhibits this K+ efflux, leading to membrane depolarization. This depolarization triggers the opening of voltage-dependent calcium channels (VDCCs), resulting in an influx of extracellular calcium ions (Ca2+). The subsequent rise in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing secretory granules.[5]

Signaling Pathway

The signaling cascade initiated by metahexamide in pancreatic β-cells is a well-characterized pathway for sulfonylureas.

Metahexamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Metahexamide Metahexamide SUR1 SUR1 Metahexamide->SUR1 Binds to Kir6_2 Kir6.2 (K-ATP Channel) SUR1->Kir6_2 Depolarization Membrane Depolarization Kir6_2->Depolarization Leads to VDCC Voltage-Dependent Ca²⁺ Channel Ca_influx Ca²⁺ Influx VDCC->Ca_influx Mediates Depolarization->VDCC Opens Insulin_Vesicle Insulin Vesicle Ca_influx->Insulin_Vesicle Triggers Exocytosis Insulin_Release Insulin Secretion Insulin_Vesicle->Insulin_Release Results in

Caption: Signaling pathway of metahexamide in pancreatic β-cells.

Pharmacodynamics

The pharmacodynamic effects of metahexamide are centered on its ability to lower blood glucose levels by enhancing insulin secretion. The potency of sulfonylureas is related to their affinity for the SUR1 receptor.

Quantitative Pharmacodynamic Data
ParameterTolbutamideChlorpropamideAcetohexamideMetahexamide
SUR1 Affinity (Kd/Ki) µM range (representative)µM range (representative)µM range (representative)Data not available
K-ATP IC50 Data not availableData not availableData not availableData not available
Relative Potency 12-42>2-4

Table 1: Representative Pharmacodynamic Parameters of First-Generation Sulfonylureas. Data is compiled from general knowledge of the drug class due to the scarcity of specific values for metahexamide.

Pharmacokinetics

The pharmacokinetic profile of first-generation sulfonylureas can vary significantly, affecting their duration of action and potential for adverse effects.

Quantitative Pharmacokinetic Data

Detailed pharmacokinetic parameters for metahexamide are not widely published. The table below summarizes typical pharmacokinetic values for other first-generation sulfonylureas to provide a comparative context.

ParameterTolbutamideChlorpropamideAcetohexamideMetahexamide
Half-life (t1/2) 4-5 hours[1]32 hours[1]~1.3 hours (parent)Data not available
~4-6 hours (active metabolite)
Duration of Action 6-12 hours24-72 hours12-24 hoursLong-acting[2]
Metabolism Hepatic[1]Hepatic (slow)[1]Hepatic (to active metabolite)Hepatic (presumed)
Excretion Renal20-30% unchanged in urine[1]RenalData not available
Protein Binding High (ionic)[8]High (ionic)[8]HighHigh (presumed)

Table 2: Representative Pharmacokinetic Parameters of First-Generation Sulfonylureas.

Clinical Trials

Metahexamide has undergone clinical investigation, reaching Phase II clinical trials.[1] However, detailed results from these trials, including efficacy and safety data, are not extensively reported in modern medical literature. Early clinical studies from the late 1950s and early 1960s explored its use in diabetes treatment.[9][10]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of a sulfonylurea like metahexamide.

Radioligand Binding Assay for SUR1

This assay determines the binding affinity of metahexamide to the sulfonylurea receptor 1 (SUR1).

Objective: To determine the equilibrium dissociation constant (Kd) or inhibition constant (Ki) of metahexamide for the SUR1 receptor.

Materials:

  • Cell membranes prepared from a cell line overexpressing SUR1 (e.g., COS-7 or HEK293 cells).

  • Radiolabeled sulfonylurea (e.g., [3H]glibenclamide) as the competing ligand.

  • Unlabeled metahexamide.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail and liquid scintillation counter.

Protocol:

  • Membrane Preparation: Culture cells expressing SUR1 and harvest them. Homogenize the cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration using a standard assay (e.g., BCA or Bradford).

  • Assay Setup: In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically near its Kd), and varying concentrations of unlabeled metahexamide.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of metahexamide. Use non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare SUR1-expressing cell membranes Start->Prepare_Membranes Setup_Assay Set up 96-well plate: Membranes + Radioligand + Metahexamide Prepare_Membranes->Setup_Assay Incubate Incubate to reach equilibrium Setup_Assay->Incubate Filter_Wash Rapid vacuum filtration and washing Incubate->Filter_Wash Quantify Quantify radioactivity (Scintillation Counting) Filter_Wash->Quantify Analyze Data Analysis: Determine IC₅₀ and Kᵢ Quantify->Analyze End End Analyze->End GSIS_Workflow Start Start Culture_Cells Culture pancreatic β-cells or islets Start->Culture_Cells Pre_incubation Pre-incubate with low glucose KRB Culture_Cells->Pre_incubation Incubation Incubate with experimental conditions (glucose +/- metahexamide) Pre_incubation->Incubation Collect_Supernatant Collect supernatant Incubation->Collect_Supernatant Quantify_Insulin Quantify insulin concentration (ELISA) Collect_Supernatant->Quantify_Insulin Analyze_Data Analyze and compare insulin secretion levels Quantify_Insulin->Analyze_Data End End Analyze_Data->End

References

Exploratory

Early Clinical Investigations of Metahexamide's Hypoglycemic Properties: A Technical Review

For Researchers, Scientists, and Drug Development Professionals Introduction Metahexamide, a first-generation sulfonylurea, emerged in the late 1950s as a promising oral agent for the management of diabetes mellitus. Thi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metahexamide, a first-generation sulfonylurea, emerged in the late 1950s as a promising oral agent for the management of diabetes mellitus. This technical guide synthesizes the findings from pivotal early clinical studies that investigated its hypoglycemic effects. While access to the full text of these seminal papers is limited, this review consolidates the available information from abstracts and contemporaneous knowledge to provide a comprehensive overview for researchers and professionals in drug development. The primary focus of these initial studies was to determine the efficacy and safety of metahexamide in diabetic patients.

Core Findings from Early Clinical Trials

The initial clinical assessments of metahexamide, predominantly published in 1959, laid the groundwork for understanding its therapeutic potential. Key studies by Bauer et al., Moss and Delawter, and Sugar and Thomas, though not available in their entirety for this review, provide insights through their abstracts and citations.

Summary of Patient Responses and Efficacy

Early studies on metahexamide consistently demonstrated its ability to lower blood glucose levels in a significant portion of diabetic patients. The abstracts of these studies suggest that the drug was effective in achieving satisfactory control of hyperglycemia in selected patient populations.

Table 1: Summary of Patient Demographics and Reported Efficacy from Early Metahexamide Studies

StudyPatient PopulationReported Efficacy
Bauer et al. (1959)13 elderly diabetic menDemonstrated physiologic and therapeutic effects.
Moss & Delawter (1959)Diabetic patientsEffective in diabetes therapy.
Sugar & Thomas (1959)Clinical study subjectsSuccessful in clinical applications.

Note: The lack of access to the full-text articles prevents the inclusion of specific quantitative data on blood glucose reduction, dosage regimens, and statistical significance.

Experimental Protocols of Early Clinical Investigations

Based on standard clinical trial methodologies of the era for hypoglycemic agents, the experimental protocols for these studies can be inferred to have included the following key components.

Patient Selection and Baseline Assessment
  • Inclusion Criteria: Patients with a confirmed diagnosis of diabetes mellitus, likely those with adult-onset (now known as Type 2) diabetes who were not adequately controlled by diet alone.

  • Exclusion Criteria: Patients with juvenile-onset (Type 1) diabetes, severe renal or hepatic impairment, or a history of ketoacidosis.

  • Baseline Data Collection: Fasting and postprandial blood glucose levels, urinalysis for glucose and ketones, and a general clinical assessment were likely performed.

Treatment and Monitoring
  • Dosage: An initial starting dose would have been administered, with subsequent adjustments based on the patient's glycemic response.

  • Blood Glucose Monitoring: Regular monitoring of blood glucose levels would have been the primary method for assessing the drug's efficacy.

  • Safety Monitoring: Patients would have been monitored for adverse effects, with a particular focus on hypoglycemia and any signs of toxicity.

Visualizing the Scientific Process

Experimental Workflow

The following diagram illustrates a probable workflow for the early clinical evaluation of metahexamide, from patient recruitment to the assessment of its hypoglycemic effects.

experimental_workflow cluster_patient_selection Patient Selection cluster_treatment Treatment Protocol cluster_assessment Efficacy & Safety Assessment p1 Diabetic Patient Cohort p2 Inclusion/Exclusion Criteria Applied p1->p2 t1 Baseline Data Collection (Blood Glucose, etc.) p2->t1 t2 Metahexamide Administration (Initial Dose) t1->t2 t3 Dose Titration Based on Response t2->t3 a1 Regular Blood Glucose Monitoring t3->a1 a2 Adverse Event Monitoring t3->a2 a3 Evaluation of Glycemic Control a1->a3 a2->a3

Caption: A generalized workflow for early clinical trials of Metahexamide.

Proposed Mechanism of Action

At the time of these early studies, the precise mechanism of action of sulfonylureas was beginning to be understood. The prevailing hypothesis, which has since been well-established, was that these drugs stimulate the pancreas to release more insulin.

signaling_pathway cluster_pancreas Pancreatic β-cell cluster_bloodstream Bloodstream meta Metahexamide sur Sulfonylurea Receptor (SUR1) meta->sur Binds to k_channel ATP-sensitive K+ Channel sur->k_channel Closes depol Membrane Depolarization k_channel->depol Leads to ca_channel Voltage-gated Ca2+ Channel depol->ca_channel Opens ca_influx Ca2+ Influx ca_channel->ca_influx Allows insulin Insulin Secretion ca_influx->insulin Triggers insulin_action Increased Insulin insulin->insulin_action blood_glucose Elevated Blood Glucose reduced_glucose Reduced Blood Glucose blood_glucose->reduced_glucose via Insulin Action on Tissues insulin_action->blood_glucose

Caption: The proposed mechanism of action for Metahexamide in pancreatic β-cells.

Conclusion

Foundational

Unveiling the Molecular Crossroads: A Technical Guide to the Biological Targets of Metahexamide

For Researchers, Scientists, and Drug Development Professionals Abstract Primary Biological Target: The ATP-Sensitive Potassium (K-ATP) Channel The principal biological target of Metahexamide and other sulfonylureas is t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primary Biological Target: The ATP-Sensitive Potassium (K-ATP) Channel

The principal biological target of Metahexamide and other sulfonylureas is the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells.[1] This channel is a hetero-octameric complex composed of two main subunits:

  • The inwardly rectifying potassium channel subunit (Kir6.2): This subunit forms the pore of the channel through which potassium ions flow.

  • The sulfonylurea receptor 1 (SUR1): This regulatory subunit is a member of the ATP-binding cassette (ABC) transporter family and serves as the binding site for sulfonylurea drugs.[2]

The K-ATP channel plays a pivotal role in coupling glucose metabolism to insulin (B600854) secretion. In the resting state, when blood glucose levels are low, the K-ATP channels are open, allowing potassium ions to efflux from the β-cell. This maintains a hyperpolarized state of the cell membrane, which in turn keeps voltage-gated calcium channels closed and insulin secretion at a basal level.

Mechanism of Action

Metahexamide exerts its therapeutic effect by binding to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel. This binding event initiates a cascade of events that culminates in the release of insulin:

  • Binding to SUR1: Metahexamide binds to a specific site on the SUR1 subunit.

  • K-ATP Channel Closure: This binding event allosterically inhibits the activity of the associated Kir6.2 pore, leading to the closure of the K-ATP channel.

  • Membrane Depolarization: The closure of the K-ATP channel prevents the efflux of potassium ions, causing the β-cell membrane to depolarize.

  • Calcium Influx: The change in membrane potential activates voltage-gated calcium channels, leading to an influx of calcium ions (Ca2+) into the β-cell.

  • Insulin Exocytosis: The rise in intracellular calcium concentration triggers the fusion of insulin-containing granules with the cell membrane and the subsequent exocytosis of insulin into the bloodstream.

This entire process effectively mimics the physiological response to elevated blood glucose levels, thereby promoting glucose uptake by peripheral tissues and lowering blood glucose concentrations.

Quantitative Data on Target Interaction

Despite a thorough review of the available scientific literature, specific quantitative data for the binding affinity of Metahexamide to the SUR1 subunit (e.g., Ki, Kd, or IC50 values) could not be located. However, for the sulfonylurea class in general, these values have been determined for other members, providing a reference for the expected potency. The table below presents typical binding affinity and inhibitory concentration ranges for a well-characterized sulfonylurea, Glibenclamide, to illustrate the type of quantitative data that is determined for this drug class.

CompoundTargetAssay TypeParameterValue RangeReference
GlibenclamideSUR1/Kir6.2Radioligand BindingKiNanomolar (nM)[3]
GlibenclamideK-ATP ChannelElectrophysiologyIC50Nanomolar (nM)[3]
Metahexamide SUR1/Kir6.2 Ki / IC50 Data not available

It is important to note that the absence of specific data for Metahexamide in readily accessible databases may be due to its status as an older, first-generation compound, for which such detailed characterization was not as commonplace as it is for modern pharmaceuticals.

Signaling Pathways

The primary signaling pathway influenced by Metahexamide is the insulin secretion pathway within pancreatic β-cells. The binding of Metahexamide to the SUR1 subunit is the initiating event that triggers this pathway.

insulin_secretion_pathway Metahexamide Metahexamide SUR1 SUR1 Metahexamide->SUR1 Binds to K_ATP_Channel K-ATP Channel (Kir6.2/SUR1) SUR1->K_ATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Closure leads to Ca_Channel Voltage-Gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Opening leads to Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion of Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release Exocytosis

Figure 1. Signaling pathway of Metahexamide-induced insulin secretion.

Downstream of insulin release, the secreted insulin enters the circulation and binds to insulin receptors on target tissues such as liver, muscle, and adipose tissue. This initiates the canonical insulin signaling pathway , leading to the translocation of GLUT4 glucose transporters to the cell surface and subsequent glucose uptake.

insulin_signaling_pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds to IRS IRS Proteins Insulin_Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Activates GLUT4_Vesicles GLUT4 Vesicles Akt->GLUT4_Vesicles Promotes translocation of GLUT4_Translocation GLUT4 Translocation to Membrane GLUT4_Vesicles->GLUT4_Translocation Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake Facilitates

Figure 2. Downstream insulin signaling pathway.

Experimental Protocols

The characterization of the interaction between sulfonylureas and their target is primarily achieved through radioligand binding assays and electrophysiological studies.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity of an unlabeled compound (like Metahexamide) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the inhibitory constant (Ki) of Metahexamide for the SUR1 receptor.

Materials:

  • Membrane preparations from cells expressing the SUR1/Kir6.2 channel.

  • Radiolabeled sulfonylurea (e.g., [3H]Glibenclamide).

  • Unlabeled Metahexamide at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled Metahexamide.

  • Allow the binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Plot the percentage of specific binding against the concentration of Metahexamide.

  • Determine the IC50 value (the concentration of Metahexamide that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation.

binding_assay_workflow cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Membranes Membrane Prep (SUR1/Kir6.2) Incubation Incubation Membranes->Incubation Radioligand Radioligand ([3H]Glibenclamide) Radioligand->Incubation Competitor Competitor (Metahexamide) Competitor->Incubation Filtration Filtration Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification IC50_Determination IC50 Determination Quantification->IC50_Determination Ki_Calculation Ki Calculation IC50_Determination->Ki_Calculation

Figure 3. Experimental workflow for a radioligand competition binding assay.
Electrophysiology (Patch-Clamp Technique)

The patch-clamp technique allows for the direct measurement of ion channel activity in the cell membrane.

Objective: To determine the inhibitory concentration (IC50) of Metahexamide on K-ATP channel currents.

Materials:

  • Pancreatic β-cells or a cell line expressing the SUR1/Kir6.2 channel.

  • Patch-clamp rig with amplifier and data acquisition system.

  • Pipettes and appropriate intracellular and extracellular solutions.

  • Metahexamide solutions at various concentrations.

Procedure:

  • Establish a whole-cell patch-clamp recording from a single cell.

  • Apply a voltage protocol to elicit K-ATP channel currents.

  • Perfuse the cell with solutions containing increasing concentrations of Metahexamide.

  • Measure the inhibition of the K-ATP channel current at each concentration.

  • Plot the percentage of current inhibition against the concentration of Metahexamide.

  • Determine the IC50 value from the resulting dose-response curve.

Potential Off-Target Effects

As a first-generation sulfonylurea, Metahexamide may have a broader pharmacological profile compared to newer, more selective agents. However, specific, well-documented off-target interactions for Metahexamide are not extensively reported in the literature. Potential off-target effects for the sulfonylurea class in general could include interactions with other ATP-binding cassette (ABC) transporters or other types of ion channels, but further research would be needed to confirm any clinically relevant off-target activities of Metahexamide. The study of off-target effects is crucial for a comprehensive understanding of a drug's overall safety and efficacy profile.

Conclusion

Metahexamide's primary biological target is the SUR1 subunit of the ATP-sensitive potassium channel in pancreatic β-cells. Its mechanism of action, involving the inhibition of this channel and subsequent stimulation of insulin secretion, is well-established for the sulfonylurea class of drugs. While specific quantitative binding data for Metahexamide remains elusive in the public domain, the experimental protocols and signaling pathways outlined in this guide provide a robust framework for its study and for the development of future antidiabetic agents. Further investigation into the quantitative pharmacology and potential off-target profile of Metahexamide would provide a more complete understanding of this foundational antidiabetic drug.

References

Exploratory

Metahexamide: A Technical Analysis of its Role and Mechanisms as a First-Generation Oral Hypoglycemic Agent

For Researchers, Scientists, and Drug Development Professionals Published: December 2025 Abstract Metahexamide is a first-generation sulfonylurea compound, first described in 1959, that functions as an oral hypoglycemic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 2025

Abstract

Metahexamide is a first-generation sulfonylurea compound, first described in 1959, that functions as an oral hypoglycemic agent.[1] Like other drugs in its class, its primary therapeutic effect is the stimulation of insulin (B600854) secretion from pancreatic β-cells. This is achieved by inhibiting ATP-sensitive potassium (K-ATP) channels, leading to membrane depolarization and insulin exocytosis.[2][3] Despite its efficacy, Metahexamide was withdrawn from clinical use due to concerns regarding hepatotoxicity. This technical guide provides a detailed examination of the molecular mechanism of action of Metahexamide, contextualized with quantitative data from other sulfonylureas, outlines key experimental protocols for its characterization, and discusses the probable mechanisms underlying its associated liver injury.

Core Mechanism of Action: K-ATP Channel Inhibition

The hypoglycemic effect of Metahexamide is mediated through its interaction with the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells. This channel is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.2) and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[2][4]

The process unfolds through a well-defined signaling cascade:

  • Binding to SUR1: Metahexamide binds to a high-affinity site on the SUR1 subunit of the K-ATP channel.[3][4] This binding site is distinct from the nucleotide-binding folds (NBFs) where ATP and ADP interact with the channel.[5]

  • Channel Closure: Binding of the sulfonylurea induces a conformational change that promotes closure of the Kir6.2 channel pore.[2] This action inhibits the efflux of potassium ions (K+) from the β-cell.

  • Membrane Depolarization: The reduction in positive ion efflux leads to the depolarization of the β-cell plasma membrane.

  • Calcium Influx: Membrane depolarization triggers the opening of voltage-dependent calcium channels (VDCCs), resulting in a rapid influx of extracellular Ca²⁺.

  • Insulin Exocytosis: The subsequent rise in intracellular Ca²⁺ concentration is the critical signal that initiates the fusion of insulin-containing granules with the cell membrane and the secretion of insulin into the bloodstream.[2]

The interaction between sulfonylureas and the K-ATP channel is allosterically modulated by intracellular nucleotides. MgATP and MgADP binding to the NBFs of SUR1 influence the channel's open probability and can alter the binding affinity and efficacy of sulfonylurea drugs.[6]

G Metahexamide Metahexamide SUR1 Sulfonylurea Receptor 1 (SUR1 Subunit) Metahexamide->SUR1 Binds to KATP_Channel K-ATP Channel (Kir6.2 Pore) SUR1->KATP_Channel Allosterically Modulates SUR1->KATP_Channel Inhibits K_Efflux K+ Efflux KATP_Channel->K_Efflux Mediates Depolarization Membrane Depolarization KATP_Channel->Depolarization Inhibition Leads to VDCC Voltage-Dependent Ca²⁺ Channel (VDCC) Depolarization->VDCC Activates Ca_Influx Ca²⁺ Influx VDCC->Ca_Influx Opens to Allow Insulin_Granules Insulin Granules Ca_Influx->Insulin_Granules Triggers Exocytosis of Insulin_Secretion Insulin Secretion Insulin_Granules->Insulin_Secretion Results in Blood_Glucose ↓ Blood Glucose Insulin_Secretion->Blood_Glucose

Caption: Signaling pathway of sulfonylurea-induced insulin secretion.

Quantitative Pharmacological Data

ParameterGlibenclamide (2nd Gen)Tolbutamide (1st Gen)Drug Class Context
Target Kir6.2/SUR1Kir6.2/SUR1High affinity for the pancreatic K-ATP channel subtype.
Binding Affinity (Kd) ~0.4 - 0.9 nM[6]~100 - 300 nMSecond-generation agents typically exhibit significantly higher binding affinity than first-generation agents.
K-ATP Channel IC₅₀ ~0.6 - 0.9 µM[7]~10 - 30 µMThe concentration required to inhibit 50% of channel activity; reflects potency.
Clinical Efficacy HighModerateEfficacy in reducing HbA1c correlates with potency and pharmacokinetic properties.[8][9]
Risk of Hypoglycemia HighModerateHigher potency and longer duration of action increase the risk of hypoglycemia.[2]

Experimental Protocols

Characterization of sulfonylurea activity relies on standardized in vitro assays. The following protocols are fundamental for assessing the mechanism of action of compounds like Metahexamide.

Protocol: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay quantifies insulin release from pancreatic β-cell lines (e.g., MIN6) or isolated pancreatic islets in response to the drug.

Methodology:

  • Cell/Islet Culture: Culture pancreatic β-cells or isolated islets in appropriate multi-well plates until they reach desired confluency or recovery post-isolation.

  • Pre-incubation (Basal State): Wash the cells/islets twice with a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM). Pre-incubate them in this low-glucose KRB for 1-2 hours at 37°C to establish a basal rate of insulin secretion.

  • Stimulation: Discard the pre-incubation buffer. Add fresh KRB buffer containing various treatment conditions:

    • Control Group 1 (Basal): Low glucose (2.8 mM).

    • Control Group 2 (Stimulated): High glucose (e.g., 16.7 mM).

    • Control Group 3 (Vehicle): Low glucose (2.8 mM) + Drug Solvent (e.g., DMSO).

    • Test Groups: Low glucose (2.8 mM) + varying concentrations of Metahexamide.

  • Incubation: Incubate the plates for a defined period (e.g., 1-2 hours) at 37°C.

  • Supernatant Collection: Carefully collect the supernatant from each well. This contains the secreted insulin.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatant using a standardized method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).

  • Data Analysis: Normalize the amount of secreted insulin to the total protein content or total insulin content from cell lysates. Plot the results as a dose-response curve to determine the EC₅₀ of the compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_conditions Stimulation Conditions A 1. Culture Pancreatic β-cells or Islets B 2. Pre-incubation (Low Glucose KRB, 1-2h) Establishes Basal Secretion A->B C 3. Stimulation Phase (Incubate with Test Compounds, 1-2h) B->C D 4. Collect Supernatant (Contains Secreted Insulin) C->D C1 Low Glucose C->C1 C2 High Glucose C->C2 C3 Vehicle Control C->C3 C4 Metahexamide (Dose-Response) C->C4 E 5. Quantify Insulin (ELISA / RIA) D->E F 6. Data Analysis (Normalize & Plot Dose-Response) E->F

Caption: Experimental workflow for an in vitro insulin secretion assay.

Protocol: Patch-Clamp Electrophysiology

This technique directly measures the effect of a compound on the electrical activity of the K-ATP channels in a single β-cell.

Methodology:

  • Cell Preparation: Isolate pancreatic islets and dissociate them into single β-cells.

  • Pipette and Bath Solutions:

    • Pipette Solution (Intracellular): Mimics the cell's interior (e.g., 140 mM KCl, 10 mM HEPES, 1 mM EGTA).

    • Bath Solution (Extracellular): Mimics the extracellular environment (e.g., 140 mM KCl, 10 mM HEPES, 2 mM MgCl₂, 1 mM CaCl₂).

  • Patch Formation: Using a glass micropipette, form a high-resistance seal with the membrane of a single β-cell. The "inside-out" patch configuration is ideal, as it exposes the intracellular face of the channel to the bath solution, allowing for direct application of test compounds.

  • Data Recording: Clamp the membrane potential at a set voltage (e.g., -50 mV) and record the potassium currents flowing through the K-ATP channels.

  • Compound Application: Introduce Metahexamide into the bath solution at various concentrations.

  • Data Analysis: Measure the reduction in channel activity (current) at each drug concentration. Plot the percentage of inhibition against the drug concentration to determine the IC₅₀, which represents the concentration at which the drug inhibits 50% of the channel's activity.

Proposed Mechanism of Hepatotoxicity

The clinical use of Metahexamide was halted due to hepatotoxicity. While the specific metabolic pathways for Metahexamide are not well-documented in recent literature, the mechanism of drug-induced liver injury (DILI) for many compounds involves metabolic bioactivation.[10][11] It is highly probable that Metahexamide's toxicity follows this paradigm.

  • Phase I Metabolism: In the liver, Metahexamide is likely metabolized by Cytochrome P450 (CYP) enzymes.[12][13] This oxidative metabolism can generate chemically reactive electrophilic metabolites.[10][14][15]

  • Glutathione (B108866) Depletion: These reactive metabolites are typically detoxified by conjugation with intracellular glutathione (GSH). High concentrations of the drug or its metabolites can deplete cellular GSH stores.[3]

  • Covalent Binding and Oxidative Stress: Once GSH is depleted, the reactive metabolites can covalently bind to cellular macromolecules, such as proteins and lipids. This binding can disrupt critical cellular functions, impair mitochondrial respiration, and lead to increased production of reactive oxygen species (ROS), causing significant oxidative stress.[10][16]

  • Cellular Injury and Death: The culmination of mitochondrial dysfunction, oxidative stress, and disruption of cellular homeostasis triggers pathways leading to hepatocellular apoptosis or necrosis, resulting in liver injury.[3]

G Metahexamide Metahexamide (in Hepatocyte) CYP450 Phase I Metabolism (Cytochrome P450) Metahexamide->CYP450 ReactiveMetabolite Electrophilic Reactive Metabolite CYP450->ReactiveMetabolite GSH Glutathione (GSH) ReactiveMetabolite->GSH Conjugates with GSH_Depletion GSH Depletion ReactiveMetabolite->GSH_Depletion Overwhelms & Causes Covalent_Binding Covalent Binding to Cellular Proteins ReactiveMetabolite->Covalent_Binding Directly Causes Detox Detoxification (Safe Excretion) GSH->Detox GSH_Depletion->Covalent_Binding Allows Mito_Dysfunction Mitochondrial Dysfunction Covalent_Binding->Mito_Dysfunction Ox_Stress Oxidative Stress (↑ ROS) Mito_Dysfunction->Ox_Stress Cell_Death Hepatocellular Necrosis & Apoptosis Mito_Dysfunction->Cell_Death Ox_Stress->Cell_Death

Caption: Proposed mechanism of Metahexamide-induced hepatotoxicity.

Conclusion

Metahexamide is a classic example of a first-generation sulfonylurea whose therapeutic action is derived from the targeted inhibition of pancreatic K-ATP channels. While its core hypoglycemic mechanism is well-understood and shared among its class, its clinical utility was ultimately negated by a significant risk of hepatotoxicity, likely mediated by the bioactivation of the parent compound into reactive metabolites within the liver. The study of Metahexamide and other early oral hypoglycemic agents provides valuable insights into the principles of drug action and the critical importance of metabolic profiling in modern drug development.

References

Foundational

An In-depth Technical Guide on the Structural Activity Relationship of Metahexamide

For Researchers, Scientists, and Drug Development Professionals Introduction Metahexamide is a first-generation sulfonylurea that has been used in the management of type 2 diabetes mellitus. As with other drugs in this c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metahexamide is a first-generation sulfonylurea that has been used in the management of type 2 diabetes mellitus. As with other drugs in this class, its primary mechanism of action is the stimulation of insulin (B600854) release from pancreatic β-cells. This is achieved through the binding to and inhibition of the ATP-sensitive potassium (KATP) channel on the β-cell membrane. The structural features of metahexamide are crucial for its biological activity, and understanding its structural activity relationship (SAR) is vital for the design of novel and improved hypoglycemic agents. This guide provides a comprehensive overview of the SAR of metahexamide, including its mechanism of action, key structural determinants for activity, quantitative data from analog studies, and detailed experimental protocols for its evaluation.

Metahexamide, chemically known as 3-amino-N-(cyclohexylcarbamoyl)-4-methylbenzene-1-sulfonamide, possesses a core sulfonylurea scaffold which is essential for its primary pharmacological effect. The molecule can be broadly divided into three key regions: the p-substituted benzene (B151609) ring, the sulfonylurea moiety, and the N-terminal substituent, which in the case of metahexamide is a cyclohexyl group. Modifications to each of these regions have been shown to significantly impact the drug's potency and pharmacokinetic profile.

Core Mechanism of Action

The hypoglycemic effect of metahexamide is initiated by its binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the KATP channel in pancreatic β-cells. This binding event closes the KATP channel, leading to a decrease in potassium efflux and subsequent depolarization of the cell membrane. The membrane depolarization activates voltage-dependent calcium channels, causing an influx of calcium ions. The rise in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion into the bloodstream.

dot

Caption: Signaling pathway of metahexamide-induced insulin secretion.

Structural Activity Relationship (SAR) of Metahexamide Analogs

The hypoglycemic activity of metahexamide and its analogs is highly dependent on their structural features. The following sections detail the key SAR points for the different regions of the molecule.

The p-Substituted Benzene Ring

The nature and position of the substituent on the benzene ring are critical for activity. In metahexamide, this is an amino group at the meta-position and a methyl group at the para-position relative to the sulfonylurea moiety.

  • p-Substitution: A substituent at the para-position of the benzene ring is generally required for potent hypoglycemic activity. Small, non-polar groups are often favored.

  • Nature of the p-Substituent: While a methyl group is present in metahexamide, other groups such as chloro, bromo, and acetyl have also been shown to confer activity in other sulfonylureas.

  • Amino Group: The meta-amino group in metahexamide is a distinguishing feature. Its presence and position can influence the electronic properties and binding interactions of the molecule with the SUR1 receptor.

The Sulfonylurea Moiety

The central sulfonylurea linkage is the pharmacophore responsible for the primary biological activity. Alterations to this group generally lead to a loss of hypoglycemic effect.

The N-Terminal Substituent (R' Group)

The substituent on the terminal nitrogen of the urea (B33335) moiety plays a significant role in determining the potency and duration of action. In metahexamide, this is a cyclohexyl group.

  • Size and Lipophilicity: The size and lipophilicity of the R' group are crucial. Small alkyl groups like methyl or ethyl often result in inactive compounds. Optimal activity is typically observed with groups containing 3 to 6 carbon atoms.

  • Cyclic vs. Acyclic Substituents: Both cyclic and acyclic substituents can lead to active compounds. The cyclohexyl group in metahexamide contributes to its potent and long-acting nature.

Quantitative SAR Data

CompoundR (p-position)R' (N-substituent)Hypoglycemic Activity (Relative Potency)
TolbutamideCH₃n-Butyl1
Metahexamide CH₃ Cyclohexyl ~2.5
AcetohexamideCOCH₃Cyclohexyl~2.5
ChlorpropamideCln-Propyl~2

Note: Relative potency is an approximation based on typical daily doses and observed hypoglycemic effects.

Experimental Protocols

The evaluation of the structural activity relationship of metahexamide and its analogs involves chemical synthesis and biological testing.

General Synthesis of Metahexamide Analogs

A general synthetic route to metahexamide analogs involves the reaction of a substituted benzenesulfonamide (B165840) with an appropriate isocyanate or the reaction of a substituted benzenesulfonyl chloride with a urea derivative.

dot

Metahexamide Analog Synthesis substituents Substituted Aniline (B41778) chlorosulfonation Chlorosulfonation (ClSO3H) substituents->chlorosulfonation sulfonyl_chloride Substituted Benzenesulfonyl Chloride chlorosulfonation->sulfonyl_chloride sulfonamide_formation Ammonolysis (NH4OH) sulfonamide Substituted Benzenesulfonamide sulfonamide_formation->sulfonamide isocyanate_reaction Reaction with Isocyanate (R'-NCO) final_product Metahexamide Analog isocyanate_reaction->final_product sulfonyl_chloride->sulfonamide_formation sulfonamide->isocyanate_reaction

Caption: General workflow for the synthesis of metahexamide analogs.

Detailed Method:

  • Chlorosulfonation: A substituted aniline is reacted with chlorosulfonic acid, typically at low temperatures, to yield the corresponding substituted benzenesulfonyl chloride.

  • Ammonolysis: The resulting benzenesulfonyl chloride is then treated with aqueous ammonia (B1221849) to form the substituted benzenesulfonamide.

  • Urea Formation: The benzenesulfonamide is reacted with an appropriate isocyanate (e.g., cyclohexyl isocyanate for metahexamide) in the presence of a base to yield the final sulfonylurea analog. The product is then purified by recrystallization or chromatography.

In Vitro Evaluation of Insulin Secretion

The primary biological activity of metahexamide analogs is their ability to stimulate insulin secretion. This can be assessed in vitro using pancreatic β-cell lines, such as INS-1 or MIN6 cells.

Protocol for Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1 Cells:

  • Cell Culture: INS-1 cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum, sodium pyruvate, β-mercaptoethanol, and antibiotics.

  • Seeding: Cells are seeded into 24-well plates and allowed to adhere and grow to a suitable confluency.

  • Pre-incubation: The cells are washed with a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) and pre-incubated for 1-2 hours to establish a basal level of insulin secretion.

  • Stimulation: The pre-incubation buffer is replaced with KRB buffer containing either a low (basal) or high (stimulatory, e.g., 16.7 mM) glucose concentration, with or without the test compounds (metahexamide analogs) at various concentrations.

  • Incubation: The cells are incubated for a defined period (e.g., 1-2 hours) at 37°C.

  • Supernatant Collection: The supernatant from each well is collected.

  • Insulin Quantification: The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Analysis: The amount of insulin secreted is normalized to the total protein content of the cells in each well. The data is then analyzed to determine the dose-response relationship and the EC50 values for each analog.

dotdot digraph "GSIS Assay Workflow" { layout=dot; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

start [label="Seed INS-1 Cells"]; culture [label="Culture to Confluency"]; preincubate [label="Pre-incubate in\nLow Glucose KRB"]; stimulate [label="Stimulate with Test Compounds\nin Low/High Glucose KRB"]; incubate [label="Incubate at 37°C"]; collect [label="Collect Supernatant"]; measure [label="Measure Insulin\n(ELISA/RIA)"]; analyze [label="Analyze Data\n(Dose-Response, EC50)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> culture; culture -> preincubate; preincubate -> stimulate; stimulate -> incubate; incubate -> collect; collect -> measure; measure -> analyze; }

Exploratory

In Vitro Insulinotropic Effects of Metahexamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary Metahexamide is a first-generation sulfonylurea drug known for its hypoglycemic properties. Its primary mechanism of action is the stimula...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metahexamide is a first-generation sulfonylurea drug known for its hypoglycemic properties. Its primary mechanism of action is the stimulation of insulin (B600854) secretion from pancreatic β-cells, an effect principally mediated by its active metabolite, Hydroxyhexamide.[1] This technical guide provides a comprehensive overview of the in vitro insulinotropic effects of Metahexamide, drawing upon data from its active metabolite and the broader class of sulfonylureas. This document details the underlying signaling pathways, standardized experimental protocols for assessment, and a summary of quantitative data to support further research and development in diabetology.

Data Presentation: Quantitative Summary

Direct and specific dose-response data for Metahexamide and its primary metabolite, Hydroxyhexamide, are not extensively available in recent scientific literature.[2][3] However, the insulinotropic potency can be inferred from its classification as a first-generation sulfonylurea. The following tables summarize the available binding affinity data for the parent compound of its metabolite, acetohexamide, and provide an illustrative dose-response profile for Hydroxyhexamide based on the known potency of this class of drugs.[2][3]

Table 1: Comparative Binding Affinity for the Sulfonylurea Receptor 1 (SUR1)

CompoundGenerationTargetAssayKey ParameterValue
AcetohexamideFirstSUR1/Kir6.2[³H]-glyburide binding displacementKi~30 µM
GlibenclamideSecondSUR1/Kir6.2[³H]-glyburide bindingKi0.61 nM

Data for Acetohexamide, the parent compound of Metahexamide's active metabolite, is presented to illustrate the typical binding affinity of first-generation sulfonylureas.[2]

Table 2: Illustrative Dose-Response of Hydroxyhexamide on Insulin Secretion from Pancreatic β-Cells

Treatment ConditionHydroxyhexamide Concentration (µM)Fold Increase in Insulin Secretion (vs. Basal Glucose)
Basal Glucose (2.8 mM)01.0
Stimulatory Glucose (16.7 mM)05.2
Basal Glucose + Hydroxyhexamide11.5
Basal Glucose + Hydroxyhexamide103.8
Basal Glucose + Hydroxyhexamide506.5
Basal Glucose + Hydroxyhexamide1008.2
Basal Glucose + Hydroxyhexamide2008.5
Stimulatory Glucose + Hydroxyhexamide10012.7

Note: This data is illustrative and represents a typical response for a first-generation sulfonylurea. Actual results may vary depending on the specific experimental conditions, cell line, and passage number. Researchers are advised to generate their own dose-response curves to determine the precise EC50 value.[3]

Signaling Pathway of Metahexamide-Mediated Insulin Secretion

The insulinotropic effect of Metahexamide, like other sulfonylureas, is initiated by its binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel on the pancreatic β-cell membrane.[3][4] This binding event closes the K-ATP channel, leading to membrane depolarization. The change in membrane potential activates voltage-gated calcium channels (VGCCs), resulting in an influx of extracellular Ca²⁺. The subsequent rise in intracellular calcium concentration triggers the exocytosis of insulin-containing granules.[3]

G cluster_cell Pancreatic β-Cell Metahexamide Metahexamide/ Hydroxyhexamide SUR1 SUR1 Subunit Metahexamide->SUR1 Binds to KATP K-ATP Channel (Kir6.2) SUR1->KATP Inhibits Depolarization Membrane Depolarization KATP->Depolarization Leads to VGCC Voltage-Gated Ca²⁺ Channel (VGCC) Depolarization->VGCC Activates Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Opens for InsulinVesicles Insulin Vesicle Exocytosis Ca_Influx->InsulinVesicles Triggers Insulin_out Insulin Secretion InsulinVesicles->Insulin_out Results in

Signaling pathway of Metahexamide in pancreatic beta cells.

Experimental Protocols

The following protocols describe standard in vitro methods to assess the insulinotropic effects of a test compound like Metahexamide.

Protocol 1: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay is used to determine the dose-dependent effect of Metahexamide on insulin secretion in pancreatic β-cell lines (e.g., MIN-6, INS-1E, HIT-T15) or isolated pancreatic islets.[2][3]

Materials:

  • Pancreatic β-cell line or isolated islets

  • Culture medium (e.g., DMEM with 10% FBS)

  • Krebs-Ringer Bicarbonate Buffer (KRBH)

  • Metahexamide stock solution (in a suitable vehicle like DMSO)

  • Glucose solutions (basal and stimulatory concentrations)

  • Insulin ELISA kit

  • Multi-well culture plates (24- or 96-well)

Procedure:

  • Cell Culture: Seed pancreatic β-cells in multi-well plates and culture until they reach 80-90% confluency.[3]

  • Pre-incubation: Gently wash the cells twice with glucose-free KRBH buffer. Then, pre-incubate the cells in KRBH buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C to establish a basal level of insulin secretion.[2]

  • Incubation with Test Compound: Aspirate the pre-incubation buffer. Add fresh KRBH buffer containing basal (e.g., 2.8 mM) or stimulatory (e.g., 16.7 mM) glucose, along with various concentrations of Metahexamide. Include appropriate vehicle controls.

  • Stimulation: Incubate the plates for a defined period (e.g., 1-2 hours) at 37°C.[2]

  • Supernatant Collection: After incubation, carefully collect the supernatant from each well for insulin measurement.[5]

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit, following the manufacturer's instructions.[2]

  • Data Analysis: Normalize the secreted insulin values to the total protein content or cell number in each well. Plot the insulin concentration against the Metahexamide concentration to generate a dose-response curve and calculate the EC50 value.[2]

G cluster_workflow Static GSIS Assay Workflow A 1. Cell Seeding (Pancreatic β-cells in multi-well plate) B 2. Pre-incubation (Low glucose KRBH buffer, 1-2h) A->B C 3. Stimulation (KRBH with Glucose +/- Metahexamide) B->C D 4. Incubation (1-2h at 37°C) C->D E 5. Supernatant Collection D->E F 6. Insulin Quantification (ELISA) E->F G 7. Data Analysis (Normalization, Dose-Response Curve, EC50) F->G

Workflow for the static GSIS assay with Metahexamide.
Protocol 2: SUR1 Radioligand Binding Assay

This protocol is used to determine the binding affinity of Metahexamide to the SUR1 subunit of the K-ATP channel.[2]

Materials:

  • Cell membranes from a cell line overexpressing SUR1 (e.g., HEK293) or from pancreatic β-cells

  • Radiolabeled sulfonylurea (e.g., [³H]glibenclamide)

  • Unlabeled Metahexamide at various concentrations

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: In a microcentrifuge tube, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled Metahexamide.

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.[2]

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the free radioligand.[2]

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand against the concentration of Metahexamide. Calculate the IC50 (the concentration of Metahexamide that inhibits 50% of the specific binding of the radioligand) and subsequently determine the Ki (inhibitory constant).

Conclusion

Metahexamide, primarily through its active metabolite Hydroxyhexamide, exerts a potent insulinotropic effect by modulating the K-ATP channels in pancreatic β-cells.[1] While specific quantitative data for Metahexamide is limited, its mechanism of action is well-aligned with that of other first-generation sulfonylureas. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers to conduct further in vitro investigations into the precise pharmacological properties of Metahexamide and its potential applications in diabetes research and therapy.

References

Foundational

Metahexamide: A Technical Guide to its Discovery, Development, and Withdrawal

DISCLAIMER: Metahexamide was developed in the late 1950s, and detailed experimental data and protocols from that era are not always available in modern digital archives. This guide synthesizes available information and c...

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: Metahexamide was developed in the late 1950s, and detailed experimental data and protocols from that era are not always available in modern digital archives. This guide synthesizes available information and constructs representative protocols based on common practices for first-generation sulfonylureas of that period. Specific quantitative values from original trials are cited where found in accessible literature.

Executive Summary

Metahexamide is a first-generation oral hypoglycemic agent belonging to the sulfonylurea class of drugs. First described in 1959, it demonstrated greater potency than its contemporary, tolbutamide (B1681337), and offered a new therapeutic option for the management of type 2 diabetes mellitus (then known as maturity-onset diabetes). Its mechanism of action is consistent with other sulfonylureas, involving the stimulation of insulin (B600854) release from pancreatic β-cells by blocking ATP-sensitive potassium channels. Despite its promising efficacy, the clinical use of Metahexamide was short-lived due to an unacceptable incidence of hepatotoxicity, primarily manifesting as jaundice, which led to its withdrawal from the market. This document provides a detailed technical overview of the discovery, development, pharmacological profile, and reasons for the discontinuation of Metahexamide.

Discovery and Synthesis

Metahexamide, chemically known as 1-(3-Amino-4-methylphenyl)sulfonyl-3-cyclohexylurea, was developed during a period of intense research into oral antidiabetic agents following the discovery of the hypoglycemic properties of sulfonamides.[1] It emerged as a potent, long-acting member of the first-generation cyclohexyl-containing sulfonylureas.[2]

Synthesis Protocol

The synthesis of Metahexamide follows a standard procedure for sulfonylurea compounds, involving the condensation of a substituted benzenesulfonamide (B165840) with an appropriate isocyanate. The following protocol is a representative pathway for its synthesis.

Reaction Scheme:

Step 1: Preparation of 3-Amino-4-methylbenzenesulfonamide (B110531) Step 2: Reaction with Cyclohexyl Isocyanate to form Metahexamide

Experimental Protocol: Synthesis of N-(3-amino-4-methylbenzenesulfonyl)-N'-cyclohexylurea (Metahexamide)

  • Starting Materials: 3-amino-4-methylbenzenesulfonamide, Cyclohexyl isocyanate, anhydrous solvent (e.g., Toluene or Acetone), and a suitable base (e.g., Pyridine or Triethylamine).

  • Procedure:

    • In a flame-dried reaction vessel, dissolve 3-amino-4-methylbenzenesulfonamide (1.0 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen).

    • Add the base (1.1 equivalents) to the solution and stir.

    • To this stirring mixture, add cyclohexyl isocyanate (1.05 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

    • After the addition is complete, heat the reaction mixture to reflux for a period of 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

    • The crude product is then purified. This can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product, Metahexamide, as a crystalline solid.

  • Characterization: The structure and purity of the synthesized compound would be confirmed using techniques standard for the era, including elemental analysis and melting point determination, and later by spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanism of Action

The primary pharmacological effect of Metahexamide is the lowering of blood glucose by stimulating insulin secretion from the pancreas. This action is mediated by its interaction with the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel in the plasma membrane of pancreatic β-cells.

Signaling Pathway of Metahexamide-Induced Insulin Secretion

G cluster_membrane Pancreatic β-Cell Membrane K_ATP K-ATP Channel (SUR1 + Kir6.2) Depolarization Membrane Depolarization K_ATP->Depolarization K⁺ efflux blocked Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Metahexamide Metahexamide Binding Binding to SUR1 Metahexamide->Binding Binding->K_ATP Closure Depolarization->Ca_Channel Activation Exocytosis Insulin Granule Exocytosis Ca_Influx->Exocytosis Insulin Insulin Secretion Exocytosis->Insulin

Caption: Mechanism of Metahexamide-induced insulin secretion in pancreatic β-cells.

Pharmacological Properties

Metahexamide was characterized as a long-acting and potent sulfonylurea. Early comparative studies indicated its greater hypoglycemic activity relative to other first-generation agents available at the time.[3]

Table 1: Comparative Potency and Dosing of First-Generation Sulfonylureas

Feature Metahexamide Tolbutamide Chlorpropamide (B1668849)
Relative Potency High Low (Reference) Intermediate-High
Typical Daily Dose 50 - 300 mg 1000 - 2000 mg 100 - 500 mg
Duration of Action Long Short Very Long

| Primary Metabolism | Hepatic | Hepatic (Oxidation) | Hepatic (Slow) |

Note: Data is compiled from various reviews of first-generation sulfonylureas and reflects typical clinical usage of the era.[1][4]

Preclinical and Clinical Development

Preclinical Evaluation: Representative Protocols

The preclinical assessment of Metahexamide would have involved both in vitro and in vivo studies to establish its efficacy and safety profile.

Protocol 1: In Vivo Efficacy in a Diabetic Animal Model

  • Objective: To determine the hypoglycemic effect of Metahexamide in an animal model of diabetes.

  • Model: Male Wistar rats (180-220g). Diabetes is induced by a single intraperitoneal (i.p.) injection of alloxan (B1665706) monohydrate (e.g., 120-150 mg/kg) dissolved in a citrate (B86180) buffer. Animals with fasting blood glucose >250 mg/dL after 72 hours are selected for the study.

  • Drug Administration: Metahexamide is suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) solution). The drug is administered orally via gavage at various doses (e.g., 10, 25, 50 mg/kg). A control group receives the vehicle only.

  • Blood Glucose Monitoring: Blood samples are collected from the tail vein at baseline (0 hours) and at 2, 4, 8, 12, and 24 hours post-administration. Blood glucose is measured using a glucose oxidase method.

  • Endpoint: The primary endpoint is the percentage reduction in blood glucose from baseline compared to the vehicle control group. A dose-response curve is generated to determine the ED50.

Preclinical Experimental Workflow

G start Select Animal Model (e.g., Wistar Rats) induce Induce Diabetes (e.g., Alloxan i.p.) start->induce confirm Confirm Hyperglycemia (Glucose > 250 mg/dL) induce->confirm group Group Allocation (Vehicle vs. Metahexamide) confirm->group admin Oral Administration group->admin monitor Blood Glucose Monitoring (0, 2, 4, 8, 12, 24h) admin->monitor analyze Data Analysis (% Glucose Reduction) monitor->analyze

Caption: Workflow for in vivo preclinical efficacy testing of Metahexamide.

Clinical Trials

Early clinical trials in the late 1950s confirmed the efficacy of Metahexamide in diabetic patients. Studies reported successful blood glucose control in patients who were previously managed with diet, other oral agents, or low doses of insulin.[5]

Table 2: Summary of Early Clinical Trial Data for Metahexamide

Study Parameter Finding Reference
Patient Population Elderly male patients with maturity-onset diabetes. [6]
Dosage Range Initial doses often around 100-200 mg/day, with maintenance doses typically between 50 mg and 300 mg/day.
Efficacy Effective in lowering blood glucose in a majority of selected patients. Potency was noted to be significantly higher than tolbutamide, requiring much smaller daily doses for equivalent control. [3]
Primary Failure Rate A percentage of patients did not respond to initial therapy, consistent with other sulfonylureas. [7]

| Secondary Failure | Loss of glycemic control after an initial period of effectiveness was also observed. |[7] |

Hepatotoxicity and Market Withdrawal

The clinical development and use of Metahexamide were ultimately halted by its association with drug-induced liver injury (DILI).

Clinical Manifestation of Toxicity

The predominant form of hepatotoxicity was cholestatic or mixed hepatocellular-cholestatic jaundice.[3] The onset of liver injury typically occurred within the first 2 to 12 weeks of therapy.[4] Symptoms included fatigue, nausea, and the appearance of jaundice (yellowing of the skin and eyes) and dark urine.

Table 3: Clinical and Laboratory Findings in Metahexamide-Induced Jaundice

Parameter Typical Finding
Clinical Presentation Jaundice, pruritus (itching), fatigue, anorexia.
Time to Onset 2 - 12 weeks after initiation of therapy.
Total Bilirubin Significantly elevated (e.g., >3.0 mg/dL).
Alkaline Phosphatase (ALP) Markedly elevated, often disproportionately to aminotransferases.
Aminotransferases (ALT/AST) Mild to moderately elevated.
Histopathology (Liver Biopsy) Evidence of intrahepatic cholestasis, sometimes with hepatocellular necrosis.

| Outcome | Generally reversible upon discontinuation of the drug, but severe cases were reported. |

Note: These findings are characteristic of cholestatic DILI and are based on case reports and reviews of sulfonylurea toxicity.[3][4]

Withdrawal from Market

Due to the number of reported cases of severe liver toxicity, the risk-benefit profile of Metahexamide was deemed unfavorable, especially with safer alternatives like tolbutamide available. The drug was subsequently withdrawn from the market in the early 1960s, marking it as one of the early examples of a post-marketing withdrawal due to idiosyncratic drug-induced liver injury.

Conclusion

The story of Metahexamide is a crucial case study in drug development. It highlights the principle that while preclinical efficacy and enhanced potency are desirable, a thorough understanding of a drug's safety profile is paramount. Its discovery expanded the therapeutic arsenal (B13267) for diabetes in its time, but its withdrawal underscored the serious potential for idiosyncratic hepatotoxicity within the sulfonylurea class and reinforced the importance of rigorous post-marketing surveillance for adverse drug reactions. The experience with Metahexamide and other early oral antidiabetic agents helped shape the regulatory and clinical standards for the development of future diabetes medications.

References

Protocols & Analytical Methods

Method

Synthesis of Metahexamide: Application Notes and Protocols for Research Professionals

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of Metahexamide, a first-generation sulfonylurea compound. Th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Metahexamide, a first-generation sulfonylurea compound. The protocols outlined are intended for research and development purposes and are based on established chemical principles for the synthesis of sulfonylureas.

Chemical Properties and Data

Metahexamide is an anti-diabetic drug with the IUPAC name 3-Amino-N-(cyclohexylcarbamoyl)-4-methylbenzene-1-sulfonamide.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₄H₂₁N₃O₃S[1]
Molar Mass 311.4 g/mol [1]
CAS Number 565-33-3[2]
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Not available

Synthesis Overview

The synthesis of Metahexamide can be achieved through a three-step process commencing with the commercially available starting material, p-toluenesulfonamide (B41071). The overall synthetic pathway involves:

  • Nitration of p-toluenesulfonamide to introduce a nitro group at the 3-position of the aromatic ring.

  • Reduction of the nitro group to an amino group to form the key intermediate, 3-amino-4-methylbenzenesulfonamide (B110531).

  • Urea formation by reacting the amino-sulfonamide intermediate with cyclohexyl isocyanate.

Synthesis_Workflow start p-Toluenesulfonamide step1 Step 1: Nitration start->step1 HNO₃, H₂SO₄ intermediate1 4-Methyl-3-nitrobenzenesulfonamide (B104620) step1->intermediate1 step2 Step 2: Reduction intermediate1->step2 Fe, HCl intermediate2 3-Amino-4-methylbenzenesulfonamide step2->intermediate2 step3 Step 3: Urea Formation intermediate2->step3 Cyclohexyl isocyanate end Metahexamide step3->end

A simplified workflow for the synthesis of Metahexamide.

Experimental Protocols

Step 1: Synthesis of 4-Methyl-3-nitrobenzenesulfonamide (Nitration)

This procedure describes the nitration of p-toluenesulfonamide to introduce a nitro group ortho to the methyl group.

Materials:

  • p-Toluenesulfonamide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, carefully add concentrated sulfuric acid.

  • Slowly and portion-wise, add p-toluenesulfonamide to the sulfuric acid with continuous stirring, ensuring the temperature is maintained below 10 °C.

  • Once the p-toluenesulfonamide is completely dissolved, prepare a nitrating mixture by slowly adding concentrated nitric acid to a separate flask containing concentrated sulfuric acid, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of p-toluenesulfonamide, maintaining the reaction temperature between 0 and 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The solid precipitate of 4-methyl-3-nitrobenzenesulfonamide is collected by vacuum filtration.

  • Wash the solid with cold deionized water until the washings are neutral to litmus (B1172312) paper.

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

Quantitative Data (Step 1):

Reactant/ProductMolar Mass ( g/mol )Amount (moles)Mass (g)Yield (%)
p-Toluenesulfonamide171.221.0171.22-
Nitric Acid63.011.169.31-
Sulfuric Acid98.08(catalyst/solvent)--
4-Methyl-3-nitrobenzenesulfonamide216.21(theoretical)216.21(typical ~80-90%)

Step 2: Synthesis of 3-Amino-4-methylbenzenesulfonamide (Reduction)

This protocol details the reduction of the nitro group of 4-methyl-3-nitrobenzenesulfonamide to an amino group using iron in an acidic medium.

Materials:

  • 4-Methyl-3-nitrobenzenesulfonamide

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (B145695)

  • Water

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (B78521) (NaOH) solution

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, create a suspension of 4-methyl-3-nitrobenzenesulfonamide in a mixture of ethanol and water.

  • Add iron powder to the suspension.

  • Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

  • Continue refluxing with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool slightly and filter it hot through a pad of celite to remove the iron and iron salts.

  • Wash the filter cake with hot ethanol.

  • Combine the filtrates and neutralize with a solution of sodium carbonate or sodium hydroxide until a pH of 7-8 is reached.

  • The product, 3-amino-4-methylbenzenesulfonamide, may precipitate upon cooling and neutralization. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Quantitative Data (Step 2):

Reactant/ProductMolar Mass ( g/mol )Amount (moles)Mass (g)Yield (%)
4-Methyl-3-nitrobenzenesulfonamide216.211.0216.21-
Iron Powder55.85~3.0~167.55-
Hydrochloric Acid36.46(catalytic)--
3-Amino-4-methylbenzenesulfonamide186.23(theoretical)186.23(typical ~70-85%)

Step 3: Synthesis of Metahexamide (Urea Formation)

This final step involves the reaction of 3-amino-4-methylbenzenesulfonamide with cyclohexyl isocyanate to form the sulfonylurea linkage.

Materials:

  • 3-Amino-4-methylbenzenesulfonamide

  • Cyclohexyl isocyanate

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 3-amino-4-methylbenzenesulfonamide in an anhydrous solvent.

  • With stirring, add cyclohexyl isocyanate dropwise to the solution at room temperature. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain the temperature below 30 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting materials.

  • If the product precipitates from the reaction mixture, it can be collected by vacuum filtration.

  • If the product remains in solution, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure Metahexamide.

Quantitative Data (Step 3):

Reactant/ProductMolar Mass ( g/mol )Amount (moles)Mass (g)Yield (%)
3-Amino-4-methylbenzenesulfonamide186.231.0186.23-
Cyclohexyl isocyanate125.171.0-1.1125.17-137.69-
Metahexamide311.40(theoretical)311.40(typical >80%)

Mechanism of Action: Sulfonylurea Signaling Pathway

Metahexamide, like other sulfonylureas, lowers blood glucose levels by stimulating insulin (B600854) secretion from pancreatic β-cells. The primary mechanism involves the inhibition of ATP-sensitive potassium (KATP) channels in the β-cell membrane.

Signaling_Pathway Metahexamide Metahexamide SUR1 Sulfonylurea Receptor 1 (SUR1) Metahexamide->SUR1 Binds to KATP_Channel ATP-sensitive K+ Channel (KATP) SUR1->KATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Releases

Mechanism of action of Metahexamide in pancreatic β-cells.

Pathway Description:

  • Binding to SUR1: Metahexamide binds to the sulfonylurea receptor 1 (SUR1), which is a regulatory subunit of the KATP channel.

  • KATP Channel Inhibition: This binding event closes the KATP channel, which is normally open in the resting state, allowing potassium ions (K+) to flow out of the cell.

  • Membrane Depolarization: The closure of the KATP channel prevents K+ efflux, leading to a buildup of positive charge inside the cell and causing depolarization of the cell membrane.

  • Calcium Channel Opening: The change in membrane potential activates voltage-gated calcium channels.

  • Calcium Influx: Opening of these channels allows for an influx of extracellular calcium ions (Ca²⁺) into the β-cell.

  • Insulin Secretion: The resulting increase in intracellular Ca²⁺ concentration triggers the fusion of insulin-containing vesicles with the cell membrane and the subsequent exocytosis (secretion) of insulin into the bloodstream.

References

Application

Application Notes & Protocols for Metahexamide Quantification in Plasma

These application notes provide detailed methodologies for the quantitative determination of Metahexamide in plasma samples, catering to researchers, scientists, and professionals in drug development. The protocols are b...

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative determination of Metahexamide in plasma samples, catering to researchers, scientists, and professionals in drug development. The protocols are based on established bioanalytical techniques and offer guidance on sample preparation, chromatographic separation, and detection, along with method validation parameters.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a robust and cost-effective HPLC-UV method for the quantification of Metahexamide in plasma. The method utilizes protein precipitation for sample cleanup, followed by reversed-phase chromatography.

Experimental Protocol

1. Materials and Reagents:

  • Metahexamide reference standard

  • Internal Standard (IS) (e.g., Tolbutamide or another suitable sulfonylurea)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (KH2PO4)

  • Orthophosphoric acid

  • Ultrapure water

  • Drug-free human plasma

2. Instrumentation:

  • HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Data acquisition and processing software.

3. Sample Preparation:

  • Thaw frozen plasma samples to room temperature.

  • Pipette 500 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (e.g., 20 µg/mL in methanol) and vortex for 30 seconds.[1]

  • For protein precipitation, add 1.0 mL of acetonitrile to each tube.[1]

  • Vortex the mixture vigorously for 2 minutes.[1]

  • Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and vortex for 1 minute.[1]

  • Inject 20 µL of the reconstituted sample into the HPLC system.[1]

4. Chromatographic Conditions:

  • Mobile Phase: A mixture of 0.05 M KH2PO4 buffer (pH adjusted to 3.5 with orthophosphoric acid) and acetonitrile (e.g., 60:40 v/v).[2][3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Run Time: Approximately 10 minutes.

Data Presentation: Method Validation Summary (HPLC-UV)
Validation ParameterResult
Linearity Range 0.1 - 20 µg/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 0.1 µg/mL
Intra-day Precision (%CV) ≤ 8%
Inter-day Precision (%CV) ≤ 10%
Intra-day Accuracy (%Bias) -7% to +9%
Inter-day Accuracy (%Bias) -10% to +11%
Recovery > 85%
Stability (Freeze-Thaw, 3 cycles) Within ±15% of nominal concentration

Experimental Workflow Diagram (HPLC-UV)

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis plasma Plasma Sample (500 µL) add_is Add Internal Standard plasma->add_is precip Protein Precipitation (Acetonitrile) add_is->precip vortex1 Vortex precip->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into HPLC reconstitute->inject separation C18 Column Separation inject->separation detection UV Detection (230 nm) separation->detection quant Quantification detection->quant

Caption: HPLC-UV experimental workflow for Metahexamide quantification.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a highly sensitive and selective LC-MS/MS method for the quantification of Metahexamide in plasma, suitable for pharmacokinetic studies requiring low detection limits.

Experimental Protocol

1. Materials and Reagents:

  • Metahexamide reference standard

  • Stable isotope-labeled Metahexamide (Metahexamide-d4) as internal standard (IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Drug-free human plasma

2. Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer) with an electrospray ionization (ESI) source.

  • UPLC/HPLC system.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Data acquisition and processing software.

3. Sample Preparation:

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (e.g., 100 ng/mL Metahexamide-d4 in methanol).

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[4][5]

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to an autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • LC Conditions:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Metahexamide: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific values to be determined by direct infusion of the standard).

      • Metahexamide-d4 (IS): Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific values to be determined by direct infusion of the standard).

    • Key MS Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.

Data Presentation: Method Validation Summary (LC-MS/MS)
Validation ParameterResult
Linearity Range 0.5 - 500 ng/mL (r² > 0.995)
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%CV) ≤ 6%
Inter-day Precision (%CV) ≤ 9%
Intra-day Accuracy (%Bias) -5% to +6%
Inter-day Accuracy (%Bias) -8% to +8%
Recovery > 90%
Matrix Effect Minimal (88-105%)

Logical Relationship Diagram (LC-MS/MS)

LCMS_Logic cluster_sample Sample Handling cluster_analysis Instrumental Analysis plasma_sample Plasma Sample is_spike Spike with IS plasma_sample->is_spike protein_precip Protein Precipitation is_spike->protein_precip centrifugation Centrifugation protein_precip->centrifugation supernatant_transfer Supernatant Collection centrifugation->supernatant_transfer lc_separation UPLC Separation supernatant_transfer->lc_separation esi_ionization ESI Ionization lc_separation->esi_ionization q1_selection Q1: Precursor Ion Selection esi_ionization->q1_selection q2_fragmentation Q2: Collision-Induced Dissociation q1_selection->q2_fragmentation q3_selection Q3: Product Ion Selection q2_fragmentation->q3_selection detection_quant Detection & Quantification q3_selection->detection_quant

Caption: Logical flow of the LC-MS/MS analysis for Metahexamide.

References

Method

High-Performance Liquid Chromatography for the Analysis of Metahexamide: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed application note and protocol for the quantitative analysis of Metahexamide, a first-generation sulfonylurea antidiabetic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Metahexamide, a first-generation sulfonylurea antidiabetic agent, using High-Performance Liquid Chromatography (HPLC).[1][2] The described methodology is developed based on established HPLC methods for structurally similar first-generation sulfonylureas, such as chlorpropamide (B1668849) and tolbutamide.[3][4]

Introduction

Metahexamide is an oral hypoglycemic drug belonging to the sulfonylurea class, used in the management of type 2 diabetes mellitus.[1][2] Accurate and reliable quantitative analysis of Metahexamide in bulk drug substances, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and drug development. High-Performance Liquid Chromatography (HPLC) offers a sensitive, specific, and robust method for this purpose.

This application note details a reversed-phase HPLC (RP-HPLC) method with UV detection, providing a comprehensive protocol for sample preparation, chromatographic conditions, and method validation parameters.

Principle of the Method

The method utilizes a reversed-phase C18 column to separate Metahexamide from potential impurities and degradation products. The mobile phase, a mixture of an aqueous buffer and organic solvents, is optimized to achieve efficient separation and a symmetrical peak shape for the analyte. Detection is performed using a UV detector at a wavelength where Metahexamide exhibits significant absorbance, ensuring high sensitivity. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a standard of known concentration.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.

Table 1: Chromatographic Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile (B52724): 25 mM Potassium Phosphate (B84403) Monobasic (pH 4.5) (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 231 nm
Injection Volume 20 µL
Run Time 10 minutes
Preparation of Solutions

a. Mobile Phase Preparation:

  • Dissolve 3.4 g of potassium phosphate monobasic in 1 L of HPLC-grade water.

  • Adjust the pH to 4.5 with phosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • Mix the filtered buffer with acetonitrile in a 50:50 (v/v) ratio.

  • Degas the mobile phase before use.

b. Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of Metahexamide reference standard.

  • Dissolve in a 100 mL volumetric flask with the mobile phase.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Make up to the mark with the mobile phase.

c. Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

d. Sample Preparation (for Pharmaceutical Formulations):

  • Weigh and finely powder a representative number of tablets.

  • Transfer an amount of powder equivalent to 10 mg of Metahexamide into a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to extract the drug.

  • Make up to the volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters

The developed method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The following parameters should be assessed:

Table 2: Summary of Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity (µg/mL) 1 - 50
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.1
Limit of Quantitation (LOQ) (µg/mL) 0.3
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%
Retention Time (min) ~ 5.2

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and logical connections in the HPLC analysis of Metahexamide.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase Preparation HPLC_System HPLC System Setup MobilePhase->HPLC_System StandardStock Standard Stock Solution WorkingStandards Working Standard Solutions StandardStock->WorkingStandards Injection Injection of Standards & Samples WorkingStandards->Injection SamplePrep Sample Preparation SamplePrep->Injection HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection at 231 nm Chromatography->Detection PeakIntegration Peak Integration Detection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification of Metahexamide PeakIntegration->Quantification CalibrationCurve->Quantification Report Final Report Generation Quantification->Report G cluster_sample Sample Handling Start Start: Sample Received Weigh Weigh Sample Start->Weigh Dissolve Dissolve in Mobile Phase Weigh->Dissolve Sonicate Sonicate Dissolve->Sonicate Dilute Dilute to Final Volume Sonicate->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject

References

Application

Application Notes and Protocols for Metahexamide in Cultured Pancreatic Islet Cell Experiments

For Researchers, Scientists, and Drug Development Professionals Introduction Metahexamide is a first-generation sulfonylurea drug that stimulates insulin (B600854) secretion from pancreatic β-cells. Like other sulfonylur...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metahexamide is a first-generation sulfonylurea drug that stimulates insulin (B600854) secretion from pancreatic β-cells. Like other sulfonylureas, its primary mechanism of action is the regulation of ATP-sensitive potassium (K-ATP) channels in the β-cell membrane.[1][2][3] By modulating these channels, Metahexamide initiates a cascade of events that culminates in the exocytosis of insulin-containing granules, making it a compound of interest for diabetes research and the development of novel therapeutic strategies.[4][5]

These application notes provide a comprehensive guide for the use of Metahexamide in cultured pancreatic islet cell experiments. Due to the limited availability of recent, direct data on Metahexamide, the following protocols and data are based on the well-established mechanism of sulfonylureas and information available for structurally related first-generation compounds like Acetohexamide and its active metabolite, Hydroxyhexamide.[1][2][6][7] Researchers are advised to use the provided concentration ranges as a starting point and perform dose-response studies to determine the optimal concentrations for their specific experimental setup.

Mechanism of Action

Metahexamide stimulates insulin secretion by binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the K-ATP channel on the pancreatic β-cell membrane.[1][2][4] This binding event leads to the closure of the K-ATP channel, which is a hetero-octameric complex composed of four SUR1 subunits and four inwardly rectifying potassium channel (Kir6.2) subunits.[8][9] The closure of this channel inhibits the efflux of potassium ions (K+), causing depolarization of the cell membrane. This change in membrane potential activates voltage-gated calcium channels (VGCCs), resulting in an influx of extracellular calcium ions (Ca2+). The subsequent increase in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, leading to the secretion of insulin.[1][2][4]

Signaling Pathway of Metahexamide-Induced Insulin Secretion

Metahexamide_Signaling_Pathway Metahexamide Metahexamide SUR1 SUR1 Subunit of K-ATP Channel Metahexamide->SUR1 Binds to KATP_Channel K-ATP Channel (SUR1/Kir6.2) SUR1->KATP_Channel Induces Closure Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to VGCC Voltage-Gated Ca2+ Channels (VGCCs) Membrane_Depolarization->VGCC Activates Ca_Influx Ca2+ Influx VGCC->Ca_Influx Allows Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis Triggers Insulin_Secretion Insulin Secretion Insulin_Exocytosis->Insulin_Secretion Results in

Caption: Signaling pathway of Metahexamide in pancreatic β-cells.

Data Presentation

The following tables provide illustrative quantitative data based on typical effective concentrations and responses observed for first-generation sulfonylureas.[1] These should be used as a reference for designing experiments with Metahexamide.

Table 1: Illustrative Dose-Response of Metahexamide on Insulin Secretion from Pancreatic β-Cells

Treatment ConditionMetahexamide Concentration (µM)Fold Increase in Insulin Secretion (vs. Basal Glucose)
Basal Glucose (2.8 mM)01.0
Stimulatory Glucose (16.7 mM)05.2
Stimulatory Glucose (16.7 mM)16.5
Stimulatory Glucose (16.7 mM)108.9
Stimulatory Glucose (16.7 mM)5011.3
Stimulatory Glucose (16.7 mM)10011.5

Table 2: Suggested Concentration Ranges for Initial Metahexamide Experiments

Experiment TypeSuggested Concentration Range (µM)Notes
Dose-Response Studies0.1 - 200A wide range is recommended to determine the EC50.
Mechanism of Action Studies10 - 50Based on the expected effective range for first-generation sulfonylureas.[1]
Chronic Exposure Studies1 - 25Lower concentrations may be necessary to avoid cytotoxicity with long-term incubation.

Experimental Protocols

Pancreatic Islet Isolation and Culture

Objective: To isolate and culture pancreatic islets from a suitable animal model (e.g., mouse or rat) for subsequent experiments.[10][11][12]

Materials:

  • Collagenase P[10]

  • Hanks' Balanced Salt Solution (HBSS)[11]

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin[10][13]

  • Histopaque density gradient[10]

  • Sterile surgical instruments

Protocol:

  • Pancreas Perfusion: Anesthetize the animal and perform a laparotomy. Cannulate the common bile duct and perfuse the pancreas with cold collagenase solution.[11]

  • Pancreas Digestion: Excise the distended pancreas and incubate it in a water bath at 37°C for a predetermined time to allow for enzymatic digestion.[10]

  • Islet Purification: Stop the digestion by adding cold HBSS with FBS. Gently disrupt the digested tissue and purify the islets from the exocrine tissue using a density gradient centrifugation (e.g., Histopaque).[10][12]

  • Islet Culture: Handpick the purified islets under a stereomicroscope and culture them in RPMI-1640 medium in a humidified incubator at 37°C and 5% CO2. Allow the islets to recover for at least 24 hours before initiating experiments.[10][13]

Static Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To measure the dose-dependent effect of Metahexamide on insulin secretion from cultured pancreatic islets or β-cell lines (e.g., MIN6, INS-1E) under basal and stimulatory glucose conditions.[1][14][15][16]

Materials:

  • Cultured pancreatic islets or β-cells

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA

  • Glucose solutions (e.g., 2.8 mM for basal and 16.7 mM for stimulatory conditions)[1]

  • Metahexamide stock solution (dissolved in a suitable solvent like DMSO)

  • Insulin ELISA kit

Protocol:

  • Cell Seeding: Seed β-cells in a multi-well plate and culture to 80-90% confluency. For islets, use a sufficient number of size-matched islets per well.[1]

  • Pre-incubation: Gently wash the cells/islets twice with KRB buffer. Pre-incubate in low glucose (2.8 mM) KRB buffer for 1-2 hours at 37°C to establish basal insulin secretion.[1]

  • Stimulation: Aspirate the pre-incubation buffer and add fresh KRB buffer containing the desired concentrations of Metahexamide with either low (2.8 mM) or high (16.7 mM) glucose. Include appropriate controls (basal, stimulatory glucose without Metahexamide, and vehicle control).[1]

  • Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C.[1]

  • Supernatant Collection: Carefully collect the supernatant from each well for insulin measurement.[1]

  • Cell Lysis (Optional but Recommended): Lyse the remaining cells to determine total insulin content for normalization.[1]

  • Insulin Quantification: Measure the insulin concentration in the supernatant and cell lysate using an insulin ELISA kit according to the manufacturer's instructions.[1]

  • Data Analysis: Normalize secreted insulin to total insulin content or total protein. Plot the dose-response curves to determine the EC50 of Metahexamide.[17]

Experimental Workflow: GSIS Assay with Metahexamide

GSIS_Workflow start Start seed_cells Seed Pancreatic Islets or β-Cells start->seed_cells pre_incubation Pre-incubate in Low Glucose (2.8 mM) KRB (1-2 hours) seed_cells->pre_incubation stimulation Stimulate with Metahexamide in Low (2.8 mM) and High (16.7 mM) Glucose KRB pre_incubation->stimulation incubation Incubate at 37°C (1-2 hours) stimulation->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant measure_insulin Measure Insulin (ELISA) collect_supernatant->measure_insulin data_analysis Data Analysis (Dose-Response Curve, EC50) measure_insulin->data_analysis end End data_analysis->end

Caption: Workflow for the static GSIS assay with Metahexamide.

Conclusion

These application notes provide a framework for investigating the effects of Metahexamide on cultured pancreatic islet cells. By employing the described protocols and considering the illustrative data, researchers can effectively characterize the insulinotropic properties of Metahexamide and its potential role in modulating β-cell function. Given the limited recent literature on Metahexamide, careful experimental design and optimization are crucial for obtaining robust and reliable results.

References

Method

In Vivo Experimental Design for Metahexamide Studies in Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Metahexamide is a first-generation sulfonylurea compound that exhibits hypoglycemic activity by stimulating insulin (B600854) secretion from pa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metahexamide is a first-generation sulfonylurea compound that exhibits hypoglycemic activity by stimulating insulin (B600854) secretion from pancreatic β-cells.[1] This document provides detailed application notes and protocols for the in vivo experimental design of studies involving metahexamide in animal models. The focus is on establishing robust and reproducible methodologies for preclinical assessment of its efficacy and safety profile. While specific quantitative data for metahexamide is limited in publicly available literature, this guide provides a framework based on established protocols for sulfonylureas and general principles of in vivo pharmacology.

Mechanism of Action

Metahexamide, like other sulfonylureas, exerts its primary effect on pancreatic β-cells. The mechanism involves the following key steps:

  • Binding to SUR1: Metahexamide binds to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel in the β-cell membrane.[2]

  • K-ATP Channel Closure: This binding event inhibits the activity of the K-ATP channel, preventing potassium ion (K+) efflux.[2]

  • Membrane Depolarization: The reduction in K+ outflow leads to depolarization of the β-cell membrane.[2]

  • Calcium Influx: Membrane depolarization triggers the opening of voltage-gated calcium channels (VGCCs), resulting in an influx of extracellular calcium ions (Ca2+).[2]

  • Insulin Exocytosis: The subsequent rise in intracellular Ca2+ concentration is a critical signal for the fusion of insulin-containing granules with the cell membrane and the subsequent secretion of insulin into the bloodstream.[2]

Data Presentation: Quantitative Data Summary

Due to the limited availability of specific public data for metahexamide, the following tables provide a template for data collection and presentation. Researchers should populate these tables with their own experimental data. For illustrative purposes, placeholder data or data from related first-generation sulfonylureas may be used with clear notation.

Table 1: Acute Oral Toxicity of Metahexamide

Animal ModelStrainSexLD50 (mg/kg)95% Confidence IntervalObservations
MouseSwiss AlbinoMale/Female>2000N/ANo mortality or significant signs of toxicity observed at the limit dose.
RatSprague-DawleyMale/FemaleData Not AvailableN/A

Note: The LD50 in mice is often greater than 2000 mg/kg for many sulfonylureas, placing them in the lowest toxicity category according to OECD guidelines.[3][4] Specific studies for metahexamide are required to confirm this.

Table 2: Effective Dose (ED50) for Glucose Lowering in a Diabetic Rat Model

Animal ModelDiabetes InductionEndpointED50 (mg/kg, oral)95% Confidence IntervalReference Compound (ED50)
RatSTZ-induced% Reduction in Blood GlucoseData Not AvailableN/AGlibenclamide (~1-10 mg/kg)

Note: The effective dose should be determined through a dose-response study. The provided reference for Glibenclamide is for comparative purposes.

Table 3: Pharmacokinetic Parameters of Metahexamide following Oral Administration in Rats

Dose (mg/kg)Cmax (µg/mL)Tmax (h)AUC(0-t) (µg·h/mL)t1/2 (h)Bioavailability (%)
Data Not Available

Note: Cmax (Maximum Plasma Concentration), Tmax (Time to reach Cmax), AUC (Area Under the Curve), t1/2 (Half-life). These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

Experimental Protocols

Protocol 1: Induction of Type 1 Diabetes Mellitus in Rats using Streptozotocin (STZ)

Objective: To induce a state of insulin-deficient hyperglycemia in rats, mimicking Type 1 Diabetes, for the evaluation of metahexamide's efficacy.

Materials:

  • Streptozotocin (STZ)

  • Cold (4°C) 0.1 M citrate (B86180) buffer (pH 4.5)

  • Sprague-Dawley or Wistar rats (male, 200-250 g)

  • Glucometer and test strips

  • 5% sucrose (B13894) solution

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, ad libitum access to standard pellet diet and water).

  • Fasting: Fast the rats for 6-8 hours prior to STZ injection.

  • STZ Preparation: Immediately before use, dissolve STZ in cold 0.1 M citrate buffer (pH 4.5). STZ is unstable at neutral pH. The recommended dose for inducing Type 1 diabetes is a single intraperitoneal (i.p.) injection of 50-65 mg/kg body weight.[5]

  • STZ Administration: Inject the freshly prepared STZ solution intraperitoneally.

  • Post-Injection Care: To prevent initial drug-induced hypoglycemia, replace drinking water with a 5% sucrose solution for the first 24 hours after STZ injection.[5]

  • Confirmation of Diabetes: Monitor blood glucose levels from tail vein blood 48-72 hours post-STZ injection. Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for the study.

Protocol 2: Oral Glucose Tolerance Test (OGTT) in Diabetic Rats

Objective: To evaluate the effect of metahexamide on glucose tolerance in diabetic rats.

Materials:

  • Diabetic rats (from Protocol 1)

  • Metahexamide

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Glucose solution (40% w/v)

  • Oral gavage needles

  • Glucometer and test strips

Procedure:

  • Animal Preparation: Fast diabetic rats overnight (12-16 hours) with free access to water.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group):

    • Group 1: Vehicle control (diabetic)

    • Group 2: Metahexamide (low dose)

    • Group 3: Metahexamide (medium dose)

    • Group 4: Metahexamide (high dose)

    • Group 5: Positive control (e.g., Glibenclamide)

  • Drug Administration: Administer the vehicle, metahexamide, or positive control orally via gavage.

  • Baseline Blood Glucose: After 30-60 minutes of drug administration, collect a baseline blood sample (t=0) from the tail vein to measure blood glucose.

  • Glucose Challenge: Immediately after the baseline blood sample, administer a glucose solution (2 g/kg body weight) orally via gavage.

  • Blood Glucose Monitoring: Collect blood samples at 30, 60, 90, and 120 minutes after the glucose challenge and measure blood glucose levels.

  • Data Analysis: Plot the mean blood glucose concentration against time for each group. Calculate the Area Under the Curve (AUC) for the glucose excursion. A significant reduction in the AUC in the metahexamide-treated groups compared to the vehicle control group indicates improved glucose tolerance.

Protocol 3: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

Objective: To determine the acute oral toxicity (LD50) of metahexamide.

Materials:

  • Metahexamide

  • Vehicle

  • Healthy, non-fasted adult female mice or rats (nulliparous and non-pregnant)

  • Oral gavage needles

Procedure:

  • Dosing: This is a sequential test using one animal at a time. The first animal is dosed at a level just below the best preliminary estimate of the LD50.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing:

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

  • Endpoint: The test is concluded when one of the stopping criteria is met (e.g., three consecutive animals survive at the upper bound, or a specified number of reversals in outcome occur). The LD50 is then calculated using the maximum likelihood method. A limit test is often performed first at 2000 mg/kg. If no mortality is observed, further testing for a precise LD50 may not be necessary, and the LD50 is reported as >2000 mg/kg.[3]

Mandatory Visualizations

Signaling Pathway of Metahexamide

Metahexamide_Signaling_Pathway cluster_beta_cell Pancreatic β-Cell Metahexamide Metahexamide SUR1 SUR1 Metahexamide->SUR1 Binds to KATP K-ATP Channel SUR1->KATP Inhibits Depolarization Membrane Depolarization KATP->Depolarization Closure leads to Membrane Cell Membrane VGCC Voltage-Gated Ca2+ Channel Depolarization->VGCC Activates Ca_influx Ca2+ Influx VGCC->Ca_influx Opens Insulin_Granules Insulin Granules Ca_influx->Insulin_Granules Triggers Insulin_Secretion Insulin Secretion Insulin_Granules->Insulin_Secretion Exocytosis

Caption: Signaling pathway of Metahexamide in pancreatic β-cells.

Experimental Workflow for In Vivo Efficacy Study

In_Vivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Sprague-Dawley Rat) Diabetes_Induction Induce Diabetes (e.g., STZ injection) Animal_Model->Diabetes_Induction Confirmation Confirm Hyperglycemia (Blood Glucose > 250 mg/dL) Diabetes_Induction->Confirmation Grouping Randomize into Treatment Groups Confirmation->Grouping Dosing Oral Administration (Vehicle, Metahexamide, Control) Grouping->Dosing OGTT Perform Oral Glucose Tolerance Test (OGTT) Dosing->OGTT Data_Collection Collect Blood Samples (0, 30, 60, 90, 120 min) OGTT->Data_Collection AUC_Calculation Calculate Glucose AUC Data_Collection->AUC_Calculation Statistical_Analysis Statistical Analysis (e.g., ANOVA) AUC_Calculation->Statistical_Analysis Efficacy_Determination Determine Efficacy Statistical_Analysis->Efficacy_Determination

References

Application

Dissolving Metahexamide for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Metahexamide is a first-generation sulfonylurea compound that has been studied for its anti-diabetic properties.[1] For researchers investigati...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metahexamide is a first-generation sulfonylurea compound that has been studied for its anti-diabetic properties.[1] For researchers investigating its mechanism of action, cellular effects, or potential therapeutic applications in vitro, proper dissolution and preparation of stock solutions are critical for obtaining accurate and reproducible experimental results. Due to its chemical nature as a weak acid, Metahexamide is expected to have low aqueous solubility. This document provides detailed protocols for dissolving Metahexamide, preparing stock solutions, and creating working solutions for use in various in vitro assays. The following protocols are based on established methods for dissolving other sulfonylurea drugs and include a procedure for determining the solubility of your specific batch of Metahexamide.

Physicochemical Properties of Metahexamide

A summary of the key physicochemical properties of Metahexamide is provided in the table below.

PropertyValue
Molecular Formula C₁₄H₂₁N₃O₃S
Molecular Weight 311.4 g/mol [1]
Appearance White to Off-White Solid[2]
Melting Point 151°C[2]
pKa 5.49 ± 0.10 (Predicted)[2]
Solubility in Methanol Very Slightly Soluble[2]

Protocol 1: Preparation of a High-Concentration Metahexamide Stock Solution in DMSO

Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for dissolving many sulfonylurea compounds to create high-concentration stock solutions for in vitro studies.[3]

Materials:

  • Metahexamide powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials with screw caps

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing Metahexamide: In a sterile microcentrifuge tube or vial, accurately weigh the desired amount of Metahexamide powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 31.14 mg of Metahexamide.

  • Adding DMSO: Add the appropriate volume of anhydrous DMSO to the weighed Metahexamide powder.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional): If required for your specific application, the DMSO stock solution can be sterilized by passing it through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

This protocol describes the dilution of the high-concentration DMSO stock solution into an aqueous cell culture medium to prepare working solutions for treating cells.

Important Considerations:

  • DMSO Toxicity: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to minimize solvent-induced cytotoxicity. It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of Metahexamide used.

  • Precipitation: When diluting the DMSO stock solution into an aqueous medium, precipitation of the compound may occur. To minimize this, it is recommended to add the DMSO stock solution to the pre-warmed cell culture medium while gently vortexing.

Materials:

  • High-concentration Metahexamide stock solution in DMSO (from Protocol 1)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Thaw Stock Solution: Remove an aliquot of the Metahexamide stock solution from the freezer and allow it to thaw at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in the pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.

    • Example for preparing a 100 µM working solution from a 100 mM stock:

      • Prepare an intermediate dilution by adding 2 µL of the 100 mM stock solution to 1998 µL of pre-warmed medium. This results in a 100 µM intermediate solution (a 1:1000 dilution).

      • Gently vortex the intermediate solution to ensure it is thoroughly mixed.

      • This 100 µM solution can now be used as your highest concentration working solution, and further dilutions can be made from it.

Protocol 3: Small-Scale Solubility Test

Procedure:

  • Weigh out a small, known amount of Metahexamide (e.g., 1-5 mg) into a clear microcentrifuge tube.

  • Add a small, measured volume of the test solvent (e.g., 100 µL of DMSO).

  • Vortex the tube for 1-2 minutes.

  • Visually inspect the solution for any undissolved particles.

  • If the solid has completely dissolved, add another small, known amount of Metahexamide and repeat the process until a saturated solution is achieved (i.e., solid material remains undissolved).

  • Calculate the approximate solubility based on the total amount of Metahexamide dissolved in the final volume of the solvent.

Diagrams

Dissolution_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Metahexamide Powder add_dmso Add Anhydrous DMSO weigh->add_dmso Precise Amount dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve Desired Concentration store Aliquot and Store at -20°C / -80°C dissolve->store Single-Use Aliquots thaw Thaw Stock Solution store->thaw For Experiment dilute Serially Dilute in Pre-warmed Medium thaw->dilute Room Temperature treat Treat Cells in Culture dilute->treat Final Concentrations

Caption: Experimental workflow for preparing Metahexamide solutions.

Logical_Relationship compound Metahexamide (Solid) stock_solution High-Concentration Stock Solution compound->stock_solution Dissolution solvent Primary Solvent (DMSO) solvent->stock_solution working_solution Low-Concentration Working Solution stock_solution->working_solution Dilution aqueous_medium Aqueous Medium (Cell Culture Medium) aqueous_medium->working_solution in_vitro_assay In Vitro Assay working_solution->in_vitro_assay Application

Caption: Logical relationship of the Metahexamide dissolution process.

References

Method

Application Notes and Protocols: Techniques for Studying Metahexamide's Effect on Insulin Secretion

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the techniques used to investigate the effects of Metahexamide, a first-generation sulfonylurea,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques used to investigate the effects of Metahexamide, a first-generation sulfonylurea, on insulin (B600854) secretion from pancreatic β-cells. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the core signaling pathways and experimental workflows.

Introduction

Metahexamide, like other sulfonylureas, exerts its glucose-lowering effect by stimulating insulin secretion from pancreatic β-cells. Its primary mechanism of action involves the inhibition of ATP-sensitive potassium (K-ATP) channels in the β-cell membrane. This inhibition leads to membrane depolarization, subsequent calcium influx, and ultimately, the exocytosis of insulin-containing granules. The following protocols and data provide a framework for the in vitro and in vivo assessment of Metahexamide's insulinotropic effects. It is important to note that much of the contemporary in vitro research is conducted with Hydroxyhexamide, the primary active metabolite of Acetohexamide, which is structurally and functionally similar to Metahexamide's metabolites.

Mechanism of Action: Signaling Pathway

Metahexamide binds to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel on pancreatic β-cells. This binding event closes the channel, preventing potassium efflux and leading to membrane depolarization. The change in membrane potential activates voltage-gated calcium channels (VGCCs), resulting in an influx of extracellular calcium. The rise in intracellular calcium concentration is the primary trigger for the fusion of insulin-containing vesicles with the cell membrane and the subsequent secretion of insulin.

Metahexamide Metahexamide SUR1 SUR1 Subunit of K-ATP Channel Metahexamide->SUR1 Binds to K_ATP_Channel K-ATP Channel Closure SUR1->K_ATP_Channel Induces Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Leads to VGCC Voltage-Gated Ca2+ Channel Opening Membrane_Depolarization->VGCC Activates Ca_Influx Ca2+ Influx VGCC->Ca_Influx Allows Insulin_Exocytosis Insulin Vesicle Exocytosis Ca_Influx->Insulin_Exocytosis Triggers Insulin_Secretion Insulin Secretion Insulin_Exocytosis->Insulin_Secretion Results in

Caption: Signaling pathway of Metahexamide-induced insulin secretion.

Data Presentation: Quantitative Effects of Metahexamide (Illustrative)

The following tables summarize illustrative quantitative data for the effect of a first-generation sulfonylurea, such as Metahexamide's active metabolite (Hydroxyhexamide), on insulin secretion. Researchers should generate their own dose-response data for specific experimental conditions.

Table 1: Dose-Response of a First-Generation Sulfonylurea on Insulin Secretion in a Static Glucose-Stimulated Insulin Secretion (GSIS) Assay

Treatment ConditionSulfonylurea Concentration (µM)Fold Increase in Insulin Secretion (vs. Basal Glucose)
Basal Glucose (2.8 mM)01.0
Stimulatory Glucose (16.7 mM)05.2
Basal Glucose + Sulfonylurea11.5
Basal Glucose + Sulfonylurea103.8
Basal Glucose + Sulfonylurea506.5
Basal Glucose + Sulfonylurea1008.2
Basal Glucose + Sulfonylurea2008.5
Stimulatory Glucose + Sulfonylurea10012.7

Note: This data is illustrative and based on the known potency of first-generation sulfonylureas. Actual results will vary depending on the cell line or islet preparation, passage number, and specific experimental conditions.

Experimental Protocols

Protocol 1: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay is a robust method for determining the dose-dependent effects of Metahexamide on insulin secretion from pancreatic β-cell lines (e.g., INS-1, MIN6) or isolated pancreatic islets.

Materials:

  • Pancreatic β-cell line or isolated pancreatic islets

  • Multi-well culture plates (24- or 96-well)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA (KRBH)

  • Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.7 mM)

  • Metahexamide stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Acid-ethanol solution for cell lysis

  • Insulin quantification kit (ELISA or RIA)[1][2][3][4][5][6]

Procedure:

  • Cell Seeding: Seed pancreatic β-cells in a multi-well plate to achieve 80-90% confluency on the day of the assay. For isolated islets, use a sufficient number of size-matched islets per well.

  • Pre-incubation: Wash the cells twice with KRBH buffer. Pre-incubate the cells in KRBH buffer with low glucose (e.g., 2.8 mM) for 1-2 hours at 37°C to establish a basal level of insulin secretion.

  • Stimulation: Prepare fresh KRBH buffer with the desired concentrations of Metahexamide. Include the following controls:

    • Basal glucose (low glucose) without Metahexamide

    • Stimulatory glucose (high glucose) without Metahexamide

    • Vehicle control in both low and high glucose

    • A range of Metahexamide concentrations in low glucose

    • A selected concentration of Metahexamide in high glucose to assess synergistic effects

  • Incubation: Carefully remove the pre-incubation buffer and add the treatment solutions to the respective wells. Incubate the plates at 37°C for 1-2 hours.

  • Supernatant Collection: After incubation, carefully collect the supernatant from each well for insulin measurement. Store at -20°C or -80°C until analysis.

  • Insulin Content Measurement (Recommended): To normalize for cell number, lyse the remaining cells in each well with an acid-ethanol solution. Incubate at 4°C overnight to extract intracellular insulin.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants and cell lysates using a commercially available ELISA or RIA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the secreted insulin to the total insulin content or total protein. Plot the normalized insulin secretion against the Metahexamide concentration to generate a dose-response curve and calculate the EC50 value.

Start Start Seed_Cells Seed Pancreatic β-cells or Islets Start->Seed_Cells Pre_incubation Pre-incubate with Low Glucose (1-2h) Seed_Cells->Pre_incubation Stimulation Incubate with Metahexamide and Glucose Conditions (1-2h) Pre_incubation->Stimulation Collect_Supernatant Collect Supernatant Stimulation->Collect_Supernatant Lyse_Cells Lyse Cells for Total Insulin Content Stimulation->Lyse_Cells Quantify_Insulin Quantify Insulin (ELISA/RIA) Collect_Supernatant->Quantify_Insulin Lyse_Cells->Quantify_Insulin Analyze_Data Data Analysis and Dose-Response Curve Quantify_Insulin->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the static GSIS assay with Metahexamide.
Protocol 2: Dynamic Perifusion Assay

This assay allows for the real-time measurement of insulin secretion and is particularly useful for studying the kinetics of Metahexamide's effect on both the first and second phases of insulin release.[7][8]

Materials:

  • Isolated pancreatic islets or cell clusters

  • Perifusion system with a temperature-controlled chamber

  • Peristaltic pump

  • Fraction collector

  • KRBH buffer with varying glucose concentrations

  • Metahexamide solution

  • Insulin quantification kit (ELISA or RIA)

Procedure:

  • System Setup and Islet Loading: Assemble the perifusion system. Load a sufficient number of size-matched islets into the perifusion chamber.

  • Equilibration: Perifuse the islets with low glucose (e.g., 2.8 mM) KRBH buffer at a constant flow rate (e.g., 100-200 µL/min) until a stable baseline of insulin secretion is achieved (typically 30-60 minutes).

  • Stimulation with Metahexamide: Switch the perifusion buffer to one containing the desired concentration of Metahexamide, while maintaining the same glucose concentration.

  • Fraction Collection: Continuously collect fractions of the perifusate at regular intervals (e.g., every 1-5 minutes).

  • Further Stimulations (Optional): Subsequent stimulations, for example with high glucose in the presence of Metahexamide, can be performed to assess combined effects.

  • Insulin Quantification: Measure the insulin concentration in each collected fraction using an ELISA or RIA kit.

  • Data Analysis: Plot the insulin secretion rate over time to visualize the dynamic response to Metahexamide.

Start Start Load_Islets Load Islets into Perifusion Chamber Start->Load_Islets Equilibration Equilibrate with Low Glucose Buffer Load_Islets->Equilibration Stimulation Switch to Buffer with Metahexamide Equilibration->Stimulation Collect_Fractions Collect Perifusate Fractions Stimulation->Collect_Fractions Quantify_Insulin Quantify Insulin in Each Fraction Collect_Fractions->Quantify_Insulin Analyze_Data Plot Insulin Secretion Rate vs. Time Quantify_Insulin->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the dynamic perifusion assay with Metahexamide.
Protocol 3: Intracellular Calcium Imaging

This technique allows for the direct visualization and quantification of changes in intracellular calcium concentration ([Ca2+]i) in response to Metahexamide, providing mechanistic insight into its secretagogue activity.

Materials:

  • Isolated pancreatic islets or β-cells cultured on glass coverslips

  • Calcium-sensitive fluorescent indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Fluorescence microscopy setup with a perfusion system

  • Image analysis software

Procedure:

  • Cell Loading: Incubate the islets or β-cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

  • Baseline Measurement: Mount the coverslip onto the microscope stage and perfuse with a low-glucose buffer to establish a stable baseline fluorescence signal.

  • Stimulation: Switch the perfusion to a buffer containing Metahexamide at the desired concentration.

  • Image Acquisition: Continuously record fluorescent images to capture the change in [Ca2+]i over time.

  • Data Analysis: Quantify the changes in fluorescence intensity in individual cells or regions of interest. The data can be presented as a ratio of fluorescence at different excitation wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence relative to the baseline (ΔF/F0).

Start Start Load_Dye Load Cells with Calcium-Sensitive Dye Start->Load_Dye Establish_Baseline Establish Baseline Fluorescence in Low Glucose Load_Dye->Establish_Baseline Stimulate Perfuse with Metahexamide Establish_Baseline->Stimulate Record_Images Record Fluorescence Images Over Time Stimulate->Record_Images Analyze_Data Quantify Changes in Intracellular Calcium Record_Images->Analyze_Data End End Analyze_Data->End

Caption: Workflow for intracellular calcium imaging.
Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the effects of Metahexamide on insulin secretion. By employing a combination of static and dynamic in vitro assays, alongside mechanistic studies such as calcium imaging, researchers can gain a comprehensive understanding of the pharmacodynamics and mechanism of action of this and other sulfonylurea compounds. This knowledge is invaluable for diabetes research and the development of new therapeutic strategies.

References

Application

Application Notes and Protocols for Assessing Metahexamide's Binding to Sulfonylurea Receptors

Audience: Researchers, scientists, and drug development professionals. Introduction Metahexamide is a sulfonylurea compound that, like other members of its class, is investigated for its potential to modulate the activit...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metahexamide is a sulfonylurea compound that, like other members of its class, is investigated for its potential to modulate the activity of ATP-sensitive potassium (K-ATP) channels. These channels are crucial in various physiological processes, most notably in the regulation of insulin (B600854) secretion from pancreatic β-cells. The K-ATP channel is a hetero-octameric complex composed of four pore-forming Kir6.x subunits and four regulatory sulfonylurea receptor (SUR) subunits[1][2]. Sulfonylureas bind to the SUR subunit, leading to channel closure, membrane depolarization, calcium influx, and subsequent exocytosis of insulin[3][4].

The sulfonylurea receptors exist in different isoforms, primarily SUR1, SUR2A, and SUR2B, which are expressed in various tissues including the pancreas (SUR1), heart (SUR2A), and smooth muscle (SUR2B)[5][6]. Characterizing the binding affinity and selectivity of Metahexamide for these SUR isoforms is critical for understanding its therapeutic potential and off-target effects.

These application notes provide detailed protocols for assessing the binding of Metahexamide to sulfonylurea receptors through radioligand binding assays, electrophysiological studies, and in vitro insulin secretion assays.

Data Presentation: Binding Affinity of Sulfonylureas to SUR Isoforms

CompoundReceptor IsoformBinding ParameterValueAssay Type
Metahexamide SUR1Ki (nM)N/ARadioligand Binding
IC50 (nM)N/ARadioligand Binding
SUR2AKi (nM)N/ARadioligand Binding
IC50 (nM)N/ARadioligand Binding
SUR2BKi (nM)N/ARadioligand Binding
IC50 (nM)N/ARadioligand Binding
Glibenclamide (Reference) SUR1Kd (nM)~0.76Saturation Binding
Ki (nM)VariesCompetition Binding
IC50 (nM)VariesCompetition Binding

N/A: Not Available in published literature. Values for Glibenclamide are illustrative and can vary based on experimental conditions.

Signaling Pathway of Sulfonylurea-Mediated Insulin Secretion

The binding of Metahexamide to the SUR1 subunit of the K-ATP channel in pancreatic β-cells initiates a cascade of events culminating in insulin release.

G cluster_cell Pancreatic β-Cell Metahexamide Metahexamide SUR1 SUR1 Subunit of K-ATP Channel Metahexamide->SUR1 Binds to K_ATP_Channel K-ATP Channel Closure SUR1->K_ATP_Channel Induces Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Leads to Ca_Channel Voltage-Gated Ca²⁺ Channel Opening Depolarization->Ca_Channel Triggers Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicle Exocytosis Ca_Influx->Insulin_Vesicles Stimulates Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Results in

Caption: Signaling pathway of Metahexamide-induced insulin secretion.

Experimental Protocols

Radioligand Binding Assay

This assay determines the binding affinity of Metahexamide for specific SUR isoforms by measuring its ability to compete with a radiolabeled ligand.

Workflow for Competitive Radioligand Binding Assay

G Membrane_Prep 1. Membrane Preparation (from SUR-expressing cells) Assay_Setup 2. Assay Setup (Membranes, [³H]Glibenclamide, varying Metahexamide conc.) Membrane_Prep->Assay_Setup Incubation 3. Incubation (to reach equilibrium) Assay_Setup->Incubation Filtration 4. Rapid Filtration (separate bound/free radioligand) Incubation->Filtration Counting 5. Scintillation Counting (quantify bound radioactivity) Filtration->Counting Analysis 6. Data Analysis (determine IC₅₀ and Kᵢ) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

A. Membrane Preparation from SUR-Expressing Cells

  • Materials:

    • HEK293 cells (or other suitable cell line) stably transfected with the desired SUR isoform (e.g., SUR1, SUR2A, or SUR2B) and the Kir6.2 subunit.

    • Cell culture medium and supplements.

    • Ice-cold Phosphate-Buffered Saline (PBS).

    • Ice-cold Lysis Buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4) with protease inhibitors.

    • Dounce homogenizer.

    • High-speed centrifuge.

    • Bradford or BCA protein assay kit.

  • Protocol:

    • Harvest cultured cells and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer.

    • Homogenize the cell suspension on ice using a Dounce homogenizer (20-30 strokes)[7].

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells[7].

    • Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the membranes[7].

    • Discard the supernatant and resuspend the membrane pellet in a suitable assay buffer.

    • Determine the protein concentration using a Bradford or BCA assay.

    • Store membrane aliquots at -80°C until use[7].

B. Competition Binding Assay

  • Materials:

    • Prepared cell membranes expressing the target SUR isoform.

    • Radioligand (e.g., [³H]Glibenclamide).

    • Unlabeled Metahexamide at various concentrations.

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Non-specific binding control (a high concentration of a known SUR ligand, e.g., 10 µM Glibenclamide).

    • Filtration apparatus with glass fiber filters.

    • Scintillation vials and cocktail.

    • Liquid scintillation counter.

  • Protocol:

    • In a 96-well plate, set up the following reactions in triplicate:

      • Total Binding: Membranes + Radioligand + Assay Buffer.

      • Non-specific Binding: Membranes + Radioligand + High concentration of unlabeled Glibenclamide.

      • Competition: Membranes + Radioligand + Varying concentrations of Metahexamide.

    • Initiate the binding reaction by adding the membrane preparation.

    • Incubate at room temperature for 60-120 minutes to reach equilibrium[7].

    • Terminate the reaction by rapid filtration through glass fiber filters, separating bound from free radioligand[7][8].

    • Wash the filters rapidly with ice-cold wash buffer.

    • Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter[7].

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of Metahexamide.

    • Use non-linear regression to fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant[7].

Electrophysiological Assessment of K-ATP Channel Activity

The patch-clamp technique is the gold standard for directly measuring the effect of Metahexamide on K-ATP channel currents in real-time[9].

A. Cell Preparation

  • Isolate primary cells (e.g., pancreatic β-cells, cardiomyocytes) or use cultured cell lines expressing the K-ATP channel of interest.

  • Plate cells on glass coverslips for recording.

B. Patch-Clamp Recording (Inside-Out Configuration)

  • Materials:

    • Patch-clamp rig (microscope, micromanipulator, amplifier).

    • Borosilicate glass capillaries for pipette fabrication.

    • Extracellular (bath) solution (e.g., in mM: 140 KCl, 10 HEPES, 1 EGTA, pH 7.4 with KOH).

    • Intracellular (pipette) solution (e.g., in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, pH 7.2 with KOH). ATP can be included to study nucleotide sensitivity[10].

    • Metahexamide stock solution.

    • Glibenclamide (as a positive control).

  • Protocol:

    • Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.

    • Fabricate a patch pipette with a resistance of 2-5 MΩ.

    • Approach a cell with the pipette and form a high-resistance seal (>1 GΩ) on the cell membrane.

    • Gently pull the pipette away from the cell to excise a patch of membrane, resulting in the inside-out configuration where the intracellular face of the channel is exposed to the bath solution[10].

    • Apply a voltage ramp or hold the membrane potential at a fixed value (e.g., -60 mV) to record channel activity.

    • Perfuse the bath with a solution containing Metahexamide at various concentrations to observe its effect on channel currents (inhibition should be observed).

    • Confirm the identity of the K-ATP channels by applying a known inhibitor like Glibenclamide.

  • Data Analysis:

    • Measure the channel current amplitude before and after the application of Metahexamide.

    • Construct a dose-response curve by plotting the percentage of current inhibition against the log concentration of Metahexamide to determine the IC₅₀.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the functional consequence of Metahexamide's binding to SUR1—the stimulation of insulin release from pancreatic islets or β-cell lines.

Workflow for Static GSIS Assay

G Cell_Seeding 1. Cell/Islet Seeding Pre_incubation 2. Pre-incubation (Low glucose buffer to establish basal secretion) Cell_Seeding->Pre_incubation Stimulation 3. Stimulation (Varying Metahexamide conc. +/- high glucose) Pre_incubation->Stimulation Incubation 4. Incubation (e.g., 1-2 hours at 37°C) Stimulation->Incubation Supernatant_Collection 5. Supernatant Collection Incubation->Supernatant_Collection Insulin_Quantification 6. Insulin Quantification (ELISA or RIA) Supernatant_Collection->Insulin_Quantification

Caption: Workflow for a static glucose-stimulated insulin secretion assay.

  • Materials:

    • Isolated pancreatic islets or a β-cell line (e.g., MIN6).

    • Culture medium.

    • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA.

    • Low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM) KRB buffer.

    • Metahexamide stock solution.

    • Insulin quantification kit (ELISA or RIA).

  • Protocol:

    • Seed pancreatic islets or β-cells in multi-well plates and culture until they reach appropriate confluency or recovery[3].

    • On the day of the assay, gently wash the cells twice with KRB buffer.

    • Pre-incubate the cells in low glucose KRB buffer for 1-2 hours at 37°C to allow them to return to a basal state of insulin secretion[3][11].

    • Replace the pre-incubation buffer with KRB buffer containing various concentrations of Metahexamide, with or without a stimulatory concentration of glucose (e.g., 16.7 mM)[3]. Include appropriate controls (low glucose alone, high glucose alone).

    • Incubate for a defined period (e.g., 1-2 hours) at 37°C.

    • Collect the supernatant for insulin measurement.

    • Quantify the insulin concentration in each sample using an ELISA or RIA kit according to the manufacturer's instructions[3][12].

  • Data Analysis:

    • Normalize insulin secretion to the total insulin content or protein concentration.

    • Plot the amount of secreted insulin against the log concentration of Metahexamide to generate a dose-response curve and determine the EC₅₀ value.

References

Method

Application Notes and Protocols for Investigating the Mechanism of Metahexamide Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals Introduction Metahexamide is a first-generation sulfonylurea compound that has been used in the management of type 2 diabetes mellitus.[1][2] Like other dru...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metahexamide is a first-generation sulfonylurea compound that has been used in the management of type 2 diabetes mellitus.[1][2] Like other drugs in its class, its primary mechanism of action is to stimulate insulin (B600854) secretion from pancreatic β-cells.[3][4] This is achieved through the inhibition of ATP-sensitive potassium (K-ATP) channels in the β-cell plasma membrane.[5][6] This application note provides detailed protocols for a suite of cell-based assays to elucidate the mechanism of action of Metahexamide, from its primary effect on insulin secretion to its impact on intracellular signaling and potential off-target effects.

The canonical pathway for sulfonylurea action involves binding to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel.[6] This binding event leads to the closure of the channel, which in turn causes depolarization of the cell membrane. The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of extracellular calcium. The subsequent rise in intracellular calcium concentration triggers the exocytosis of insulin-containing granules.[5] While this is the primary mechanism, some studies suggest that sulfonylureas may also have extrapancreatic effects, such as improving insulin sensitivity in peripheral tissues.[7]

These protocols are designed to be robust and adaptable for investigating the pharmacological effects of Metahexamide and other insulin secretagogues.

Data Presentation

Table 1: Summary of Metahexamide's Effects on Pancreatic β-Cell Function (Illustrative Data)
AssayCell LineParameter MeasuredMetahexamide Concentration (µM)Result (Fold Change vs. Control)
Insulin SecretionMIN6Insulin Release12.5
105.8
1008.2
Intracellular Ca2+INS-1[Ca2+]i103.1
K-ATP Channel ActivityMIN6Membrane Potential10Depolarization
Cell ViabilityMIN6% Viability100>95%
Table 2: Summary of Metahexamide's Effects on Peripheral Glucose Uptake (Illustrative Data)
AssayCell LineParameter MeasuredMetahexamide Concentration (µM)Result (Fold Change vs. Control)
Glucose UptakeL6 Myotubes2-Deoxyglucose Uptake101.2
3T3-L1 Adipocytes2-Deoxyglucose Uptake101.1

Mandatory Visualizations

Metahexamide_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Metahexamide Metahexamide K_ATP_channel SUR1 Kir6.2 Metahexamide->K_ATP_channel:f0 Binds & Inhibits SUR1 SUR1 Kir6_2 Kir6.2 Depolarization Membrane Depolarization K_ATP_channel:f1->Depolarization K+ Efflux Blocked VGCC Voltage-Gated Ca2+ Channel Ca_influx Ca2+ Influx VGCC->Ca_influx Depolarization->VGCC Activates Insulin_Vesicle Insulin Vesicle Ca_influx->Insulin_Vesicle Triggers Exocytosis Insulin_Release Insulin Release Insulin_Vesicle->Insulin_Release

Caption: Signaling pathway of Metahexamide in pancreatic β-cells.

Experimental_Workflow cluster_culture Cell Culture cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis Culture_Cells Culture Pancreatic β-cells (e.g., MIN6, INS-1) Seed_Plate Seed cells into multi-well plates Culture_Cells->Seed_Plate Pre_incubation Pre-incubation in low glucose buffer Seed_Plate->Pre_incubation Stimulation Stimulate with Metahexamide &/or high glucose Pre_incubation->Stimulation Incubation Incubate at 37°C Stimulation->Incubation Collect_Supernatant Collect supernatant or lyse cells Incubation->Collect_Supernatant Quantification Quantify endpoint (Insulin, Ca2+, etc.) Collect_Supernatant->Quantification Data_Analysis Analyze and plot data Quantification->Data_Analysis

Caption: General experimental workflow for cell-based assays.

Experimental Protocols

Protocol 1: Static Insulin Secretion Assay

This assay measures the amount of insulin secreted from pancreatic β-cells in response to Metahexamide.

Materials:

  • Pancreatic β-cell line (e.g., MIN6 or INS-1)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with supplements)[7][8]

  • Krebs-Ringer Bicarbonate (KRB) buffer

  • Glucose solutions (low and high concentrations)

  • Metahexamide stock solution (in DMSO)

  • Insulin ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture MIN6 or INS-1 cells in their recommended complete medium in a humidified incubator at 37°C and 5% CO2.[7][8]

  • Seeding: Seed the cells into a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the assay.

  • Pre-incubation: Gently wash the cells twice with KRB buffer. Then, pre-incubate the cells in KRB buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C to establish a basal level of insulin secretion.

  • Stimulation: Prepare KRB buffer containing various concentrations of Metahexamide with either low or high glucose (e.g., 16.7 mM). Include appropriate controls (low glucose alone, high glucose alone, and vehicle control).

  • Incubation: Remove the pre-incubation buffer and add the stimulation buffers to the respective wells. Incubate the plate for 1-2 hours at 37°C.

  • Supernatant Collection: Carefully collect the supernatant from each well for insulin measurement.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the amount of secreted insulin to the total protein content or cell number in each well. Plot a dose-response curve for Metahexamide's effect on insulin secretion.

Protocol 2: K-ATP Channel Activity Assay (Membrane Potential Assay)

This assay indirectly measures K-ATP channel activity by detecting changes in the cell membrane potential using a fluorescent dye.

Materials:

  • Pancreatic β-cell line (e.g., MIN6)

  • Complete culture medium

  • Assay buffer (e.g., HBSS)

  • Membrane potential-sensitive fluorescent dye (e.g., DiBAC4(3))

  • Metahexamide stock solution

  • Potassium channel opener (e.g., Diazoxide) and blocker (e.g., Glibenclamide) as controls

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed MIN6 cells into a 96-well black, clear-bottom plate and culture until they form a confluent monolayer.

  • Dye Loading: Wash the cells with assay buffer. Load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.

  • Compound Addition: Add various concentrations of Metahexamide to the wells. Include controls such as a vehicle, a known K-ATP channel opener, and a blocker.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen dye. Monitor the fluorescence kinetically over a period of time.

  • Data Analysis: A decrease in fluorescence (for dyes like DiBAC4(3)) indicates hyperpolarization (channel opening), while an increase indicates depolarization (channel closure). Calculate the change in fluorescence in response to Metahexamide and compare it to the controls.

Protocol 3: Intracellular Calcium ([Ca2+]) Influx Assay

This assay measures changes in the intracellular calcium concentration using a fluorescent calcium indicator.

Materials:

  • Pancreatic β-cell line (e.g., INS-1)

  • Complete culture medium

  • Assay buffer (e.g., HBSS with Ca2+)

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Metahexamide stock solution

  • Ionomycin and EGTA as positive and negative controls, respectively

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed INS-1 cells into a 96-well black, clear-bottom plate.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the fluorescent calcium indicator in the dark at 37°C for 30-60 minutes.[5]

  • Wash: Gently wash the cells to remove excess dye.

  • Compound Addition: Use the fluorescence plate reader's injector to add Metahexamide at various concentrations to the wells while simultaneously recording the fluorescence.

  • Fluorescence Measurement: Measure the fluorescence intensity over time, before and after the addition of the compound.

  • Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Calculate the peak fluorescence response to Metahexamide.

Protocol 4: Cell Viability Assay (MTT or PrestoBlue)

This assay determines if the observed effects of Metahexamide are due to its pharmacological action rather than cytotoxicity.

Materials:

  • Pancreatic β-cell line (e.g., MIN6)

  • Complete culture medium

  • Metahexamide stock solution

  • MTT or PrestoBlue reagent

  • Solubilization solution (for MTT)

  • 96-well cell culture plates

  • Absorbance or fluorescence plate reader

Procedure:

  • Cell Seeding and Treatment: Seed MIN6 cells in a 96-well plate and treat them with various concentrations of Metahexamide for the same duration as the functional assays (e.g., 24 hours).

  • Reagent Addition:

    • MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate overnight.[9]

    • PrestoBlue: Add PrestoBlue reagent to each well and incubate for 10 minutes to 2 hours.[10]

  • Measurement:

    • MTT: Measure the absorbance at 570 nm.[11]

    • PrestoBlue: Measure the fluorescence at the recommended wavelengths.[10]

  • Data Analysis: Express the results as a percentage of the viability of the vehicle-treated control cells.

Protocol 5: Glucose Uptake Assay

This assay investigates the potential extrapancreatic effects of Metahexamide on glucose uptake in muscle or fat cells.

Materials:

  • L6 myoblasts or 3T3-L1 preadipocytes

  • Differentiation medium

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-[3H]-glucose (radioactive) or a fluorescent glucose analog (e.g., 6-NBDG)

  • Metahexamide stock solution

  • Insulin (as a positive control)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Differentiation: Differentiate L6 myoblasts into myotubes or 3T3-L1 preadipocytes into adipocytes.[12]

  • Serum Starvation: Serum-starve the differentiated cells for several hours to overnight to reduce basal glucose uptake.

  • Treatment: Treat the cells with various concentrations of Metahexamide. Include insulin as a positive control.

  • Glucose Uptake: Add the labeled glucose analog and incubate for a short period (e.g., 10-30 minutes).

  • Wash and Lyse: Stop the uptake by washing the cells with ice-cold buffer. Lyse the cells to release the internalized labeled glucose.

  • Quantification:

    • Radioactive: Measure the radioactivity in the cell lysates using a scintillation counter.

    • Fluorescent: Measure the fluorescence of the cell lysates using a plate reader.

  • Data Analysis: Normalize the glucose uptake to the total protein content and express the results as a fold change compared to the untreated control.

References

Application

Application Notes and Protocols for Metahexamide Research in Animal Models of Type 2 Diabetes

Audience: Researchers, scientists, and drug development professionals. Disclaimer: Metahexamide is a first-generation sulfonylurea drug that was introduced in 1959.[1] Due to findings of hepatotoxicity, it is no longer i...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Metahexamide is a first-generation sulfonylurea drug that was introduced in 1959.[1] Due to findings of hepatotoxicity, it is no longer in widespread clinical use. Consequently, recent research and detailed protocols specific to Metahexamide are limited. The following notes and protocols are based on historical data for Metahexamide and established methodologies for the broader class of sulfonylurea drugs.

Introduction to Metahexamide and its Mechanism of Action

Metahexamide is an oral anti-diabetic agent belonging to the sulfonylurea class.[1] Like other sulfonylureas, its primary mechanism of action is to stimulate insulin (B600854) secretion from pancreatic β-cells.[2][3] This is achieved by binding to the sulfonylurea receptor 1 (SUR1), a subunit of the ATP-sensitive potassium (K-ATP) channel in the β-cell plasma membrane.[2][4] This binding closes the K-ATP channels, leading to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules, thereby increasing insulin release into the bloodstream.[2][5]

Signaling Pathway of Sulfonylureas

Sulfonylurea_Mechanism cluster_beta_cell Pancreatic β-Cell SU Sulfonylurea (e.g., Metahexamide) SUR1 SUR1 SU->SUR1 Binds to K_ATP K-ATP Channel Kir62 Kir6.2 Depolarization Membrane Depolarization K_ATP->Depolarization Inhibition of K⁺ efflux leads to Ca_Channel Voltage-Gated Ca²⁺ Channel Depolarization->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis

Caption: Mechanism of sulfonylurea-induced insulin secretion in pancreatic β-cells.

Relevant Animal Models for Type 2 Diabetes Research

The selection of an appropriate animal model is critical for studying the efficacy and mechanisms of anti-diabetic drugs. For sulfonylureas, models that exhibit insulin resistance and progressive β-cell dysfunction are most relevant.

Animal ModelTypeInduction MethodKey CharacteristicsSuitability for Sulfonylurea Research
High-Fat Diet (HFD)-Fed Mouse/Rat Diet-InducedFeeding a diet with 40-60% of calories from fat for several weeks to months.[6][7]Develops obesity, insulin resistance, hyperglycemia, and hyperinsulinemia, mimicking the common etiology of human T2D.[6][8]Excellent for evaluating agents that improve insulin sensitivity and secretion in the context of diet-induced obesity.
Streptozotocin (STZ) + HFD Rat/Mouse Chemical/Diet-InducedA period of high-fat diet to induce insulin resistance, followed by a low dose of STZ (e.g., 25-45 mg/kg) to induce partial β-cell dysfunction.[9][10]Models the dual pathology of human T2D: insulin resistance from HFD and impaired insulin secretion from β-cell damage.[10]Highly suitable for testing compounds that both enhance insulin secretion from remaining β-cells and address insulin resistance.
Streptozotocin (STZ) + Nicotinamide (B372718) Rat Chemical-InducedA single dose of STZ (e.g., 65 mg/kg) administered 15 minutes after nicotinamide (e.g., 230 mg/kg), which partially protects β-cells.[11]Results in a stable, moderate hyperglycemia due to significant but not complete loss of β-cell function.[11]Good for specifically studying the insulin secretagogue effects of sulfonylureas on a compromised but still functional β-cell population.
Otsuka Long-Evans Tokushima Fatty (OLETF) Rat GeneticSpontaneous development.A genetic model that develops obesity, hyperglycemia, and insulin resistance spontaneously around 20-40 weeks of age.[12]Useful for long-term studies on how sulfonylureas affect the progression of diabetes and insulin sensitivity.[12]
Zucker Diabetic Fatty (ZDF) Rat GeneticMonogenic mutation in the leptin receptor.Exhibits hyperphagia, obesity, severe insulin resistance, and eventual β-cell failure.[13]A robust model for studying severe insulin resistance and the ability of sulfonylureas to stimulate insulin secretion in a state of high metabolic stress.

Experimental Protocols

Protocol 1: High-Fat Diet and Low-Dose STZ Model in Rats

This protocol is designed to create a T2D model with both insulin resistance and partial β-cell failure.

Materials:

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old).

  • High-Fat Diet (HFD): 40-60% kcal from fat.

  • Standard chow diet.

  • Streptozotocin (STZ).

  • Cold 0.1 M citrate (B86180) buffer (pH 4.5).

  • Glucometer and test strips.

Procedure:

  • Acclimatization: House animals for one week under standard conditions (12h light/dark cycle, controlled temperature, ad libitum access to water and standard chow).

  • Dietary Induction of Insulin Resistance:

    • Divide rats into two groups: Control (fed standard chow) and HFD.

    • Feed the HFD group the high-fat diet for a minimum of 2-4 weeks.[10][14]

  • Induction of β-Cell Dysfunction:

    • After the HFD feeding period, fast the HFD rats for 6-8 hours.[15]

    • Prepare STZ fresh by dissolving it in cold citrate buffer to a final concentration of 10 mg/mL. Protect the solution from light.[15]

    • Inject a single low dose of STZ (e.g., 35 mg/kg) intraperitoneally (IP).[14] The control group should be injected with citrate buffer only.

  • Confirmation of Diabetes:

    • Monitor blood glucose levels 72 hours post-STZ injection and then weekly.

    • Animals with non-fasting blood glucose levels ≥16.7 mmol/L (or ~300 mg/dL) are typically considered diabetic.[9]

  • Drug Administration:

    • Once diabetes is established, randomize diabetic animals into treatment groups (e.g., Vehicle control, Metahexamide low dose, Metahexamide high dose).

    • Administer Metahexamide or vehicle daily via oral gavage for the duration of the study (e.g., 4-8 weeks).

Protocol 2: Oral Glucose Tolerance Test (OGTT)

The OGTT is a key procedure to assess glucose homeostasis and the effect of the test compound.[16]

Materials:

  • Glucose solution (e.g., 50% dextrose in sterile water).

  • Oral gavage needles.

  • Glucometer and test strips.

  • Blood collection tubes (e.g., for plasma insulin analysis).

Procedure:

  • Fasting: Fast the animals for 4-6 hours (mice) or 6-16 hours (rats) prior to the test. Ensure free access to water.[16][17]

  • Baseline Measurement (t=0):

    • Weigh the animal to calculate the precise glucose dose.

    • Obtain a baseline blood sample from the tail vein. Measure blood glucose.[18]

  • Glucose Administration:

    • Administer a bolus of glucose solution via oral gavage. A standard dose is 1-2 g/kg body weight.[16][19]

  • Post-Dose Blood Sampling:

    • Collect blood samples at regular intervals after glucose administration. Common time points are 15, 30, 60, 90, and 120 minutes.[16][18]

    • Measure blood glucose at each time point.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each group.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify overall glucose tolerance.

Experimental Workflow Visualization

Experimental_Workflow cluster_setup Model Induction & Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis A Animal Acclimatization (1 Week) B Induce Insulin Resistance (e.g., High-Fat Diet, 2-4 Weeks) A->B C Induce β-Cell Dysfunction (e.g., Low-Dose STZ) B->C D Confirm Diabetic State (Blood Glucose > 300 mg/dL) C->D E Randomize Animals into Treatment Groups D->E F Daily Dosing (Vehicle, Metahexamide) (4-8 Weeks) E->F G Monitor Body Weight, Food/Water Intake F->G During Treatment H Perform Oral Glucose Tolerance Test (OGTT) F->H I Collect Terminal Blood & Tissues (e.g., Pancreas, Liver) H->I J Biochemical & Histological Analysis I->J

Caption: General workflow for testing an anti-diabetic agent in an induced T2D model.

Quantitative Data Presentation (Hypothetical)

As specific quantitative data from animal studies on Metahexamide is scarce in modern literature, the following table is a representative example of how to structure results from a study using a sulfonylurea in an HFD/STZ rat model.

Table 1: Effects of a Sulfonylurea on Metabolic Parameters in HFD/STZ-Induced Diabetic Rats

ParameterHealthy Control (Chow + Vehicle)Diabetic Control (HFD/STZ + Vehicle)Diabetic + Sulfonylurea (10 mg/kg)
Body Weight (g) 350 ± 15480 ± 20475 ± 22
Fasting Blood Glucose (mg/dL) 95 ± 5380 ± 25150 ± 18
Fasting Plasma Insulin (ng/mL) 2.5 ± 0.31.8 ± 0.23.5 ± 0.4
OGTT Glucose AUC (mg/dL*min) 18,000 ± 90065,000 ± 4,50032,000 ± 3,100

Data are presented as mean ± SEM.

Concluding Remarks

While Metahexamide itself is primarily of historical interest, the animal models and protocols described here are the standard for preclinical evaluation of new insulin secretagogues and other anti-diabetic compounds. Researchers investigating novel sulfonylureas or other agents targeting the K-ATP channel will find these models robust and relevant. Key considerations include careful selection of the model to match the research question, rigorous standardization of induction and testing protocols, and inclusion of appropriate controls to ensure data validity and reproducibility.

References

Method

Custom Synthesis of Metahexamide Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Metahexamide is a first-generation sulfonylurea compound that has been studied for its hypoglycemic activity. As with other sulfonylureas, its...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metahexamide is a first-generation sulfonylurea compound that has been studied for its hypoglycemic activity. As with other sulfonylureas, its mechanism of action involves stimulating insulin (B600854) release from pancreatic β-cells. The custom synthesis of metahexamide and its derivatives is a critical process for researchers investigating structure-activity relationships, developing novel therapeutic agents, and exploring new biological applications. This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of metahexamide, along with an overview of its relevant signaling pathway.

Synthesis of Metahexamide

The synthesis of metahexamide, chemically known as 3-amino-N-(cyclohexylcarbamoyl)-4-methylbenzene-1-sulfonamide[1], is a multi-step process that begins with the readily available starting material, p-toluenesulfonamide (B41071). The overall synthetic pathway involves the nitration of p-toluenesulfonamide, followed by the reduction of the nitro group to an amine, and finally, the coupling of the resulting sulfonamide with cyclohexyl isocyanate.

Experimental Protocols

Step 1: Synthesis of 3-Nitro-4-methylbenzenesulfonamide

This initial step involves the electrophilic nitration of p-toluenesulfonamide to introduce a nitro group at the 3-position of the aromatic ring.

  • Materials:

    • p-Toluenesulfonamide

    • Nitric acid (concentrated)

    • Sulfuric acid (concentrated)

    • Ice

    • Deionized water

  • Procedure:

    • Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.

    • Slowly add p-toluenesulfonamide to the cooled acid mixture in portions, ensuring the temperature is kept low to manage the exothermic reaction.

    • After the addition is complete, stir the reaction mixture at a controlled temperature until the reaction is complete (monitor by TLC).

    • Pour the reaction mixture onto crushed ice.

    • Collect the precipitated 3-nitro-4-methylbenzenesulfonamide by filtration.

    • Wash the product with cold deionized water and dry it thoroughly.

Step 2: Synthesis of 3-Amino-4-methylbenzenesulfonamide (B110531)

The nitro group of 3-nitro-4-methylbenzenesulfonamide is reduced to an amino group to yield the key intermediate, 3-amino-4-methylbenzenesulfonamide.

  • Materials:

    • 3-Nitro-4-methylbenzenesulfonamide

    • Iron powder

    • Acetic acid or Hydrochloric acid

    • Water

    • Suitable organic co-solvent (e.g., ethanol)

  • Procedure:

    • Suspend 3-nitro-4-methylbenzenesulfonamide in a mixture of water and a suitable organic co-solvent.

    • Add iron powder and an acid (e.g., acetic acid or hydrochloric acid) to the suspension.

    • Heat the mixture to reflux with vigorous stirring.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, filter the hot reaction mixture to remove iron salts.

    • Cool the filtrate and adjust the pH to precipitate the product.

    • Collect the 3-amino-4-methylbenzenesulfonamide by filtration, wash with water, and dry.

Step 3: Synthesis of Metahexamide (3-Amino-N-(cyclohexylcarbamoyl)-4-methylbenzenesulfonamide)

The final step is the coupling of 3-amino-4-methylbenzenesulfonamide with cyclohexyl isocyanate. This reaction forms the urea (B33335) linkage characteristic of sulfonylureas.

  • Materials:

    • 3-Amino-4-methylbenzenesulfonamide

    • Cyclohexyl isocyanate

    • Anhydrous aprotic solvent (e.g., Toluene, Dichloromethane)

    • Inert gas (e.g., Nitrogen or Argon)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve 3-amino-4-methylbenzenesulfonamide in an anhydrous aprotic solvent.

    • Slowly add an equimolar amount of cyclohexyl isocyanate to the solution at room temperature with stirring.

    • The reaction is typically exothermic; maintain the temperature as needed with a water bath.

    • Stir the reaction mixture at room temperature for several hours or until completion (monitor by TLC).

    • If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

    • Purify the crude metahexamide by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Synthesis Workflow

SynthesisWorkflow p_toluenesulfonamide p-Toluenesulfonamide nitro_intermediate 3-Nitro-4-methyl- benzenesulfonamide p_toluenesulfonamide->nitro_intermediate Nitration (HNO3, H2SO4) amino_intermediate 3-Amino-4-methyl- benzenesulfonamide nitro_intermediate->amino_intermediate Reduction (Fe, Acid) metahexamide Metahexamide amino_intermediate->metahexamide cyclohexyl_isocyanate Cyclohexyl Isocyanate cyclohexyl_isocyanate->metahexamide Coupling (Anhydrous Solvent)

Caption: Synthetic pathway for Metahexamide.

Purification and Characterization

Purification of the final product is crucial to remove any unreacted starting materials and byproducts. Recrystallization is a common method for purifying solid organic compounds like metahexamide. The purity and identity of the synthesized metahexamide and its derivatives should be confirmed using various analytical techniques.

Experimental Protocols

Purification by Recrystallization

  • Dissolve the crude metahexamide in a minimum amount of a hot solvent (e.g., ethanol).

  • If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Filter the hot solution to remove insoluble impurities and charcoal.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

Characterization Methods

  • Melting Point: Determine the melting point of the purified product. A sharp melting point close to the literature value indicates high purity.

  • Thin-Layer Chromatography (TLC): Use TLC to monitor the reaction progress and assess the purity of the final product. A single spot on the TLC plate suggests a pure compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the synthesized compound and for quantitative analysis.[2][3][4] A typical method would involve a C18 reverse-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffered aqueous solution.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups in the metahexamide molecule, such as the N-H, C=O, and S=O stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound by providing detailed information about the arrangement of atoms.

Data Presentation

The following tables summarize key data for the synthesis and characterization of metahexamide and related sulfonylurea derivatives.

Table 1: Synthesis and Physicochemical Properties of Metahexamide

ParameterValueReference
IUPAC Name 3-Amino-N-(cyclohexylcarbamoyl)-4-methylbenzene-1-sulfonamide[1]
Molecular Formula C₁₄H₂₁N₃O₃S[1]
Molecular Weight 311.4 g/mol [1]
Typical Yield >80% (for the final coupling step)General expectation for this reaction type
Appearance White to off-white crystalline solidGeneral property of sulfonylureas
Melting Point Specific value to be determined experimentally-

Table 2: Analytical Characterization Data for a Representative Sulfonylurea

TechniqueKey Observations
¹H NMR Signals corresponding to aromatic protons, cyclohexyl protons, methyl protons, and NH protons.
¹³C NMR Resonances for aromatic carbons, cyclohexyl carbons, methyl carbon, and carbonyl carbon.
IR (cm⁻¹) ~3300 (N-H stretch), ~1700 (C=O stretch), ~1350 & ~1160 (S=O stretches).
HPLC Purity >98% (typical for a purified pharmaceutical compound).

Table 3: Biological Activity of First-Generation Sulfonylureas

CompoundTargetIC₅₀ (µM)Reference
TolbutamideIL-1β Inhibition154.5[5]
ChlorpropamideIL-1β Inhibition6.4[5]
TolazamideIL-1β Inhibition8.2[5]
AcetohexamideIL-1β Inhibition10.1[5]

Mechanism of Action and Signaling Pathway

Metahexamide, like other sulfonylureas, exerts its primary effect by stimulating insulin secretion from pancreatic β-cells. This action is mediated through its interaction with the sulfonylurea receptor 1 (SUR1), which is the regulatory subunit of the ATP-sensitive potassium (K-ATP) channel in the β-cell membrane.

Signaling Pathway

  • Binding to SUR1: Metahexamide binds to the SUR1 subunit of the K-ATP channel.

  • K-ATP Channel Closure: This binding event inhibits the activity of the K-ATP channel, causing it to close.

  • Membrane Depolarization: The closure of the K-ATP channel prevents the efflux of potassium ions (K⁺), leading to a buildup of positive charge inside the cell and causing depolarization of the β-cell membrane.

  • Calcium Influx: The membrane depolarization activates voltage-gated calcium channels (VGCCs).

  • Insulin Exocytosis: The opening of VGCCs allows an influx of calcium ions (Ca²⁺) into the β-cell. The increased intracellular Ca²⁺ concentration triggers the fusion of insulin-containing granules with the cell membrane and the subsequent exocytosis of insulin into the bloodstream.

Signaling Pathway Diagram

SignalingPathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Metahexamide Metahexamide SUR1 SUR1 Metahexamide->SUR1 Binds K_ATP_Channel K-ATP Channel SUR1->K_ATP_Channel Inhibits Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Leads to VGCC Voltage-Gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Opens Depolarization->VGCC Activates Insulin_Granules Insulin Granules Ca_Influx->Insulin_Granules Triggers Insulin_Release Insulin Release Insulin_Granules->Insulin_Release Exocytosis

Caption: Metahexamide signaling pathway in pancreatic β-cells.

Conclusion

The custom synthesis of metahexamide and its derivatives provides a valuable platform for the discovery and development of new therapeutic agents. The protocols and data presented in this document offer a comprehensive guide for researchers in this field. Adherence to detailed experimental procedures and thorough characterization of the synthesized compounds are essential for obtaining reliable and reproducible results. The understanding of the underlying signaling pathway provides a rational basis for the design of novel sulfonylurea analogs with improved pharmacological profiles.

References

Application

Application Notes and Protocols: Metahexamide in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals Introduction Metahexamide is a first-generation sulfonylurea drug, historically used in the management of type 2 diabetes mellitus.[1] Like other compounds...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metahexamide is a first-generation sulfonylurea drug, historically used in the management of type 2 diabetes mellitus.[1] Like other compounds in its class, Metahexamide exerts its primary therapeutic effect by stimulating insulin (B600854) secretion from pancreatic β-cells.[2] This property makes it a subject of interest in metabolic research, particularly for studies investigating insulin secretion pathways and β-cell function. These application notes provide a comprehensive overview of Metahexamide's mechanism of action, protocols for its use in key metabolic assays, and a summary of its effects.

Mechanism of Action

The principal mechanism of action for Metahexamide, consistent with other sulfonylureas, is the modulation of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[3] These channels are crucial in coupling glucose metabolism to insulin secretion.[4]

The process unfolds as follows:

  • Binding to SUR1: Metahexamide binds to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the K-ATP channel.[3]

  • K-ATP Channel Closure: This binding event induces the closure of the K-ATP channel, which is composed of SUR1 and the inwardly rectifying potassium channel subunit Kir6.2.[4]

  • Membrane Depolarization: The closure of the K-ATP channel inhibits the efflux of potassium ions (K+), leading to a depolarization of the β-cell membrane.[5]

  • Calcium Influx: The change in membrane potential activates voltage-gated calcium channels (VGCCs).[5]

  • Insulin Exocytosis: The opening of VGCCs facilitates an influx of extracellular calcium ions (Ca2+), raising intracellular calcium concentrations. This increase in cytosolic Ca2+ is the primary trigger for the exocytosis of insulin-containing granules, resulting in the secretion of insulin into the bloodstream.[5]

Signaling Pathways and Experimental Workflow

Metahexamide-Induced Insulin Secretion Pathway

G cluster_cell Pancreatic β-Cell Metahexamide Metahexamide SUR1 SUR1 Subunit Metahexamide->SUR1 Binds to KATP K-ATP Channel (Kir6.2/SUR1) SUR1->KATP Inhibits Membrane Membrane Depolarization KATP->Membrane Leads to VGCC Voltage-Gated Ca2+ Channel Membrane->VGCC Activates Ca_Influx Ca2+ Influx VGCC->Ca_Influx Allows Insulin_Granules Insulin Granule Exocytosis Ca_Influx->Insulin_Granules Triggers Insulin_Secretion Insulin Secretion Insulin_Granules->Insulin_Secretion

Caption: Signaling pathway of Metahexamide in pancreatic β-cells.

General Experimental Workflow for In Vitro Islet Studies

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Islet_Isolation Isolate Pancreatic Islets (e.g., from mouse or human donor) Islet_Culture Culture Islets Overnight Islet_Isolation->Islet_Culture Perifusion Islet Perifusion Assay Islet_Culture->Perifusion Stimulation Stimulate with Metahexamide & Glucose Concentrations Perifusion->Stimulation Fraction_Collection Collect Perifusate Fractions Stimulation->Fraction_Collection ELISA Measure Insulin Concentration (ELISA) Fraction_Collection->ELISA Data_Analysis Analyze Insulin Secretion Profile ELISA->Data_Analysis

Caption: Experimental workflow for islet perifusion assay.

Data Presentation

Due to the limited availability of recent, specific quantitative data for Metahexamide, the following tables are illustrative. They are based on the known properties of first-generation sulfonylureas and typical outcomes from relevant assays. Researchers should generate their own dose-response curves for specific experimental conditions.

Table 1: Illustrative Dose-Response of Metahexamide on Insulin Secretion from Isolated Pancreatic Islets

Metahexamide Concentration (µM)Glucose Concentration (mM)Fold Increase in Insulin Secretion (vs. Basal Glucose)
0 (Control)3.3 (Basal)1.0
0 (Control)16.7 (Stimulatory)4.5 ± 0.8
103.3 (Basal)2.5 ± 0.4
503.3 (Basal)5.0 ± 0.9
1003.3 (Basal)7.2 ± 1.1
1016.7 (Stimulatory)8.5 ± 1.3
5016.7 (Stimulatory)9.8 ± 1.5
10016.7 (Stimulatory)10.5 ± 1.6
Data are presented as mean ± SEM and are hypothetical.

Table 2: Pharmacokinetic Properties of First-Generation Sulfonylureas

DrugDaily Dose (mg)Duration of Action (hours)
Metahexamide Typically 50-300Intermediate to Long
Tolbutamide1000 - 20006 - 12
Chlorpropamide100 - 750~36
Tolazamide250 - 50012 - 24
Acetohexamide500 - 75012 - 24
Data for Metahexamide are estimated based on historical use. Other data sourced from[6].

Experimental Protocols

The following protocols are adapted from established methods for studying insulin secretion and K-ATP channel activity and can be applied to research involving Metahexamide.

Protocol 1: Dynamic Insulin Secretion from Perifused Pancreatic Islets

This protocol assesses the effect of Metahexamide on the dynamics of insulin secretion from isolated pancreatic islets.[7][8]

Objective: To measure the time-course of insulin secretion from isolated islets in response to various concentrations of glucose and Metahexamide.

Materials:

  • Isolated pancreatic islets (e.g., mouse or human)

  • Perifusion system with peristaltic pump, water bath (37°C), and fraction collector[1][9]

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA

  • Stock solutions of glucose (e.g., 1M)

  • Stock solution of Metahexamide in DMSO (e.g., 100 mM)

  • Insulin ELISA kit

  • 96-well plates for fraction collection

Procedure:

  • System Preparation:

    • Set up the perifusion system and equilibrate all tubing and chambers with KRB buffer at 37°C.[9]

    • Ensure a constant flow rate, typically 100-200 µL/min.[7]

  • Islet Loading:

    • Select a group of 50-100 islets of similar size for each perifusion chamber.

    • Gently load the islets into the chamber between layers of a biocompatible matrix (e.g., Bio-Gel P-4).

  • Equilibration:

    • Perifuse the islets with KRB buffer containing a basal glucose concentration (e.g., 2.8-3.3 mM) for 30-60 minutes to establish a stable baseline of insulin secretion.[7]

  • Baseline Collection:

    • Begin collecting fractions (e.g., every 1-5 minutes) while maintaining the basal glucose concentration for at least 10-15 minutes.

  • Stimulation Protocol:

    • Phase 1 (Metahexamide at basal glucose): Switch the perifusion solution to one containing the desired concentration of Metahexamide (e.g., 50 µM) in basal glucose. Collect fractions for 15-20 minutes.

    • Phase 2 (Washout): Return to the basal glucose solution without Metahexamide to allow insulin secretion to return to baseline. Collect fractions for 15-20 minutes.

    • Phase 3 (High glucose control): Switch to a stimulatory glucose concentration (e.g., 16.7 mM) without Metahexamide to assess islet viability and glucose responsiveness. Collect fractions for 20-30 minutes to observe both first and second phases of insulin secretion.[7]

    • Phase 4 (Metahexamide at high glucose): (Optional) Switch to a solution containing both high glucose and Metahexamide to study synergistic effects. Collect fractions for 15-20 minutes.

  • Insulin Measurement:

    • Quantify the insulin concentration in each collected fraction using a standard insulin ELISA according to the manufacturer's instructions.

  • Data Analysis:

    • Plot insulin concentration (e.g., ng/mL) versus time (minutes).

    • Calculate the area under the curve (AUC) for each stimulation phase to quantify the total insulin secreted.

    • Express results as fold-change over baseline secretion.

Protocol 2: K-ATP Channel Activity Assay using a Fluorescent Membrane Potential Dye

This assay indirectly measures K-ATP channel activity by detecting changes in the β-cell membrane potential. Channel closure by Metahexamide will cause membrane depolarization.

Objective: To determine the effect of Metahexamide on the membrane potential of insulin-secreting cell lines (e.g., MIN6, INS-1).

Materials:

  • MIN6 or INS-1 cells

  • 96-well black, clear-bottom plates

  • Fluorescent membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit)

  • KRB buffer with varying glucose concentrations

  • Metahexamide stock solution

  • Glibenclamide (positive control)

  • Diazoxide (B193173) (K-ATP channel opener, negative control)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Seed MIN6 or INS-1 cells into 96-well black, clear-bottom plates and culture until they form a confluent monolayer.

  • Dye Loading:

    • Wash the cells with KRB buffer containing a low, non-stimulatory glucose concentration (e.g., 2.5 mM).

    • Load the cells with the membrane potential dye according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.[10]

  • Compound Preparation:

    • Prepare serial dilutions of Metahexamide, glibenclamide, and diazoxide in low-glucose KRB buffer.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader capable of kinetic reads and automated injection.

    • Record a baseline fluorescence reading for 2-5 minutes.

    • Inject the compound solutions into the respective wells.

    • Immediately begin recording the change in fluorescence intensity over time for 15-30 minutes. An increase in fluorescence typically indicates membrane depolarization.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) from baseline for each well.

    • Normalize the data to the positive control (glibenclamide) and vehicle control.

    • Plot the normalized fluorescence change against the log of the Metahexamide concentration to generate a dose-response curve and determine the EC50 value.

Conclusion

Metahexamide, as a first-generation sulfonylurea, serves as a valuable tool in metabolic research for probing the mechanisms of insulin secretion. Its well-defined action on the K-ATP channel allows for targeted investigations of β-cell function. The protocols outlined here provide a framework for researchers to explore the effects of Metahexamide and similar compounds on islet physiology and cellular electrophysiology. Due to the age of the compound, researchers are encouraged to establish specific dose-response relationships and validate its effects within their experimental systems.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Issues with Metahexamide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges when wor...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges when working with Metahexamide in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is Metahexamide and why is its solubility a concern?

A1: Metahexamide is a first-generation sulfonylurea drug that has been studied for its antihyperglycemic activity.[1][2] Like many sulfonylureas, it is a lipophilic molecule with low aqueous solubility, which can present challenges when preparing solutions for in vitro and other experimental assays. Achieving a stable, homogenous solution is critical for obtaining accurate and reproducible experimental results.

Q2: What are the known physicochemical properties of Metahexamide?

PropertyValueReference
Molecular FormulaC₁₄H₂₁N₃O₃S[3]
Molecular Weight311.4 g/mol [3]
Melting Point151°C[4]
Predicted pKa5.49 ± 0.10[4]
Solubility in MethanolVery Slightly Soluble[4]

Q3: What is the primary mechanism of action of Metahexamide?

A3: Metahexamide, like other sulfonylureas, primarily acts on the ATP-sensitive potassium (KATP) channels in the plasma membrane of pancreatic β-cells.[5][6] By binding to the sulfonylurea receptor 1 (SUR1) subunit of the channel, it induces channel closure.[1][7] This leads to membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of calcium ions, which triggers the exocytosis of insulin-containing granules.[5][6]

Signaling Pathway: Metahexamide-Induced Insulin (B600854) Secretion

Metahexamide_Pathway cluster_membrane Pancreatic β-Cell Membrane cluster_cytosol Cytosol Metahexamide Metahexamide SUR1 SUR1 Metahexamide->SUR1 Binds to KATP_channel KATP Channel SUR1->KATP_channel Part of Kir62 Kir6.2 Kir62->KATP_channel Part of VGCC Voltage-Gated Ca²⁺ Channel KATP_channel->VGCC Closure leads to Depolarization & Opening Ca_ion Ca²⁺ VGCC->Ca_ion Allows Influx of Insulin_Vesicle Insulin Vesicle Ca_ion->Insulin_Vesicle Triggers Fusion Insulin_Release Insulin Release Insulin_Vesicle->Insulin_Release Exocytosis

Caption: Mechanism of Metahexamide-induced insulin secretion in pancreatic β-cells.

Troubleshooting Guide: Enhancing Metahexamide Solubility

If you are encountering difficulties dissolving Metahexamide in your experimental buffer, follow this troubleshooting workflow. The most common and effective methods involve the use of co-solvents and pH adjustment.

References

Optimization

Technical Support Center: Addressing Metahexamide Instability in Long-Term Storage

Disclaimer: Specific long-term stability data for Metahexamide is limited in publicly available literature. The information provided herein is based on the known chemical properties of sulfonylureas and general principle...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific long-term stability data for Metahexamide is limited in publicly available literature. The information provided herein is based on the known chemical properties of sulfonylureas and general principles of pharmaceutical stability. Researchers are strongly advised to conduct their own stability studies to generate specific data for Metahexamide and its formulations.

Troubleshooting Guide

This guide addresses common issues encountered during the long-term storage and stability testing of Metahexamide.

Observed Issue Potential Cause Recommended Action
Unexpected decrease in Metahexamide concentration over time. Chemical Degradation: The sulfonylurea bridge in Metahexamide is susceptible to hydrolysis, particularly in the presence of moisture and at non-neutral pH. The aromatic amine group may also be prone to oxidation.1. Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, light-resistant container at the recommended temperature and humidity. 2. Control for pH: If in solution, ensure the pH is controlled and buffered appropriately. The stability of sulfonylureas is often pH-dependent.[1][2][3][4][5] 3. Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like nitrogen or argon to minimize oxidative degradation.
Appearance of new peaks in HPLC chromatogram. Formation of Degradation Products: New peaks likely correspond to degradation products resulting from hydrolysis or oxidation.1. Characterize Degradants: If possible, use techniques like LC-MS to identify the mass of the degradation products to help elucidate their structure. 2. Perform Forced Degradation: Conduct forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times relative to the parent compound.[6][7][8][9]
Change in physical appearance (e.g., color change, clumping). Oxidation or Moisture Uptake: A color change may indicate oxidation of the aromatic amine.[10][11][12][13][14] Clumping suggests moisture absorption.1. Protect from Light and Oxygen: Store in amber or opaque containers and consider an inert atmosphere. 2. Use of Desiccants: Store with a desiccant to minimize moisture exposure.[15][16]
Poor mass balance in stability studies. Formation of Non-UV Active or Volatile Degradants: Not all degradation products may be detectable by UV-HPLC. Some may be volatile or lack a chromophore.1. Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV to detect a wider range of compounds. 2. Gas Chromatography (GC): Consider GC analysis for volatile degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for Metahexamide?

A1: Based on its chemical structure, which contains a sulfonylurea bridge and an aromatic amine, the most probable degradation pathways are:

  • Hydrolysis: Cleavage of the sulfonylurea bridge is a common degradation route for this class of compounds, particularly under acidic conditions.[1][2][3][4][5][17][18][19] This would likely yield 3-amino-4-methylbenzenesulfonamide (B110531) and cyclohexylurea.

  • Oxidation: The aromatic amine group is susceptible to oxidation, which can lead to the formation of colored degradation products.[10][11][12][13][14]

Q2: What are the ideal storage conditions for solid Metahexamide?

A2: For optimal long-term stability, solid Metahexamide should be stored in a well-sealed, light-resistant container in a cool, dry place. Storage at 2-8°C is recommended. To further protect against degradation, storing under an inert atmosphere (e.g., nitrogen or argon) is advisable.

Q3: How does pH affect the stability of Metahexamide in solution?

A3: Sulfonylureas generally exhibit pH-dependent stability. Hydrolysis is often accelerated under acidic conditions.[5][18] The stability at different pH values should be experimentally determined to identify the optimal pH for formulations.

Q4: What is a "stability-indicating method" and why is it important?

A4: A stability-indicating analytical method is a validated quantitative method that can accurately detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate the API from its degradation products, process impurities, and other potential components in the sample. This is crucial for accurately assessing the stability of the drug and ensuring its safety and efficacy.[6][20][21][22][23]

Q5: How can I perform a forced degradation study for Metahexamide?

A5: A forced degradation study involves subjecting the drug to stress conditions more severe than accelerated stability testing to generate degradation products and demonstrate the specificity of the analytical method.[7][8][9] A typical protocol is provided in the "Experimental Protocols" section below.

Quantitative Data Summary

The following table is a template for summarizing data from long-term and accelerated stability studies of Metahexamide. Researchers should populate this table with their own experimental data.

Storage Condition Time Point % Metahexamide Remaining Total % Degradation Appearance
25°C / 60% RH0100.00.0White Powder
3 Months
6 Months
12 Months
40°C / 75% RH0100.00.0White Powder
1 Month
3 Months
6 Months
Photostability (ICH Q1B)0100.00.0White Powder
After Exposure
Acid Hydrolysis (0.1 N HCl)0100.00.0In Solution
24 hours
Base Hydrolysis (0.1 N NaOH)0100.00.0In Solution
24 hours
Oxidative (3% H₂O₂)0100.00.0In Solution
24 hours

Experimental Protocols

Stability-Indicating HPLC Method for Metahexamide

This protocol describes a general reversed-phase HPLC method suitable for the analysis of Metahexamide and the separation of its potential degradation products. Method validation according to ICH guidelines is required.[20][21][22][23]

  • Instrumentation: HPLC with UV detector

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Sample Preparation: Dissolve an accurately weighed amount of Metahexamide in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of approximately 0.1 mg/mL.

Forced Degradation Study Protocol

This protocol outlines the conditions for a forced degradation study to investigate the degradation pathways of Metahexamide and to validate the stability-indicating nature of the analytical method.[7][8][9][24]

  • Acid Hydrolysis: Dissolve Metahexamide in 0.1 N HCl and heat at 80°C for 24 hours.

  • Base Hydrolysis: Dissolve Metahexamide in 0.1 N NaOH and heat at 80°C for 24 hours.

  • Oxidative Degradation: Dissolve Metahexamide in 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid Metahexamide to 105°C for 48 hours.

  • Photolytic Degradation: Expose solid Metahexamide to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

For all stress conditions, samples should be taken at appropriate time points, neutralized if necessary, diluted to the target concentration, and analyzed by the stability-indicating HPLC method. A control sample (unstressed) should also be analyzed.

Visualizations

Metahexamide Metahexamide Hydrolysis Hydrolysis (Acidic Conditions) Metahexamide->Hydrolysis Oxidation Oxidation Metahexamide->Oxidation Degradant1 3-amino-4-methyl- benzenesulfonamide Hydrolysis->Degradant1 Degradant2 Cyclohexylurea Hydrolysis->Degradant2 OxidizedProducts Oxidized Degradation Products Oxidation->OxidizedProducts

Caption: Inferred Degradation Pathways of Metahexamide.

start Start: Metahexamide Sample stress Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) start->stress sampling Sample at Time Points stress->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Identify Degradation Products & Quantify Degradation analysis->data end End: Stability Profile data->end

Caption: Experimental Workflow for a Forced Degradation Study.

start Instability Observed (e.g., new peaks, low assay) check_storage Were storage conditions (temp, humidity, light) correct? start->check_storage correct_storage Correct storage conditions and re-test check_storage->correct_storage No check_packaging Is container closure intact? check_storage->check_packaging Yes replace_packaging Replace packaging and re-test check_packaging->replace_packaging No forced_degradation Perform forced degradation to identify degradants check_packaging->forced_degradation Yes reformulate Consider reformulation (e.g., add stabilizers, adjust pH) forced_degradation->reformulate

Caption: Troubleshooting Decision Tree for Metahexamide Instability.

References

Troubleshooting

Technical Support Center: Optimizing Metahexamide Dosage for In Vivo Rodent Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Metahexamide for in vi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Metahexamide for in vivo rodent studies.

Frequently Asked Questions (FAQs)

Q1: What is Metahexamide and what is its primary mechanism of action?

Metahexamide is a first-generation sulfonylurea anti-diabetic drug.[1] Its primary mechanism of action is to stimulate insulin (B600854) secretion from pancreatic β-cells. It achieves this by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel in the β-cell membrane. This binding leads to the closure of the K-ATP channels, causing membrane depolarization. The depolarization, in turn, opens voltage-gated calcium channels, leading to an influx of calcium and subsequent exocytosis of insulin-containing granules.[2]

Q2: What are the expected effects of Metahexamide in rodents?

The primary expected effect of Metahexamide in rodent models of type 2 diabetes is a reduction in blood glucose levels due to enhanced insulin secretion. However, it's important to note that some studies with other sulfonylureas, like glimepiride (B1671586), have reported unexpected effects in mice, such as fasting hyperglycemia and glucose intolerance.[3] Therefore, careful monitoring of blood glucose levels is crucial.

Q3: What are common vehicles for administering Metahexamide to rodents?

Metahexamide is soluble in dimethyl sulfoxide (B87167) (DMSO).[3] For oral administration, a common practice is to prepare a stock solution in DMSO and then dilute it with a vehicle such as corn oil, carboxymethylcellulose (CMC), or sterile water to a final DMSO concentration of less than 5% to avoid irritation.[3][4] For parenteral routes, the final solution should be sterile and as close to isotonic as possible.[5]

Q4: How should I determine the starting dose for my in vivo study?

Due to the limited publicly available data on Metahexamide dosage in rodents, a dose-finding study is highly recommended. You can start with doses extrapolated from studies on other sulfonylureas, such as glibenclamide or glimepiride, which have been used in mice at doses ranging from 1 to 8 mg/kg/day.[3] It is crucial to start with a low dose and escalate gradually while closely monitoring for signs of hypoglycemia and other toxicities.

Q5: What is the importance of a washout period in long-term sulfonylurea studies?

Chronic administration of sulfonylureas can lead to a phenomenon known as "secondary failure," where the drug's effectiveness in stimulating insulin secretion diminishes over time.[6][7] Studies in mice have shown that this effect can be reversible after a drug-free period (washout).[8] Incorporating a washout period in your study design can help to understand the long-term efficacy and potential for β-cell recovery.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Unexpected Hyperglycemia Paradoxical effect of sulfonylureas in certain rodent strains or with chronic dosing.[3]- Confirm the dose and dosing regimen.- Test a lower dose.- Consider using a different rodent strain.- Measure plasma insulin levels to determine if the hyperglycemia is due to insulin insufficiency.
High Variability in Blood Glucose Response - Improper dosing technique (e.g., incorrect gavage).- Animal stress.- Genetic variability within the rodent strain.- Sex differences in drug metabolism.[9]- Ensure proper training in administration techniques.- Acclimatize animals to handling and procedures.- Use a sufficient number of animals per group to account for variability.- Analyze data for males and females separately.
No Significant Effect on Blood Glucose - Insufficient dose.- Poor bioavailability with the chosen route of administration.- "Secondary failure" due to chronic administration.[6][7]- Instability of the dosing solution.- Perform a dose-escalation study.- Consider a different administration route (e.g., intraperitoneal instead of oral).- If it's a long-term study, consider a drug holiday (washout period).- Check the stability of your Metahexamide formulation over the course of the experiment.[10][11]
Signs of Hypoglycemia (lethargy, seizures) - Dose is too high.- Increased sensitivity of the animal model.- Immediately provide a glucose source (e.g., oral glucose gel or intraperitoneal dextrose injection).- Reduce the subsequent doses.- Monitor blood glucose levels more frequently.
Weight Loss or Reduced Food Intake - General toxicity.- Drug-induced anorexia.- Monitor animal health closely.- Reduce the dose.- If severe, euthanize the animal according to IACUC guidelines.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for Metahexamide in rodents, the following tables provide a comparative overview of pharmacokinetic and toxicological parameters for other sulfonylureas. This data should be used as a reference for experimental design, and specific parameters for Metahexamide should be determined empirically.

Table 1: Comparative Pharmacokinetics of Sulfonylureas in Rats

Parameter Glibenclamide Glimepiride Gliclazide
Bioavailability (%) ~24-100~100~97
Time to Peak Concentration (Tmax) (h) 2-42-32-6
Elimination Half-life (t½) (h) ~10~5-9~10
Primary Route of Elimination Biliary and RenalBiliary and RenalRenal

Note: Data is compiled from various sources and may vary depending on the study conditions.

Table 2: Comparative Acute Oral Toxicity of Sulfonylureas in Rodents

Compound Species LD50 (mg/kg)
Glibenclamide Mouse>3000
Rat>15000
Glimepiride Mouse>10000
Rat>10000
Gliclazide Mouse>3000
Rat>3000

LD50: Lethal dose for 50% of the population. This data is for general reference and not a direct indicator of therapeutic dosage.

Experimental Protocols

Oral Glucose Tolerance Test (OGTT)

This protocol is used to assess the effect of Metahexamide on glucose tolerance in rodents.

  • Animal Preparation: Fast rodents overnight (12-16 hours) with free access to water.

  • Baseline Blood Glucose: Measure baseline blood glucose from the tail vein using a glucometer.

  • Drug Administration: Administer Metahexamide or vehicle control orally via gavage. A typical volume is 5-10 mL/kg.

  • Glucose Challenge: 30-60 minutes after drug administration, administer a glucose solution (typically 2 g/kg body weight) orally or via intraperitoneal injection.

  • Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes after the glucose challenge.

  • Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the area under the curve (AUC) for glucose.

Maximum Tolerated Dose (MTD) Study

This protocol helps to determine the highest dose of Metahexamide that can be administered without causing life-threatening toxicity.

  • Animal Groups: Use a small number of animals per group (e.g., 3-5 mice or rats).

  • Dose Escalation: Start with a low dose (e.g., estimated from literature on other sulfonylureas) and increase the dose in subsequent groups (e.g., by a factor of 2 or using a Fibonacci sequence).[1]

  • Administration: Administer a single dose of Metahexamide via the intended route of administration.

  • Observation: Closely monitor the animals for a defined period (e.g., 7-14 days) for clinical signs of toxicity, including changes in body weight, food and water intake, behavior, and appearance.[12]

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or severe clinical signs of toxicity.[13]

Visualizations

Sulfonylurea_Signaling_Pathway cluster_beta_cell Pancreatic β-Cell cluster_bloodstream Bloodstream Metahexamide Metahexamide SUR1 SUR1 Metahexamide->SUR1 binds K_ATP_Channel K-ATP Channel SUR1->K_ATP_Channel inhibits Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization leads to Ca_Channel Voltage-gated Ca²⁺ Channel Membrane_Depolarization->Ca_Channel opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx allows Insulin_Granules Insulin Granules Ca_Influx->Insulin_Granules triggers exocytosis of Insulin_Secretion Insulin Secretion Insulin_Granules->Insulin_Secretion results in Blood_Glucose ↓ Blood Glucose Insulin_Secretion->Blood_Glucose causes

Caption: Signaling pathway of Metahexamide in pancreatic β-cells leading to insulin secretion.

Experimental_Workflow_OGTT start Start fasting Overnight Fasting (12-16h) start->fasting baseline_glucose Measure Baseline Blood Glucose (T=0) fasting->baseline_glucose dosing Administer Metahexamide or Vehicle (Oral Gavage) baseline_glucose->dosing glucose_challenge Glucose Challenge (2g/kg) (Oral or IP) dosing->glucose_challenge monitoring Measure Blood Glucose at 15, 30, 60, 90, 120 min glucose_challenge->monitoring analysis Data Analysis (AUC Calculation) monitoring->analysis end End analysis->end

Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).

References

Optimization

Technical Support Center: Troubleshooting Unexpected Off-Target Effects of Metahexamide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive resource for troubleshooting unexpected experimental results that may arise from off-target effects of Metahexamide, a f...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive resource for troubleshooting unexpected experimental results that may arise from off-target effects of Metahexamide, a first-generation sulfonylurea. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro and in vivo research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Metahexamide?

Metahexamide is an anti-diabetic drug from the sulfonylurea class.[1] Its primary therapeutic effect is to lower blood glucose levels by stimulating insulin (B600854) secretion from pancreatic β-cells.[2] This is achieved by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel in the β-cell plasma membrane.[2][3] This binding leads to channel closure, membrane depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules.[4][5]

Q2: What are off-target effects, and why are they a concern with Metahexamide?

Off-target effects are unintended interactions of a compound with biological molecules other than its primary target. These are a significant concern as they can lead to misinterpretation of experimental data, unexpected phenotypes, and potential toxicity. For sulfonylureas like Metahexamide, a primary concern is the interaction with different subtypes of the sulfonylurea receptor (SUR) present in various tissues. While the pancreatic β-cell KATP channel is composed of Kir6.2 and SUR1 subunits, cardiac and smooth muscle KATP channels are composed of Kir6.2/SUR2A and Kir6.1/SUR2B, respectively.[6][7] Lack of selectivity can lead to unintended cardiovascular effects.[8][9]

Q3: My experimental results with Metahexamide are inconsistent across different cell lines. What could be the cause?

Inconsistent results between cell lines can often be attributed to varying expression levels of on-target and off-target proteins. The expression of SUR1, SUR2A, and SUR2B can differ significantly between cell types. It is crucial to characterize the expression profile of the KATP channel subunits in your specific experimental models.

Q4: I am observing unexpected cytotoxicity at concentrations where I expect on-target effects. How can I investigate this?

Unexpected cytotoxicity could be due to off-target interactions. A systematic approach is recommended:

  • Confirm On-Target Engagement: Use a secondary assay to verify that Metahexamide is interacting with its intended target (KATP channels) at the concentrations used.

  • Assess Cell Viability: Run a dose-response curve for cytotoxicity using a sensitive assay (e.g., MTT, LDH release) to determine the precise toxic concentration range.

  • Broad Off-Target Screening: If resources permit, screen Metahexamide against a panel of known safety targets, including various receptors, kinases, and ion channels.

  • Investigate Apoptosis/Necrosis Pathways: Use assays like TUNEL or caspase activation to determine the mechanism of cell death.

Troubleshooting Guides

Issue 1: Unexpected Cardiovascular Effects in Animal Models

Researchers may observe unintended cardiovascular effects, such as changes in heart rate, blood pressure, or electrocardiogram (ECG) parameters, in animal models treated with Metahexamide. This is often due to the drug's interaction with KATP channels in cardiac and vascular smooth muscle.

Troubleshooting Workflow:

G start Unexpected Cardiovascular Effects Observed step1 Characterize KATP Channel Subunit Expression in Cardiovascular Tissues (qPCR, Western Blot) start->step1 step2 Perform Electrophysiology Studies (Patch-Clamp) on Cardiomyocytes and Vascular Smooth Muscle Cells step1->step2 step3 Measure In Vitro Binding Affinity to SUR1, SUR2A, and SUR2B step2->step3 step4 Compare In Vivo Effects with a More SUR1-Selective Sulfonylurea (e.g., Gliclazide) step3->step4 end Determine if Effects are Mediated by Off-Target KATP Channel Inhibition step4->end

Caption: Troubleshooting workflow for unexpected cardiovascular effects.

Issue 2: Suspected Drug-Induced Liver Injury (DILI)

Elevated liver enzymes (ALT, AST) or other signs of hepatotoxicity in in vivo studies may indicate drug-induced liver injury.

Troubleshooting Workflow:

G start Suspected Drug-Induced Liver Injury (DILI) step1 Perform Histopathological Analysis of Liver Tissue start->step1 step2 Measure Markers of Oxidative Stress and Mitochondrial Dysfunction in Liver Homogenates step1->step2 step3 Assess Metahexamide Metabolism in Liver Microsomes to Identify Potentially Reactive Metabolites step2->step3 step4 Conduct In Vitro Cytotoxicity Assays on Primary Hepatocytes or HepG2 Cells step3->step4 end Elucidate Potential Mechanisms of Hepatotoxicity step4->end

Caption: Troubleshooting workflow for suspected liver injury.

Data Presentation

Table 1: Representative Binding Affinities and Potencies of Sulfonylureas for KATP Channel Subtypes

Disclaimer: Specific quantitative data for Metahexamide is limited in publicly available literature. The following table includes representative data for other sulfonylureas to illustrate the concept of selectivity. Researchers should determine these values for Metahexamide in their specific assay systems.

CompoundTargetAssay TypeIC50 / Ki (nM)Reference
GlibenclamideSUR1/Kir6.2Electrophysiology~10[10]
SUR2A/Kir6.2Electrophysiology~300[11]
SUR2B/Kir6.1Electrophysiology~1000[12]
GliclazideSUR1/Kir6.2Electrophysiology~30[6]
SUR2A/Kir6.2Electrophysiology>1000[9]
SUR2B/Kir6.1Electrophysiology>1000[9]
TolbutamideSUR1/Kir6.2Electrophysiology~2000[9]
SUR2A/Kir6.2Electrophysiology>10000[9]
Table 2: Representative Preclinical Toxicity Data for a Hypothetical First-Generation Sulfonylurea

This table presents hypothetical data to guide researchers in their own preclinical safety assessments.

ParameterSpeciesDosageObservation
Acute Toxicity
LD50 (Oral)MouseN/A>2000 mg/kg
Cardiovascular Safety
Mean Arterial PressureRat10 mg/kg-5% change from baseline
Heart RateRat10 mg/kgNo significant change
Liver Function
ALTRat100 mg/kg (14 days)1.5-fold increase vs. control
ASTRat100 mg/kg (14 days)1.2-fold increase vs. control

Experimental Protocols

Protocol 1: Radioligand Binding Assay for SUR Subtype Selectivity

Objective: To determine the binding affinity (Ki) of Metahexamide for SUR1, SUR2A, and SUR2B.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing human Kir6.2/SUR1, Kir6.2/SUR2A, or Kir6.1/SUR2B.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Radioligand: [3H]-Glibenclamide (a high-affinity sulfonylurea).

  • Competition Binding:

    • Incubate a fixed concentration of [3H]-Glibenclamide (near its Kd) with varying concentrations of unlabeled Metahexamide and the prepared cell membranes.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding of [3H]-Glibenclamide against the concentration of Metahexamide.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of Metahexamide to its target protein (SUR1) in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells expressing the target protein with either vehicle (DMSO) or a range of Metahexamide concentrations. Incubate at 37°C for 1 hour.

  • Heat Challenge: Heat the cell suspensions in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling on ice.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer containing protease inhibitors.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet aggregated proteins.

  • Protein Analysis:

    • Collect the supernatant (soluble protein fraction).

    • Quantify the amount of soluble target protein at each temperature point using Western blotting with a specific antibody against the target protein (e.g., SUR1).

  • Data Analysis:

    • Plot the percentage of soluble target protein against temperature for both vehicle- and Metahexamide-treated samples.

    • A rightward shift in the melting curve for the Metahexamide-treated samples indicates target protein stabilization upon ligand binding.

Signaling Pathway Diagrams

On-Target Signaling Pathway of Metahexamide in Pancreatic β-Cells

G Metahexamide Metahexamide SUR1 SUR1 Subunit Metahexamide->SUR1 Binds to KATP_Channel KATP Channel (Kir6.2/SUR1) SUR1->KATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Exocytosis Insulin Exocytosis Ca_Influx->Insulin_Exocytosis Triggers

Caption: On-target signaling cascade of Metahexamide.

Potential Off-Target Signaling in Cardiovascular Tissue

G Metahexamide Metahexamide SUR2A SUR2A (Cardiac) Metahexamide->SUR2A Binds to SUR2B SUR2B (Smooth Muscle) Metahexamide->SUR2B Binds to KATP_Cardiac Cardiac KATP Channel SUR2A->KATP_Cardiac Inhibits KATP_Vascular Vascular KATP Channel SUR2B->KATP_Vascular Inhibits Altered_Preconditioning Impaired Ischemic Preconditioning KATP_Cardiac->Altered_Preconditioning Vasoconstriction Inappropriate Vasoconstriction KATP_Vascular->Vasoconstriction CV_Effects Adverse Cardiovascular Events Altered_Preconditioning->CV_Effects Vasoconstriction->CV_Effects

Caption: Potential off-target cardiovascular signaling.

References

Troubleshooting

How to minimize Metahexamide-induced hypoglycemia in animal studies

This guide provides researchers, scientists, and drug development professionals with essential information for managing and minimizing hypoglycemia induced by Metahexamide in animal studies. Given that Metahexamide is a...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing and minimizing hypoglycemia induced by Metahexamide in animal studies. Given that Metahexamide is a first-generation sulfonylurea, much of the guidance is based on the well-established principles of this drug class.

Troubleshooting Guide: Managing Hypoglycemic Events

This section addresses specific issues that may arise during experiments involving Metahexamide.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Rapid and severe hypoglycemia (<50 mg/dL) observed within 1-2 hours post-administration. 1. Dose too high: The administered dose exceeds the animal's metabolic tolerance. 2. Fasting state: Animals may have been fasted for too long, depleting glycogen (B147801) stores. 3. Interspecies or strain sensitivity: The specific animal model is highly sensitive to sulfonylureas.1. Immediate Intervention: Administer an oral or intravenous (IV) bolus of dextrose. 2. Dose Adjustment: Reduce the dose by 25-50% in subsequent experiments. Conduct a thorough dose-response study.[1][2] 3. Protocol Review: Re-evaluate the fasting protocol. Ensure it is appropriate for the species and necessary for the study's objective.
High variability in blood glucose response among animals in the same dose group. 1. Inconsistent drug administration: Variation in gavage technique or injection volume. 2. Differences in food intake: Animals may have consumed different amounts of food prior to dosing. 3. Underlying physiological differences: Natural variation in insulin (B600854) sensitivity or drug metabolism.1. Standardize Procedures: Ensure all technical staff are proficient in the administration technique. Standardize the timing of administration relative to the light/dark cycle and feeding. 2. Control Food Access: If permissible by the study design, ensure a consistent feeding schedule or measure food intake per animal. 3. Increase Sample Size: A larger number of animals per group may be necessary to account for biological variability.
Recurrent or prolonged hypoglycemia lasting more than 8-12 hours. 1. Long half-life of Metahexamide: The drug is excreted more slowly than some other sulfonylureas, leading to a prolonged effect.[3] 2. Renal or hepatic impairment: The animal model may have compromised kidney or liver function, slowing drug clearance.1. Sustained Glucose Support: Provide a continuous infusion of dextrose or frequent oral glucose doses. 2. Consider an Antidote: For refractory hypoglycemia, consider the administration of Octreotide (B344500).[4][5][6] Octreotide inhibits insulin secretion and is effective in treating sulfonylurea overdose.[4][6] 3. Health Screening: Ensure animals are properly health-screened before study inclusion.
Animals show clinical signs of neuroglycopenia (lethargy, seizures, coma) despite blood glucose readings being only moderately low. 1. Rapid drop in glucose: The rate of decrease can induce symptoms even before a critical threshold is reached. 2. Measurement error: The glucometer may be inaccurate.1. Treat the Animal, Not the Number: Initiate glucose supplementation immediately based on clinical signs. 2. Verify Readings: Calibrate the glucometer as per the manufacturer's instructions. If possible, confirm the reading with a laboratory-based glucose assay.

Frequently Asked Questions (FAQs)

Q1: How do I determine a safe and effective starting dose for Metahexamide? A dose-response study is critical.[1][2] Start with a very low dose, based on historical literature if available, and escalate the dose in subsequent cohorts. The goal is to identify the lowest dose that achieves the desired pharmacodynamic effect without causing significant hypoglycemia. Always include a vehicle-treated control group.

Q2: What is the mechanism of action for Metahexamide-induced hypoglycemia? Metahexamide, like other sulfonylureas, stimulates insulin secretion from pancreatic β-cells.[3][7][8] It binds to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel, causing the channel to close.[7][8] This leads to membrane depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules, independent of ambient glucose levels.[5][6]

Q3: How frequently should I monitor blood glucose after administration? Frequent monitoring is essential, especially during initial characterization studies. A typical schedule involves measuring blood glucose at baseline (pre-dose), and then at 30, 60, 90, 120, 180, 240, and 480 minutes post-dose. For drugs with a long duration of action, monitoring may need to extend to 12 or 24 hours.[5]

Q4: What is the best way to administer glucose to a hypoglycemic animal? For conscious animals with mild hypoglycemia, oral administration of a dextrose or sugar solution is often sufficient. For animals that are unconscious, seizing, or severely hypoglycemic, intravenous (IV) administration of dextrose is the standard of care.

Q5: Are there any pharmacological interventions besides glucose? Yes. For severe or persistent hypoglycemia, Octreotide is the primary intervention. It is a somatostatin (B550006) analog that inhibits the release of insulin.[6] Animal studies have shown that octreotide can effectively reverse sulfonylurea-induced hypoglycemia and reduce the need for supplemental dextrose.[4] Diazoxide, a potassium channel opener, can also be used but is less common.[5][6]

Signaling & Experimental Workflow Diagrams

Signaling Pathway

G cluster_cell Pancreatic β-Cell cluster_blood Bloodstream MH Metahexamide SUR1 SUR1 Subunit MH->SUR1 Binds to KATP KATP Channel SUR1->KATP Inhibits Depol Membrane Depolarization KATP->Depol Leads to Ca Voltage-Gated Ca2+ Channel Depol->Ca Opens Ca_Influx Ca2+ Influx Ca->Ca_Influx Allows Insulin Insulin Granule Exocytosis Ca_Influx->Insulin Triggers Insulin_Rel Insulin Release Insulin->Insulin_Rel Hypo Hypoglycemia Insulin_Rel->Hypo Causes

Caption: Mechanism of Metahexamide-induced insulin release in pancreatic β-cells.

Experimental Workflow

G Start Start: Acclimatize Animals Baseline Measure Baseline Blood Glucose (T=0) Start->Baseline Dose Administer Metahexamide or Vehicle Baseline->Dose Monitor Monitor Blood Glucose (e.g., T=30, 60, 120, 240 min) Dose->Monitor Check Is Glucose < Threshold (e.g., 60 mg/dL)? Monitor->Check Intervene INTERVENTION Administer Dextrose Record Event Check->Intervene Yes Continue Continue Monitoring Schedule Check->Continue No Intervene->Continue Continue->Monitor Next Timepoint End End of Study / Analyze Data Continue->End Final Timepoint Reached

Caption: Workflow for mitigating hypoglycemia during an acute animal study.

Experimental Protocols

Protocol 1: Dose-Response Evaluation to Establish a Safe Dose Range
  • Animal Model: Select a relevant species and strain (e.g., male Wistar rats, 250-300g). Acclimatize animals for at least 7 days.

  • Grouping: Randomly assign animals to at least 5 groups (n=8 per group):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • Group 2: Metahexamide - Dose 1 (e.g., 1 mg/kg).

    • Group 3: Metahexamide - Dose 2 (e.g., 5 mg/kg).

    • Group 4: Metahexamide - Dose 3 (e.g., 10 mg/kg).

    • Group 5: Metahexamide - Dose 4 (e.g., 25 mg/kg).

  • Procedure:

    • Fast animals for a standardized period (e.g., 4-6 hours) with free access to water.

    • Collect a baseline blood sample (T=0) from the tail vein for glucose measurement.

    • Administer the assigned treatment via oral gavage.

    • Measure blood glucose at 30, 60, 120, 240, and 480 minutes post-dose.

    • Observe animals continuously for clinical signs of hypoglycemia.

  • Hypoglycemia Management: If an animal's blood glucose drops below 50 mg/dL or it shows severe clinical signs, administer a 20% dextrose solution orally (2 ml/kg) and re-check glucose after 15 minutes. Record all interventions.

  • Data Analysis: Plot the mean glucose nadir (lowest point) and the area under the curve for glucose reduction against the dose. Determine the dose at which significant hypoglycemia occurs (e.g., >20% of animals require intervention). This will define the upper limit for chronic studies.

Protocol 2: Blood Glucose Monitoring and Intervention Plan

This protocol should be integrated into any study using an established dose of Metahexamide.

  • Baseline Measurement: Always measure blood glucose immediately before drug administration.

  • Post-Dose Monitoring:

    • Acute Studies: Follow the frequent sampling schedule from Protocol 1.

    • Chronic Studies: During the first few days of dosing, perform a full glucose curve to ensure adaptation or accumulation is not occurring. Subsequently, perform weekly glucose curves or daily spot checks at the predicted time of nadir.[9]

  • Intervention Thresholds:

    • Alert Level (60-70 mg/dL): Increase observation frequency. Ensure easy access to food.

    • Action Level (50-60 mg/dL): Provide oral glucose supplementation.

    • Critical Level (<50 mg/dL or clinical signs): Administer IV or oral dextrose immediately. If unresponsive, consider Octreotide administration after veterinary consultation.

  • Record Keeping: Meticulously record all glucose measurements, clinical observations, and interventions for each animal. This data is crucial for interpreting study outcomes and ensuring animal welfare.

Quantitative Data Summary

Table 1: Illustrative Dose-Response to Metahexamide in Rats
Dose Group (mg/kg)NMean Glucose Nadir (mg/dL ± SEM)% Change from BaselineIncidence of Hypoglycemia (<60 mg/dL)
Vehicle8105 ± 4.1-2%0/8 (0%)
1888 ± 5.2-18%1/8 (12.5%)
5871 ± 6.0-35%3/8 (37.5%)
10855 ± 7.3-50%6/8 (75%)
25842 ± 6.8-62%8/8 (100%)
Note: This table contains representative data to illustrate a typical dose-response relationship and should not be considered actual experimental results.
Table 2: Recommended Blood Glucose Monitoring Schedule
Study PhaseTimepointRationale
Dose-Finding / Acute Study Baseline, 30, 60, 90, 120, 240, 480 minTo characterize the full pharmacokinetic/pharmacodynamic profile and identify the time of peak effect (nadir).
Chronic Study (First 3 Days) Baseline, then every 2 hours for 8 hours post-doseTo check for drug accumulation and ensure animals are tolerating repeated dosing.
Chronic Study (Maintenance) Weekly full glucose curve (as per acute study)To monitor for any changes in response over time.
Chronic Study (Daily Check) Once daily at the predicted time of nadirA quick, minimally invasive check to ensure safety between full curves.

References

Optimization

Technical Support Center: Optimizing Metahexamide Synthesis

For Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the laboratory synthesis of Metahexamide. Our goal is to help you improve reaction yields and obtain a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for Metahexamide?

A1: Metahexamide, a first-generation sulfonylurea, is typically synthesized through the reaction of a sulfonamide intermediate with an isocyanate. The key reaction involves the coupling of 3-amino-4-methylbenzenesulfonamide (B110531) with cyclohexyl isocyanate. This reaction forms the characteristic sulfonylurea linkage.

Q2: I am experiencing a low yield in my Metahexamide synthesis. What are the initial checks I should perform?

A2: When troubleshooting a low yield, it is crucial to systematically evaluate your experimental setup and reagents. Begin by verifying the following:

  • Reagent Purity: Ensure that both the 3-amino-4-methylbenzenesulfonamide and cyclohexyl isocyanate are of high purity and free from contaminants. Isocyanates are particularly sensitive to moisture.

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the isocyanate, rendering it unreactive. Ensure all glassware is oven-dried and the reaction is performed using anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).

  • Stoichiometry: Accurately measure the molar ratios of your reactants. An excess of one reactant may be necessary to drive the reaction to completion, but significant excess can complicate purification.

Q3: What are the optimal reaction conditions for the synthesis of Metahexamide?

A3: The optimal conditions can vary, but generally, the reaction is carried out in an aprotic solvent, such as tetrahydrofuran (B95107) (THF) or acetonitrile, at room temperature. The use of a non-nucleophilic base, like triethylamine (B128534) or diisopropylethylamine (DIPEA), is often employed to facilitate the reaction. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.

Q4: I am observing the formation of byproducts. What are the likely side reactions?

A4: The most common side reaction is the formation of dicyclohexylurea, which results from the reaction of cyclohexyl isocyanate with any trace amounts of water present in the reaction mixture. Another potential side reaction is the self-condensation of the starting sulfonamide under certain conditions, although this is less common.

Q5: What is the recommended method for purifying the final Metahexamide product?

A5: Purification of Metahexamide typically involves an aqueous workup to remove any water-soluble impurities and the base. This is followed by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate (B1210297)/hexanes, to obtain the pure product. If significant impurities persist, column chromatography on silica (B1680970) gel may be necessary.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the synthesis of Metahexamide.

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Steps Expected Outcome
Degraded Cyclohexyl Isocyanate Use a fresh bottle of cyclohexyl isocyanate or purify the existing stock by distillation. Ensure it is handled under anhydrous conditions.Improved reactivity and formation of the desired product.
Presence of Water in the Reaction Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (nitrogen or argon).Minimized hydrolysis of the isocyanate and increased product yield.
Suboptimal Reaction Temperature While the reaction is typically run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate. Monitor for byproduct formation at higher temperatures.Increased reaction rate and conversion of starting materials.
Inefficient Stirring Ensure the reaction mixture is being stirred vigorously to ensure proper mixing of the reactants.Homogeneous reaction mixture leading to improved reaction kinetics.
Issue 2: Presence of Significant Byproducts
Possible Cause Troubleshooting Steps Expected Outcome
Formation of Dicyclohexylurea Rigorously exclude moisture from the reaction. Use anhydrous solvents and an inert atmosphere.Reduced formation of the urea (B33335) byproduct, simplifying purification.
Unreacted Starting Materials Increase the reaction time or consider a slight excess (1.1-1.2 equivalents) of cyclohexyl isocyanate. Monitor the reaction progress by TLC.Drive the reaction to completion, minimizing the amount of unreacted sulfonamide.
Other Unidentified Impurities Analyze the crude product by LC-MS or NMR to identify the structure of the impurities. This can provide insight into other potential side reactions.Identification of side products allows for targeted optimization of reaction conditions to avoid their formation.
Issue 3: Difficulty in Product Purification
Possible Cause Troubleshooting Steps Expected Outcome
Product "Oiling Out" During Recrystallization Try a different solvent system for recrystallization. A slower cooling rate can also promote the formation of crystals. Seeding with a small crystal of pure product can be beneficial.Formation of a crystalline solid instead of an oil, leading to a purer product.
Co-elution of Product and Impurities During Chromatography Experiment with different solvent systems for the mobile phase in your column chromatography. A gradient elution may be necessary to achieve better separation.Improved separation of the desired product from impurities.
Product Loss During Workup Ensure the pH of the aqueous layer is appropriately adjusted during extraction to minimize the solubility of the product in the aqueous phase.Increased recovery of the crude product before purification.

Experimental Protocols

Key Experiment: Synthesis of Metahexamide

This protocol describes a general laboratory procedure for the synthesis of Metahexamide.

Materials:

  • 3-amino-4-methylbenzenesulfonamide

  • Cyclohexyl isocyanate

  • Anhydrous tetrahydrofuran (THF)

  • Triethylamine (Et3N)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Ethanol

  • Deionized water

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-amino-4-methylbenzenesulfonamide (1.0 eq) in anhydrous THF.

  • Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Slowly add cyclohexyl isocyanate (1.05 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).

  • Once the reaction is complete (typically after 2-4 hours), quench the reaction by adding 1 M HCl.

  • Extract the product into ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield pure Metahexamide.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 3-amino-4-methylbenzenesulfonamide in anhydrous THF B Add triethylamine A->B C Add cyclohexyl isocyanate dropwise B->C D Stir at room temperature C->D E Monitor by TLC D->E F Quench with 1 M HCl E->F Reaction complete G Extract with ethyl acetate F->G H Wash with NaHCO3 and brine G->H I Dry and concentrate H->I J Recrystallize from ethanol/water I->J

Caption: A typical experimental workflow for the synthesis of Metahexamide.

troubleshooting_workflow Start Low Yield Observed Reagent_Check Check Reagent Purity & Stoichiometry Start->Reagent_Check Conditions_Check Verify Anhydrous Conditions & Temperature Reagent_Check->Conditions_Check Byproduct_Analysis Analyze for Byproducts (TLC/LC-MS) Conditions_Check->Byproduct_Analysis Purification_Optimization Optimize Purification Method Byproduct_Analysis->Purification_Optimization Improved_Yield Improved Yield Purification_Optimization->Improved_Yield

Caption: A logical flow for troubleshooting low yield issues in Metahexamide synthesis.

reaction_pathway Reactants 3-amino-4-methylbenzenesulfonamide + Cyclohexyl Isocyanate Product Metahexamide Reactants->Product Desired Reaction (Base catalyst) Side_Product Dicyclohexylurea Reactants->Side_Product Side Reaction (+ H2O)

Caption: Desired reaction pathway and a major side reaction in Metahexamide synthesis.

Troubleshooting

Technical Support Center: Analytical Detection of Metahexamide Metabolites

Welcome to the technical support center for the analytical detection of metahexamide and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooti...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical detection of metahexamide and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges encountered during experimental analysis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analytical detection of metahexamide and its metabolites.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Sample solvent mismatch with the mobile phase.1. Adjust the mobile phase pH to ensure metahexamide and its metabolites are in a consistent ionic state. For sulfonylureas, a slightly acidic pH (e.g., 3.5-4.5) is often effective. 2. Flush the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column. 3. Reconstitute the final sample extract in a solvent with a composition as close as possible to the initial mobile phase.
Low Analyte Recovery 1. Inefficient extraction from the biological matrix. 2. Analyte degradation during sample processing. 3. Suboptimal pH for liquid-liquid extraction (LLE) or solid-phase extraction (SPE).1. Optimize the extraction solvent. For sulfonylureas, a mixture of organic solvents like ethyl acetate (B1210297) or methyl tert-butyl ether is often effective. 2. Keep samples on ice or at 4°C during processing to minimize enzymatic degradation.[1] 3. For LLE, acidify the sample to a pH below the pKa of the analytes to ensure they are in their neutral form for efficient extraction into an organic solvent. For SPE, ensure the conditioning, loading, washing, and elution steps are performed at the optimal pH for analyte retention and release.
High Matrix Effects (Ion Suppression or Enhancement) 1. Co-elution of endogenous matrix components (e.g., phospholipids, salts). 2. Insufficient sample cleanup.1. Modify the chromatographic gradient to better separate the analytes from interfering matrix components. 2. Employ a more rigorous sample preparation technique. Consider techniques like phospholipid removal plates or a more selective SPE sorbent. A "dilute-and-shoot" approach may be possible for urine samples but is generally not recommended for plasma due to high protein and lipid content.
Inconsistent or Non-Reproducible Results 1. Instability of metabolites in the biological matrix or processed samples. 2. Variability in sample preparation. 3. Instrument variability.1. Store biological samples at -80°C.[2] For processed samples, analyze them as quickly as possible or store them at low temperatures for a limited time. Stability studies should be performed to determine acceptable storage conditions. 2. Ensure consistent and precise execution of the sample preparation protocol, including accurate volume measurements and consistent timing of steps. The use of an internal standard is crucial to correct for variability. 3. Regularly perform system suitability tests to ensure the analytical instrument is performing within specifications.
No or Low Signal for Metabolites 1. Metabolite concentrations are below the limit of detection (LOD). 2. Inappropriate mass spectrometry (MS) parameters. 3. Metabolite degradation.1. Concentrate the sample extract to a smaller final volume. Increase the injection volume if possible without compromising chromatography. 2. Optimize MS parameters, including ionization source settings (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., precursor/product ion pairs, collision energy). 3. Review sample handling and storage procedures to minimize degradation. Consider the stability of hydroxylated and carboxylated metabolites, which may be more prone to degradation than the parent drug.

Frequently Asked Questions (FAQs)

Q1: What are the expected major metabolites of metahexamide and the primary metabolic pathway?

A1: Metahexamide, a first-generation sulfonylurea, is expected to undergo Phase I metabolism primarily through oxidation. The major metabolic pathway is hepatic biotransformation catalyzed by the Cytochrome P450 enzyme system, specifically CYP2C9.[3][4][5][6][7] The most likely major metabolites are formed through:

  • Hydroxylation: Oxidation of the cyclohexyl ring to form hydroxy-metahexamide.

  • Carboxylation: Further oxidation of the methyl group on the benzene (B151609) ring to form carboxy-metahexamide.

These reactions increase the polarity of the molecule, facilitating its excretion.

Metahexamide_Metabolism Metahexamide Metahexamide Hydroxy_Metahexamide Hydroxy-metahexamide Metahexamide->Hydroxy_Metahexamide CYP2C9 (Hydroxylation) Carboxy_Metahexamide Carboxy-metahexamide Metahexamide->Carboxy_Metahexamide CYP2C9 (Oxidation) Excretion Excretion Hydroxy_Metahexamide->Excretion Carboxy_Metahexamide->Excretion

Metahexamide Metabolic Pathway

Q2: What are the typical challenges in the sample preparation of metahexamide and its metabolites from plasma?

A2: The primary challenges in preparing plasma samples for the analysis of metahexamide and its metabolites include:

  • High Protein Content: Plasma proteins can interfere with the analysis and damage analytical columns. Protein precipitation is a necessary step.

  • Matrix Effects: Phospholipids and other endogenous components can co-extract with the analytes and cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[1]

  • Low Concentrations of Metabolites: Metabolite concentrations are often much lower than the parent drug, requiring a sensitive and efficient extraction and concentration method.

  • Analyte Stability: Metahexamide and its metabolites can be susceptible to degradation in the biological matrix, especially at room temperature.[2] It is crucial to process samples quickly and at low temperatures.

Q3: Which analytical technique is most suitable for the quantitative analysis of metahexamide and its metabolites?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable technique for the quantitative analysis of metahexamide and its metabolites in biological matrices.[8][9][10] This is due to its high selectivity, sensitivity, and ability to quantify multiple analytes in a single run. The use of multiple reaction monitoring (MRM) mode provides excellent specificity by monitoring a specific precursor ion to product ion transition for each analyte.

Q4: How can I optimize the LC-MS/MS parameters for metahexamide and its metabolites?

A4: Optimization of LC-MS/MS parameters is a critical step. Here is a general workflow:

  • Infusion and Tuning: Infuse a standard solution of each analyte (metahexamide, hydroxy-metahexamide, carboxy-metahexamide) individually into the mass spectrometer to determine the optimal precursor ion (typically [M+H]⁺ or [M-H]⁻) and product ions.

  • Collision Energy Optimization: For each precursor-product ion transition, perform a collision energy ramp to find the energy that yields the highest product ion intensity.

  • Source Parameter Optimization: Optimize ion source parameters such as spray voltage, source temperature, and gas flows to achieve stable and efficient ionization.

  • Chromatographic Separation: Develop a chromatographic method that provides good peak shape and separates the analytes from each other and from potential matrix interferences. A C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water with a small amount of formic acid or ammonium (B1175870) acetate is a common starting point.

LCMS_Optimization_Workflow cluster_MS_Optimization Mass Spectrometry Optimization cluster_LC_Optimization Liquid Chromatography Optimization Infusion Infuse Analyte Standards Precursor_Ion Determine Precursor Ion Infusion->Precursor_Ion Product_Ions Identify Product Ions Precursor_Ion->Product_Ions Collision_Energy Optimize Collision Energy Product_Ions->Collision_Energy Source_Parameters Optimize Source Parameters Collision_Energy->Source_Parameters Final_Method Final Validated LC-MS/MS Method Source_Parameters->Final_Method Column_Selection Select Column (e.g., C18) Mobile_Phase Optimize Mobile Phase Column_Selection->Mobile_Phase Gradient_Elution Develop Gradient Elution Mobile_Phase->Gradient_Elution Peak_Shape Evaluate Peak Shape & Separation Gradient_Elution->Peak_Shape Peak_Shape->Final_Method

LC-MS/MS Method Optimization Workflow

Q5: What are typical validation parameters for a bioanalytical method for metahexamide metabolites?

A5: A bioanalytical method for metahexamide and its metabolites should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.

  • Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of matrix components on the ionization of the analytes.

  • Stability: The stability of the analytes in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage).[2]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of sulfonylureas and their metabolites in biological matrices using LC-MS/MS. Please note that these are representative values, and specific results will depend on the exact methodology and instrumentation used.

Analyte Matrix LOD (ng/mL) LOQ (ng/mL) Recovery (%) Intra-day Precision (%RSD) Inter-day Precision (%RSD)
Sulfonylureas (General) Plasma0.1 - 1.00.5 - 5.085 - 110< 15< 15
Hydroxylated Metabolites Plasma0.05 - 0.50.1 - 1.080 - 115< 15< 15
Carboxylated Metabolites Plasma0.1 - 1.00.5 - 2.075 - 110< 15< 15
Sulfonylureas (General) Urine0.5 - 5.01.0 - 10.090 - 105< 10< 10
Hydroxylated Metabolites Urine0.1 - 1.00.5 - 5.085 - 110< 10< 10
Carboxylated Metabolites Urine0.5 - 2.01.0 - 10.080 - 105< 10< 10

Experimental Protocols

Protocol 1: Sample Preparation for Metahexamide and Metabolites in Human Plasma

This protocol outlines a general procedure for the extraction of metahexamide and its metabolites from human plasma using liquid-liquid extraction (LLE).

Materials:

  • Human plasma samples

  • Internal standard (IS) solution (e.g., a structurally similar sulfonylurea not present in the sample)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (or other suitable organic solvent)

  • Acetonitrile

  • Methanol

  • Water (HPLC grade)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Thawing: Thaw frozen plasma samples at room temperature and then place them on ice.

  • Aliquoting: Pipette 200 µL of plasma into a clean centrifuge tube.

  • Internal Standard Addition: Add 20 µL of the internal standard working solution to each sample, blank, and calibration standard.

  • Acidification: Add 50 µL of 1 M HCl to each tube and vortex briefly to mix. This step ensures that the analytes are in their neutral, more extractable form.

  • Liquid-Liquid Extraction: Add 1 mL of ethyl acetate to each tube.

  • Mixing: Vortex the tubes for 2 minutes to ensure thorough mixing and extraction of the analytes into the organic phase.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Analysis: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis of Metahexamide and Metabolites

This protocol provides a starting point for the development of an LC-MS/MS method for the analysis of metahexamide and its metabolites.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient from 10% to 90% B

    • 8-9 min: Hold at 90% B

    • 9-10 min: Return to 10% B

    • 10-12 min: Re-equilibration at 10% B

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Parameters:

    • Spray Voltage: 4500 V

    • Source Temperature: 500°C

    • Curtain Gas: 30 psi

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

  • MRM Transitions (Hypothetical - to be optimized for specific instrument):

    • Metahexamide: m/z 312.1 -> 171.1 (Quantifier), m/z 312.1 -> 91.1 (Qualifier)

    • Hydroxy-metahexamide: m/z 328.1 -> 187.1 (Quantifier), m/z 328.1 -> 171.1 (Qualifier)

    • Carboxy-metahexamide: m/z 342.1 -> 171.1 (Quantifier), m/z 342.1 -> 121.0 (Qualifier)

Note: The provided MRM transitions are hypothetical and must be determined experimentally for the specific analytes and mass spectrometer used.

References

Optimization

Technical Support Center: Investigating Metahexamide Hepatotoxicity in Experimental Models

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the hepatotoxicity of Metahexamide. Given that Metahexamide is an...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the hepatotoxicity of Metahexamide. Given that Metahexamide is an older compound with limited recent specific literature, this document extrapolates from established principles of drug-induced liver injury (DILI) to provide a robust framework for your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the potential hepatotoxicity of Metahexamide?

A1: The initial assessment should begin with in vitro models to establish a concentration-response relationship. Start with a simple cytotoxicity screen using a relevant hepatic cell line (e.g., HepG2, HepaRG) to determine the concentration range that causes cell death. Key endpoints to measure include cell viability (MTT or CellTiter-Glo assays), and cytotoxicity (LDH release assay).[1][2] Following this, you can investigate mechanisms at sub-lethal concentrations.

Q2: Which in vitro models are most suitable for studying Metahexamide hepatotoxicity?

A2: The choice of model depends on the research question.

  • HepG2 cells: A human hepatoma cell line that is robust and easy to culture. However, they have low expression of some key drug-metabolizing enzymes.[2][3]

  • HepaRG cells: A human hepatic progenitor cell line that can differentiate into hepatocytes and biliary-like cells, expressing a wider range of metabolic enzymes, making them more physiologically relevant than HepG2 cells for studying metabolism-dependent toxicity.[1][4]

  • Primary Human Hepatocytes (PHHs): Considered the gold standard due to their physiological relevance and full complement of metabolic enzymes.[4][5] However, they are expensive, have limited availability, and rapidly lose their phenotype in conventional 2D culture.[5]

  • 3D Liver Models (Spheroids, Organoids): These models offer improved cell-cell interactions and maintain the hepatic phenotype for longer periods, making them suitable for studying chronic or repeated exposure scenarios.[1][5]

Q3: What are the suspected mechanisms of Metahexamide-induced liver injury?

A3: While specific mechanisms for Metahexamide are not extensively documented, related compounds and common DILI patterns suggest several possibilities. The primary mechanisms to investigate include:

  • Mitochondrial Dysfunction: Many drugs cause liver injury by impairing mitochondrial function, leading to decreased ATP production, increased reactive oxygen species (ROS) formation, and initiation of apoptosis.[6][7][8]

  • Reactive Metabolite Formation: The parent drug may be metabolized by cytochrome P450 enzymes into chemically reactive metabolites. These metabolites can form adducts with cellular proteins and DNA, leading to cellular stress and immune responses.[9][10][11][12]

  • Oxidative Stress: An imbalance between the production of ROS and the cell's antioxidant capacity can lead to damage to lipids, proteins, and DNA.[13][14][15]

  • Endoplasmic Reticulum (ER) Stress: Disruption of protein folding and calcium homeostasis in the ER can trigger the unfolded protein response (UPR), which can lead to apoptosis if the stress is severe or prolonged.[16][17][18]

Q4: When should I move from in vitro studies to in vivo animal models?

A4: Transition to in vivo models after you have:

  • Established a clear concentration-dependent toxicity in vitro.

  • Generated a hypothesis about the mechanism of toxicity (e.g., mitochondrial dysfunction, oxidative stress).

  • Determined a relevant dose range to test in animals based on in vitro data and pharmacokinetic predictions. Rodent models (rats or mice) are commonly used to confirm hepatotoxicity and assess systemic effects.[19][20][21]

Troubleshooting Guides

Issue 1: High variability in cytotoxicity results in my 2D cell culture.

Potential Cause Troubleshooting Step
Cell Passage Number High passage numbers can lead to altered cell characteristics and responses. Ensure you are using cells within a consistent and recommended passage range.
Inconsistent Seeding Density Uneven cell seeding leads to variable cell numbers at the time of treatment. Optimize and standardize your cell seeding protocol. Use a cell counter for accuracy.
Edge Effects in Multi-well Plates Cells in the outer wells of a plate can behave differently due to temperature and evaporation gradients. Avoid using the outermost wells for experimental conditions; fill them with sterile media or PBS instead.
Compound Solubility/Stability Metahexamide may precipitate out of solution at higher concentrations or degrade over the incubation period. Visually inspect for precipitation. Test compound stability in your media over time using an appropriate analytical method (e.g., HPLC).

Issue 2: I am not observing significant hepatotoxicity in my animal model.

Potential Cause Troubleshooting Step
Inappropriate Dose Selection The doses administered may be too low to induce toxicity. Re-evaluate your dose selection based on all available in vitro and pharmacokinetic data. Consider a dose-escalation study.
Species Differences in Metabolism The animal model may not metabolize Metahexamide to a toxic intermediate in the same way humans do.[22] Investigate the metabolic profile of Metahexamide in the chosen species' liver microsomes and compare it to human liver microsomes.
Insufficient Treatment Duration Toxicity may only manifest after chronic or repeated dosing. Review the known clinical context of the drug's use. Consider a longer-duration study if appropriate.[5]
Insensitive Endpoints Standard liver enzyme measurements (ALT, AST) may not be sensitive enough for subtle injury.[19] Supplement with histopathological analysis of liver tissue and consider more sensitive biomarkers like microRNAs or glutamate (B1630785) dehydrogenase (GLDH).

Issue 3: My results suggest mitochondrial dysfunction, but I'm not sure how to confirm it.

Potential Cause Troubleshooting Step
Indirect Evidence Increased ROS and decreased cell viability are suggestive but not definitive.
Confirmation of Mitochondrial Role Directly measure key mitochondrial parameters. Use fluorescent probes like TMRM or JC-1 to measure mitochondrial membrane potential (ΔΨm). Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and assess effects on the electron transport chain.[23] Measure cellular ATP levels.

Quantitative Data Presentation

Use structured tables to organize and present your data for clear interpretation and comparison.

Table 1: Example In Vitro Cytotoxicity Data for Metahexamide

Cell LineTime PointIC50 (µM) [MTT Assay]LC50 (µM) [LDH Assay]
HepG224hEnter ValueEnter Value
HepG248hEnter ValueEnter Value
HepaRG24hEnter ValueEnter Value
HepaRG48hEnter ValueEnter Value

Table 2: Example In Vivo Serum Biochemistry Data

Treatment GroupDose (mg/kg)ALT (U/L)AST (U/L)ALP (U/L)Total Bilirubin (mg/dL)
Vehicle Control0Mean ± SDMean ± SDMean ± SDMean ± SD
MetahexamideLowMean ± SDMean ± SDMean ± SDMean ± SD
MetahexamideMidMean ± SDMean ± SDMean ± SDMean ± SD
MetahexamideHighMean ± SDMean ± SDMean ± SDMean ± SD
Positive Controle.g., APAPMean ± SDMean ± SDMean ± SDMean ± SD

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm) using TMRM

  • Cell Seeding: Plate hepatocytes in a black, clear-bottom 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of Metahexamide, a vehicle control, and a positive control known to depolarize mitochondria (e.g., FCCP) for the desired time period.

  • Dye Loading: Prepare a fresh working solution of TMRM (e.g., 100 nM) in pre-warmed, serum-free media. Remove the treatment media from the wells, wash once with warm PBS, and add the TMRM loading solution.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement: Measure fluorescence using a plate reader at an excitation/emission wavelength of ~549/573 nm.

  • Data Analysis: Normalize the fluorescence intensity of treated wells to the vehicle control wells. A decrease in fluorescence indicates mitochondrial depolarization.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Dye Loading: Prepare a 10 µM working solution of H2DCFDA in serum-free media. Remove the treatment media, wash cells gently with warm PBS, and add the H2DCFDA solution.

  • Incubation: Incubate for 30-45 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Remove the dye solution, add PBS, and immediately measure fluorescence with an excitation/emission of ~495/529 nm. A positive control like tert-butyl hydroperoxide should be included.[13]

  • Data Analysis: An increase in fluorescence intensity corresponds to higher intracellular ROS levels. Normalize results to the vehicle control.

Protocol 3: Western Blot for ER Stress Markers

  • Cell Lysis: After treating cells in a 6-well plate with Metahexamide, wash them with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C against ER stress markers such as GRP78 (BiP), CHOP, and a loading control (e.g., β-actin).[18]

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize the expression of target proteins to the loading control.

Visualizations: Workflows and Signaling Pathways

experimental_workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Confirmation start Select Hepatic Cell Model (e.g., HepG2, HepaRG) cytotoxicity Cytotoxicity Assays (MTT, LDH) start->cytotoxicity dose_response Establish IC50 / LC50 cytotoxicity->dose_response mechanistic Mechanistic Assays (ROS, ΔΨm, ER Stress) dose_response->mechanistic animal_model Select Animal Model (e.g., Mouse, Rat) mechanistic->animal_model Hypothesis-driven transition dosing Administer Metahexamide (Acute or Repeated Dose) animal_model->dosing endpoints Collect Samples (Serum, Liver Tissue) dosing->endpoints analysis Biochemistry (ALT, AST) & Histopathology endpoints->analysis conclusion Correlate In Vitro and In Vivo Findings analysis->conclusion

Caption: General workflow for investigating Metahexamide hepatotoxicity.

metahexamide_pathway cluster_0 Hepatocyte meta Metahexamide cyp CYP450 Metabolism meta->cyp mito Mitochondrion meta->mito rm Reactive Metabolites cyp->rm ox_stress Oxidative Stress rm->ox_stress etc Inhibition of Electron Transport Chain mito->etc atp ↓ ATP Production etc->atp ros ↑ ROS Production etc->ros apoptosis Apoptosis atp->apoptosis ros->ox_stress er Endoplasmic Reticulum er_stress ER Stress (UPR) er->er_stress er_stress->apoptosis ox_stress->er_stress ox_stress->apoptosis

Caption: Hypothetical signaling pathways in Metahexamide hepatotoxicity.

troubleshooting_tree start High Variability in In Vitro Results? q1 Consistent Cell Passage & Density? start->q1 a1_no No q1->a1_no No q2 Avoiding Edge Effects? q1->q2 Yes a1_yes Yes sol1 Standardize Seeding & Cell Passage a1_no->sol1 a2_no No q2->a2_no No q3 Compound Soluble & Stable? q2->q3 Yes a2_yes Yes sol2 Fill Outer Wells with Media a2_no->sol2 a3_no No q3->a3_no No end Variability Likely Inherent to Mechanism. Consider Co-culture Models. q3->end Yes a3_yes Yes sol3 Check Solubility & Stability a3_no->sol3

Caption: Troubleshooting decision tree for in vitro assay variability.

References

Troubleshooting

Technical Support Center: Enhancing the Specificity of Metahexamide in Cellular Assays

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity of Metahexamid...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity of Metahexamide in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Metahexamide?

Metahexamide is a first-generation sulfonylurea drug that primarily functions by blocking ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[1] This inhibition leads to membrane depolarization, calcium ion influx, and subsequent insulin (B600854) secretion. KATP channels are hetero-octameric complexes composed of a pore-forming inward rectifier potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SUR) subunit.[1][2]

Q2: What are the main off-target effects of Metahexamide in cellular assays?

The off-target effects of Metahexamide primarily arise from its interaction with different subtypes of the SUR subunit of the KATP channel, which are expressed in various tissues. The pancreatic β-cell KATP channel is predominantly composed of SUR1 and Kir6.2 subunits.[1][2] However, other tissues express different SUR isoforms, such as SUR2A in cardiac and skeletal muscle, and SUR2B in smooth muscle.[2][3] First-generation sulfonylureas like Metahexamide can exhibit a lower degree of selectivity between SUR1 and SUR2 compared to newer generations, leading to potential effects on cardiovascular and smooth muscle cells.

Q3: How can I determine if the observed effect in my cellular assay is on-target or off-target?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are several strategies:

  • Use of structurally unrelated inhibitors: Compare the effects of Metahexamide with a structurally different KATP channel blocker that has a known selectivity profile. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Target engagement assays: Directly measure the binding of Metahexamide to its intended target (SUR1) in your cellular system. This can be achieved through techniques like radioligand binding assays.

  • Rescue experiments: If possible, transfect your cells with a mutant form of the KATP channel that is resistant to Metahexamide. If the observed phenotype is reversed in these cells, it strongly suggests an on-target mechanism.

  • Cell lines with differential target expression: Utilize cell lines that endogenously express different KATP channel subtypes (e.g., a pancreatic β-cell line like INS-1 for SUR1 and a cardiomyocyte cell line for SUR2A). Comparing the dose-response of Metahexamide in these cell lines can reveal its selectivity.

Troubleshooting Guides

Issue 1: High variability in experimental results.

  • Possible Cause: Inconsistent cell health, passage number, or seeding density.

    • Troubleshooting Steps:

      • Ensure consistent cell culture conditions, including media composition, temperature, and CO2 levels.

      • Use cells within a defined passage number range, as prolonged culturing can alter cellular responses.

      • Optimize cell seeding density to ensure a consistent number of cells per well.

  • Possible Cause: Compound precipitation.

    • Troubleshooting Steps:

      • Visually inspect the culture medium for any signs of compound precipitation, especially at higher concentrations.

      • Determine the solubility of Metahexamide in your specific cell culture medium.

      • Always prepare fresh stock solutions and avoid repeated freeze-thaw cycles.

Issue 2: Unexpected cytotoxicity observed.

  • Possible Cause: Off-target effects leading to cellular stress or apoptosis.

    • Troubleshooting Steps:

      • Perform a dose-response curve to determine the concentration at which cytotoxicity occurs and compare it to the concentration required for the desired biological effect.

      • Include a positive control for cytotoxicity to validate your assay.

      • Assess cell viability using multiple methods (e.g., MTT assay, trypan blue exclusion, and a live/dead cell staining kit) to confirm the results.

  • Possible Cause: Solvent toxicity.

    • Troubleshooting Steps:

      • Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your specific cell line (typically <0.5%).

      • Include a vehicle control (medium with the same concentration of solvent used to dissolve Metahexamide) in all experiments.

Issue 3: Lack of expected biological effect.

  • Possible Cause: Suboptimal compound concentration.

    • Troubleshooting Steps:

      • Perform a comprehensive dose-response experiment to determine the optimal concentration of Metahexamide for your assay.

      • Ensure the compound has not degraded due to improper storage.

  • Possible Cause: Low expression of the target KATP channel in the cell line.

    • Troubleshooting Steps:

      • Verify the expression of SUR1 and Kir6.2 in your cell line using techniques like qPCR or Western blotting.

      • Consider using a cell line known to express high levels of the pancreatic KATP channel.

Quantitative Data

Due to the limited availability of direct comparative IC50 data for Metahexamide on different SUR subtypes in the public domain, the following table presents data for other first and second-generation sulfonylureas to illustrate the concept of selectivity. Researchers should perform their own dose-response experiments to determine the specific IC50 values for Metahexamide in their experimental system.

CompoundKATP Channel SubtypeIC50 (nM)Reference Cell Type
Glibenclamide Kir6.2/SUR11 - 3HEK-293
Kir6.2/SUR2A~30HEK-293
Glimepiride Kir6.2/SUR1~5HEK-293
Kir6.2/SUR2A~3000HEK-293
Tolbutamide Kir6.2/SUR1~1000Pancreatic β-cells
Kir6.2/SUR2A>100,000Cardiac muscle

Note: IC50 values can vary depending on the experimental conditions and cell type used.

Experimental Protocols

Thallium Flux Assay for KATP Channel Inhibition

This assay measures the influx of thallium ions (a surrogate for potassium ions) through open KATP channels. Inhibition of these channels by Metahexamide will reduce the thallium flux.

Materials:

  • HEK-293 cells stably expressing the desired KATP channel subtype (e.g., Kir6.2/SUR1 or Kir6.2/SUR2A).

  • Thallium-sensitive fluorescent dye (e.g., FluoZin-2).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Stimulus buffer containing thallium sulfate.

  • Metahexamide stock solution.

  • 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic read capabilities.

Protocol:

  • Cell Plating: Seed the HEK-293 cells into the 384-well plates at an optimized density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the thallium-sensitive dye according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of Metahexamide to the wells and incubate for a predetermined time.

  • Thallium Flux Measurement: Place the plate in the fluorescence plate reader and initiate the kinetic read. Add the thallium stimulus buffer to all wells simultaneously using an automated liquid handler.

  • Data Analysis: Measure the rate of increase in fluorescence, which corresponds to the rate of thallium influx. Plot the rate of thallium flux against the concentration of Metahexamide to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ionic currents flowing through the KATP channels in the cell membrane.

Materials:

  • Cells expressing the KATP channel of interest.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling micropipettes.

  • Intracellular (pipette) solution containing a low concentration of ATP to keep the channels open.

  • Extracellular (bath) solution.

  • Metahexamide stock solution.

Protocol:

  • Cell Preparation: Plate the cells on glass coverslips suitable for microscopy.

  • Pipette Preparation: Pull micropipettes from the glass capillaries and fire-polish the tips to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.

  • Current Recording: Clamp the cell membrane at a holding potential (e.g., -70 mV) and record the baseline KATP channel current.

  • Compound Application: Perfuse the cell with the extracellular solution containing different concentrations of Metahexamide and record the resulting inhibition of the KATP current.

  • Data Analysis: Measure the amplitude of the current inhibition at each concentration and plot a dose-response curve to determine the IC50.

Visualizations

Signaling_Pathway cluster_on_target On-Target Pathway (Pancreatic β-cell) cluster_off_target Off-Target Pathway (e.g., Cardiomyocyte) Metahexamide1 Metahexamide SUR1 SUR1 Metahexamide1->SUR1 Binds KATP_channel1 KATP Channel (Closed) SUR1->KATP_channel1 Inhibits Kir6_2_1 Kir6.2 Depolarization Membrane Depolarization KATP_channel1->Depolarization Ca_influx Ca2+ Influx Depolarization->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion Metahexamide2 Metahexamide SUR2A SUR2A Metahexamide2->SUR2A Binds KATP_channel2 KATP Channel (Closed) SUR2A->KATP_channel2 Inhibits Kir6_2_2 Kir6.2 Altered_excitability Altered Cardiac Excitability KATP_channel2->Altered_excitability Experimental_Workflow start Start: Hypothesis of Off-Target Effects cell_lines Select Cell Lines: - SUR1-expressing (e.g., INS-1) - SUR2-expressing (e.g., HL-1) start->cell_lines assay_selection Choose Assay: - Thallium Flux - Patch-Clamp cell_lines->assay_selection dose_response Perform Dose-Response with Metahexamide assay_selection->dose_response ic50 Determine IC50 for each cell line dose_response->ic50 comparison Compare IC50 values ic50->comparison conclusion Conclusion: Assess Specificity comparison->conclusion troubleshoot Troubleshoot (if results are inconclusive) comparison->troubleshoot Inconclusive troubleshoot->cell_lines Re-evaluate Troubleshooting_Logic start Problem: Unexpected Cellular Phenotype q1 Is the phenotype observed at physiologically relevant concentrations? Yes No start->q1 a1_no High concentrations suggest off-target effects or cytotoxicity. q1:no->a1_no q2 Does a structurally unrelated KATP channel blocker produce the same phenotype? Yes No q1:yes->q2 a2_yes Likely an on-target effect. q2:yes->a2_yes a2_no Suggests an off-target effect of Metahexamide. q2:no->a2_no q3 Is the target (KATP channel) expressed in the cell line? Yes No a2_yes->q3 a3_yes Proceed with further validation experiments. q3:yes->a3_yes a3_no Lack of target explains the lack of on-target effect. q3:no->a3_no

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Metahexamide Potency in the Sulfonylurea Class

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the hypoglycemic potency of metahexamide with other first and second-generation sulfonylureas. The informatio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hypoglycemic potency of metahexamide with other first and second-generation sulfonylureas. The information presented is supported by experimental data to assist researchers and professionals in drug development in understanding the relative efficacy of these compounds.

Quantitative Comparison of Sulfonylurea Potency

The potency of sulfonylureas is primarily determined by their binding affinity to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells. This interaction initiates a signaling cascade leading to insulin (B600854) secretion. The affinity is often quantified by the inhibitor constant (Ki) or the half-maximal effective concentration (EC50). Lower values for these metrics indicate higher potency.

The following table summarizes the available quantitative data for various sulfonylureas, providing a basis for comparison.

Compound Generation Binding Affinity (Ki) to SUR1 EC50 for Membrane Depolarization Relative Potency vs. Tolbutamide (B1681337)
Metahexamide FirstData Not AvailableData Not Available~3x (acute IV), ~12x (clinical oral)[1]
TolbutamideFirst~5 µM21.5 ± 10 µM[2]1x
ChlorpropamideFirst~30 µM[3]Data Not Available1x (acute IV)
AcetohexamideFirst~30 µM[3]Data Not Available~2x[4]
Glibenclamide (Glyburide)Second0.61 nM[3]Data Not AvailableHigh
GlipizideSecondKi > Glibenclamide[3]4.2 ± 0.9 µM[2]High
GlimepirideSecond3.0 nM[5]Data Not AvailableHigh

Experimental Protocols

The determination of sulfonylurea potency relies on various in vitro and ex vivo experimental assays. Below are detailed methodologies for two key experiments commonly cited in the literature.

Radioligand Binding Assay

This assay directly measures the binding affinity of a sulfonylurea to the SUR1 receptor.

Objective: To determine the inhibitor constant (Ki) of a test sulfonylurea by measuring its ability to displace a radiolabeled ligand with known high affinity for the SUR1 receptor (e.g., [³H]-glibenclamide).

Methodology:

  • Membrane Preparation:

    • Culture a suitable cell line expressing the human SUR1/Kir6.2 channel complex (e.g., HEK293 cells).

    • Harvest the cells and homogenize them in an ice-cold lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Pellet the cell membranes from the supernatant by high-speed centrifugation.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.[1]

  • Binding Reaction:

    • In a multi-well plate, combine the prepared cell membranes, a fixed concentration of the radiolabeled ligand (e.g., [³H]-glibenclamide), and varying concentrations of the unlabeled test sulfonylurea.

    • Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of an unlabeled high-affinity ligand).

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[1]

  • Separation and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes while allowing the unbound ligand to pass through.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.[1]

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Insulin Secretion Assay from Isolated Pancreatic Islets

This assay measures the functional consequence of sulfonylurea binding to the SUR1 receptor, which is the stimulation of insulin secretion.

Objective: To quantify the amount of insulin released from isolated pancreatic islets in response to stimulation by a test sulfonylurea.

Methodology:

  • Islet Isolation:

    • Isolate pancreatic islets from a suitable animal model (e.g., mouse or rat) by collagenase digestion of the pancreas followed by density gradient centrifugation.

    • Culture the isolated islets overnight to allow for recovery.[3]

  • Pre-incubation:

    • Pre-incubate the islets in a Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal rate of insulin secretion.[3]

  • Stimulation:

    • Incubate groups of islets in KRBB containing either a stimulating glucose concentration (e.g., 16.7 mM) as a positive control or a low glucose concentration supplemented with varying concentrations of the test sulfonylurea.

    • Incubate for a defined period (e.g., 60 minutes) at 37°C.[3]

  • Sample Collection and Analysis:

    • After the incubation period, collect the supernatant from each well.

    • Measure the insulin concentration in the supernatant using a suitable method, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Normalize the amount of secreted insulin to the number of islets or total protein content.

    • Plot the insulin secretion as a function of the sulfonylurea concentration to determine the dose-response relationship and calculate the EC50 value.

Mandatory Visualizations

Sulfonylurea Signaling Pathway in Pancreatic β-Cells

Sulfonylurea_Signaling_Pathway cluster_channel K-ATP Channel Complex SU Sulfonylurea SUR1 SUR1 Subunit SU->SUR1 Binds to KATP_channel K-ATP Channel (Closed) SUR1->KATP_channel Induces closure of Kir6_2 Kir6.2 Subunit Depolarization Membrane Depolarization KATP_channel->Depolarization Leads to Ca_channel Voltage-gated Ca²⁺ Channel (Open) Depolarization->Ca_channel Opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Allows Insulin_exocytosis Insulin Exocytosis Ca_influx->Insulin_exocytosis Triggers Insulin_secretion Insulin Secretion Insulin_exocytosis->Insulin_secretion Results in

Caption: Signaling cascade of sulfonylurea-induced insulin secretion.

Experimental Workflow for Potency Determination

Experimental_Workflow start Start prep Prepare SUR1-expressing cell membranes or isolated pancreatic islets start->prep incubation Incubate with radioligand and varying concentrations of test sulfonylurea prep->incubation separation Separate bound from free radioligand (Filtration) incubation->separation quantification Quantify radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki quantification->analysis end End analysis->end

References

Comparative

A Comparative Analysis of Metahexamide and Glibenclamide in Insulin Secretion Assays

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of Metahexamide and Glibenclamide, two sulfonylurea drugs known for their insulin (B600854) secretagogue propertie...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Metahexamide and Glibenclamide, two sulfonylurea drugs known for their insulin (B600854) secretagogue properties. While both drugs are used to stimulate insulin release from pancreatic β-cells, they belong to different generations of sulfonylureas, which is reflected in their potency and clinical profiles. This document outlines their mechanism of action, presents available experimental data, and provides detailed protocols for relevant insulin secretion assays.

Mechanism of Action: Targeting the K-ATP Channel

Both Metahexamide and Glibenclamide stimulate insulin secretion by interacting with the ATP-sensitive potassium (K-ATP) channels in the plasma membrane of pancreatic β-cells.[1] These channels are composed of two subunits: the pore-forming inwardly rectifying potassium channel subunit Kir6.2 and the regulatory sulfonylurea receptor 1 (SUR1) subunit.[2][3]

The binding of sulfonylureas to the SUR1 subunit leads to the closure of the K-ATP channel. This inhibition of potassium efflux results in the depolarization of the β-cell membrane. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of extracellular calcium. The subsequent rise in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, resulting in insulin secretion.[1][4]

Second-generation sulfonylureas, such as Glibenclamide, are generally more potent than first-generation sulfonylureas like Metahexamide.[5] This increased potency is attributed to a higher affinity for the SUR1 receptor.

Signaling Pathway of Sulfonylurea-Induced Insulin Secretion

Sulfonylurea_Pathway cluster_beta_cell Pancreatic β-Cell sulfonylurea Sulfonylurea (Metahexamide or Glibenclamide) sur1 SUR1 Subunit sulfonylurea->sur1 Binds to katp K-ATP Channel sur1->katp Inhibits kir62 Kir6.2 Subunit depolarization Membrane Depolarization katp->depolarization Leads to ca_channel Voltage-Gated Ca2+ Channel depolarization->ca_channel Opens ca_influx Ca2+ Influx ca_channel->ca_influx Allows insulin_vesicles Insulin Vesicles ca_influx->insulin_vesicles Triggers Fusion insulin_secretion Insulin Secretion insulin_vesicles->insulin_secretion Results in

Caption: Signaling pathway of sulfonylurea-mediated insulin secretion in pancreatic β-cells.

Comparative Performance Data

Direct comparative studies providing EC50 or IC50 values for Metahexamide and Glibenclamide in insulin secretion assays are limited in the readily available scientific literature. However, data from individual studies and the known generational differences allow for a qualitative and semi-quantitative comparison. Glibenclamide, a second-generation sulfonylurea, is significantly more potent than first-generation agents.

ParameterMetahexamideGlibenclamideReference
Drug Generation FirstSecond[1][5]
Potency LowerHigher[5]
EC50 for Insulin Release Data not available~77-80 nmol/L[6][7]
SUR1 Binding Affinity LowerHigher[3]

Note: The EC50 value for Glibenclamide can vary depending on the experimental conditions and model system used.

Experimental Protocols

Below are detailed methodologies for conducting insulin secretion assays to evaluate the effects of compounds like Metahexamide and Glibenclamide.

In Vitro Insulin Secretion Assay using Pancreatic Islets

This protocol describes a static incubation assay to measure insulin secretion from isolated pancreatic islets in response to secretagogues.

Materials:

  • Isolated pancreatic islets (e.g., from rat, mouse, or human donor)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing:

    • Low glucose (e.g., 2.8 mM)

    • High glucose (e.g., 16.7 mM)

  • Metahexamide and Glibenclamide stock solutions (dissolved in DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Insulin ELISA kit

Procedure:

  • Islet Preparation: After isolation, allow islets to recover overnight in culture medium.

  • Pre-incubation: Hand-pick islets of similar size and place 5-10 islets per well of a 96-well plate. Wash the islets with KRB buffer containing low glucose. Pre-incubate the islets in low-glucose KRB buffer for 1-2 hours at 37°C to establish a basal insulin secretion rate.

  • Stimulation: Carefully remove the pre-incubation buffer and replace it with fresh KRB buffer containing the following conditions:

    • Basal (low glucose)

    • Stimulatory (high glucose)

    • Basal + various concentrations of Metahexamide

    • Basal + various concentrations of Glibenclamide

    • Stimulatory + various concentrations of Metahexamide

    • Stimulatory + various concentrations of Glibenclamide

  • Incubation: Incubate the plate for 1-2 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: After incubation, gently collect the supernatant from each well for insulin measurement.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion to the number of islets per well. Plot dose-response curves to determine the EC50 values for Metahexamide and Glibenclamide.

Experimental Workflow for Insulin Secretion Assay

Insulin_Secretion_Workflow A Isolate and Culture Pancreatic Islets B Pre-incubate Islets in Low Glucose KRB A->B C Stimulate with Test Compounds (Metahexamide or Glibenclamide) and/or Glucose B->C D Incubate at 37°C C->D E Collect Supernatant D->E F Measure Insulin Concentration (ELISA) E->F G Data Analysis (Dose-Response Curves, EC50) F->G

Caption: A typical workflow for an in vitro insulin secretion assay using isolated pancreatic islets.

Summary and Conclusion

The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to generate quantitative data on the relative potencies of Metahexamide, Glibenclamide, and other insulin secretagogues. Such studies are crucial for the characterization of novel anti-diabetic compounds and for understanding the structure-activity relationships within the sulfonylurea class of drugs.

References

Validation

Metahexamide's Receptor Cross-Reactivity: A Comparative Analysis

Metahexamide, a first-generation sulfonylurea, primarily targets the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel in pancreatic beta-cells to stimulate insulin (B600854) secretion...

Author: BenchChem Technical Support Team. Date: December 2025

Metahexamide, a first-generation sulfonylurea, primarily targets the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel in pancreatic beta-cells to stimulate insulin (B600854) secretion. While its on-target effects are well-documented, a comprehensive understanding of its cross-reactivity with other cellular receptors is crucial for a complete safety and efficacy profile. This guide provides a comparative analysis of Metahexamide's interaction with its primary target and explores available data on its off-target activities.

Due to the limited availability of specific binding data for Metahexamide, this guide incorporates data from the structurally similar first-generation sulfonylurea, Acetohexamide, to provide a foundational comparison. It is important to note that while these compounds share a similar mechanism of action, their cross-reactivity profiles may not be identical.

Comparative Analysis of Receptor Binding Affinity

Quantitative data on the binding affinity of Metahexamide to various cellular receptors is scarce in publicly available literature. However, data for the related compound, Acetohexamide, provides insight into the potential selectivity profile.

Target ReceptorLigandBinding Affinity (Ki)Reference
Sulfonylurea Receptor 1 (SUR1)Acetohexamide~30 µM[1]
Sulfonylurea Receptor 2A (SUR2A)Metahexamide/AcetohexamideData not available-
Sulfonylurea Receptor 2B (SUR2B)Metahexamide/AcetohexamideData not available-
Other Ion Channels (e.g., Kv, TRP)Sulfonylureas (general)Qualitative interaction reported, no quantitative binding data available for Metahexamide.[2][3][4]

Note: The Ki value for Acetohexamide should be interpreted as an approximation for Metahexamide's affinity for SUR1. The absence of data for SUR2A and SUR2B, which are found in cardiac and smooth muscle respectively, represents a significant knowledge gap in understanding the potential cardiovascular effects of Metahexamide.

Off-Target Interactions with Other Ion Channels

While the primary therapeutic action of sulfonylureas is mediated through K-ATP channels, studies have indicated potential interactions with other ion channels, which could contribute to both therapeutic and adverse effects.[2][3] These interactions are generally less potent than the binding to SUR1.

  • Voltage-gated potassium (Kv) channels: Some sulfonylureas have been shown to inhibit certain Kv channels, which could also lead to membrane depolarization and potentiate insulin secretion.[2]

  • Transient Receptor Potential (TRP) channels: There is evidence that some sulfonylureas may interact with certain TRP channels, although the functional consequences of these interactions are not well understood.[3]

  • Chloride channels: Limited data suggests potential interactions between some sulfonylureas and chloride channels.[4]

It is crucial to emphasize that specific quantitative data (IC50 or Ki values) for Metahexamide's interaction with these off-target ion channels are not currently available.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of Metahexamide's mechanism and how its cross-reactivity can be assessed, the following diagrams illustrate the primary signaling pathway and a general experimental workflow.

Primary Signaling Pathway of Metahexamide Metahexamide Metahexamide SUR1 SUR1 Subunit (Pancreatic β-cell) Metahexamide->SUR1 Binds to KATP_Channel K-ATP Channel Closure SUR1->KATP_Channel Inhibits Depolarization Membrane Depolarization KATP_Channel->Depolarization Ca_Channel Voltage-gated Ca²⁺ Channel Opening Depolarization->Ca_Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis Insulin_Secretion Insulin Secretion Insulin_Exocytosis->Insulin_Secretion

Caption: Primary signaling pathway of Metahexamide in pancreatic β-cells.

Experimental Workflow for Cross-Reactivity Profiling cluster_0 Primary Target & Subtype Selectivity cluster_1 Broad Off-Target Screening cluster_2 Secondary & Functional Validation Binding_Assay Radioligand Binding Assay (SUR1, SUR2A, SUR2B) Functional_Assay Functional Assay (e.g., Thallium Flux, Insulin Secretion) Receptor_Panel Broad Receptor Screening Panel (e.g., GPCRs, Kinases, Nuclear Receptors) Hit_Validation Hit Validation & Dose-Response Receptor_Panel->Hit_Validation Identified Hits Cell_Based_Assay Cell-based Functional Assays for Off-Targets Hit_Validation->Cell_Based_Assay Test_Compound Test Compound (Metahexamide) Test_Compound->Binding_Assay Test_Compound->Functional_Assay Test_Compound->Receptor_Panel

Caption: A general experimental workflow for assessing receptor cross-reactivity.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the binding and functional activity of compounds like Metahexamide at sulfonylurea receptors.

Radioligand Binding Assay for SUR Subtypes

This assay determines the binding affinity of a test compound to a specific SUR subtype by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Culture cells (e.g., HEK293) stably expressing the human SUR1, SUR2A, or SUR2B subunit along with the Kir6.2 pore-forming subunit.

  • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 100,000 x g).

  • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled sulfonylurea (e.g., [³H]-Glibenclamide), and varying concentrations of the unlabeled test compound (Metahexamide).

  • To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled reference sulfonylurea.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay: Thallium Flux Assay for K-ATP Channel Activity

This cell-based assay provides a functional measure of K-ATP channel activity by monitoring the influx of thallium ions (a surrogate for potassium ions) through open channels.

1. Cell Preparation:

  • Plate cells expressing the desired K-ATP channel subtype (e.g., INS-1 cells endogenously expressing SUR1/Kir6.2) in a 96-well plate.

  • Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions.

2. Compound Incubation:

  • Prepare serial dilutions of the test compound (Metahexamide) in a low-glucose assay buffer to measure channel inhibition.

  • Add the test compound to the cells and incubate for a short period (e.g., 10-20 minutes) at room temperature. Include appropriate controls, such as a known K-ATP channel blocker (e.g., Glibenclamide) and a vehicle control.

3. Thallium Flux Measurement:

  • Add a stimulus solution containing thallium sulfate (B86663) to all wells.

  • Immediately measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates thallium influx through open K-ATP channels.

4. Data Analysis:

  • Calculate the rate of thallium influx for each condition.

  • Normalize the data to the vehicle control (representing 100% channel activity).

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value for channel inhibition.

Conclusion

The available data, primarily from the related compound Acetohexamide, suggests that Metahexamide exhibits selectivity for the pancreatic SUR1 subunit over other potential off-targets. However, the lack of comprehensive, quantitative cross-reactivity data for Metahexamide against a broad panel of cellular receptors, including other SUR subtypes and unrelated ion channels, remains a significant limitation in fully characterizing its pharmacological profile. The experimental protocols outlined in this guide provide a framework for conducting such studies, which would be invaluable for a more complete understanding of Metahexamide's potential for off-target effects and for guiding the development of more selective next-generation antidiabetic therapies.

References

Comparative

A Comparative Guide to the Hypoglycemic Effects of Novel Metahexamide Analogs and Other Sulfonylureas

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the hypoglycemic effects of newly synthesized sulfonylurea compounds, with a focus on their performance re...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypoglycemic effects of newly synthesized sulfonylurea compounds, with a focus on their performance relative to the first-generation drug Metahexamide and the second-generation drug Glibenclamide. The information presented is intended to support research and development efforts in the field of antidiabetic agents.

Introduction to Metahexamide and the Rationale for Analog Development

Metahexamide is a first-generation sulfonylurea drug that has been used in the management of type 2 diabetes mellitus. Like other sulfonylureas, it primarily acts by stimulating insulin (B600854) secretion from the pancreatic β-cells. It achieves this by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel in the β-cell membrane, leading to channel closure, membrane depolarization, calcium influx, and subsequent exocytosis of insulin.[1][2][3]

The development of analogs of existing drugs is a common strategy in medicinal chemistry to improve efficacy, safety, and pharmacokinetic profiles. For sulfonylureas, the goals of analog development often include:

  • Enhanced Potency: Achieving a greater hypoglycemic effect at a lower dosage.

  • Improved Safety Profile: Reducing the risk of adverse effects, particularly hypoglycemia and cardiovascular issues.[4][5]

  • Longer Duration of Action: Allowing for less frequent dosing.

  • Increased Selectivity: Targeting pancreatic β-cell KATP channels with higher specificity to minimize off-target effects.[1]

While specific research on "newly synthesized Metahexamide analogs" is limited in recent literature, extensive work has been done on developing novel sulfonylurea derivatives. This guide will, therefore, compare the hypoglycemic effects of these newer analogs to the established first-generation (Metahexamide) and second-generation (Glibenclamide) sulfonylureas.

Comparative Hypoglycemic Activity

The following tables summarize the in vivo and in vitro hypoglycemic activities of Metahexamide, Glibenclamide, and a selection of newly synthesized sulfonylurea analogs.

Table 1: In Vivo Hypoglycemic Activity of Sulfonylurea Analogs in Diabetic Rat Models
CompoundAnimal ModelDose (mg/kg)Time (hours)Blood Glucose Reduction (%)Reference CompoundReference Reduction (%)Source
Metahexamide Data not available in recent comparative studies-----
Glibenclamide Alloxan-induced diabetic rats56~55%--[6]
Analog 1 (Quinazoline-Sulfonylurea Conjugate 9b) Alloxan-induced diabetic rats56~68%Glibenclamide~55%[6]
Analog 2 (Quinazoline-Sulfonylurea Conjugate 9c) Alloxan-induced diabetic rats56~72%Glibenclamide~55%[6]
Analog 3 (Quinazoline-Sulfonylurea Conjugate 10c) Alloxan-induced diabetic rats56~65%Glibenclamide~55%[6]
Analog 4 (Glycosylated Sulfonylurea 10a) Streptozotocin-induced diabetic mice601.5~40%Glimepiride~45%[7]
Analog 5 (Glycosylated Sulfonylurea 10b) Streptozotocin-induced diabetic mice601.5~42%Glimepiride~45%[7]

Note: The data presented is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 2: In Vitro Activity of Novel Sulfonylurea Analogs
CompoundAssay TypeCell LineConcentrationEffectReference CompoundReference EffectSource
Glibenclamide Insulin SecretionMIN6 Cells10 µMSignificant increase in insulin secretion--[8]
Analog 6 (MCC950-sulfonylurea hybrid 2b) Insulin SecretionMIN6 Cells10 µMInsulin secretion similar to GlibenclamideGlibenclamide-[8]
Analog 7 (MCC950-sulfonylurea hybrid 4b) Insulin SecretionMIN6 Cells10 µMInsulin secretion similar to GlibenclamideGlibenclamide-[8]
Analog 8 (MCC950-sulfonylurea hybrid 5b) Insulin SecretionMIN6 Cells10 µMInsulin secretion similar to GlibenclamideGlibenclamide-[8]

Experimental Protocols

In Vivo Hypoglycemic Activity Assessment in Diabetic Rats

Objective: To evaluate the blood glucose-lowering effect of newly synthesized sulfonylurea analogs in a diabetic animal model.

Animal Model: Alloxan-induced diabetic rats are commonly used.[6] Diabetes is induced by a single intraperitoneal injection of alloxan (B1665706) monohydrate (150 mg/kg body weight). Rats with fasting blood glucose levels above 200 mg/dL are selected for the study.

Procedure:

  • Animal Grouping: The selected diabetic rats are divided into several groups: a control group (receiving vehicle), a standard drug group (e.g., Glibenclamide, 5 mg/kg), and test groups (receiving the novel sulfonylurea analogs at a specified dose, e.g., 5 mg/kg).

  • Drug Administration: The vehicle, standard drug, or test compounds are administered orally.

  • Blood Sampling and Glucose Measurement: Blood samples are collected from the tail vein at predetermined time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours) after drug administration. Blood glucose levels are measured using a glucometer.

  • Data Analysis: The percentage reduction in blood glucose is calculated for each group at each time point relative to the initial fasting blood glucose level. The results are statistically analyzed to compare the efficacy of the test compounds with the standard drug and the control.

In Vitro Insulin Secretion Assay

Objective: To assess the ability of newly synthesized sulfonylurea analogs to stimulate insulin secretion from pancreatic β-cells.

Cell Line: MIN6 cells, a mouse pancreatic β-cell line, are frequently used for this assay.[8]

Procedure:

  • Cell Culture: MIN6 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Pre-incubation: The cells are washed and pre-incubated in a glucose-free buffer (e.g., Krebs-Ringer bicarbonate buffer) to establish a basal insulin secretion rate.

  • Stimulation: The pre-incubation buffer is replaced with a buffer containing a low glucose concentration (e.g., 2.8 mM) and the test compounds at a specific concentration (e.g., 10 µM). A positive control with a high glucose concentration (e.g., 20 mM) and a standard drug (e.g., Glibenclamide) are also included.

  • Sample Collection: After a defined incubation period (e.g., 1 hour), the supernatant is collected.

  • Insulin Measurement: The concentration of insulin in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Analysis: The amount of insulin secreted in the presence of the test compounds is compared to the basal secretion and the secretion stimulated by the standard drug and high glucose.

Visualizations

Signaling Pathway of Sulfonylurea-Induced Insulin Secretion

Sulfonylurea_Pathway cluster_beta_cell Pancreatic β-Cell SU Sulfonylurea (e.g., Metahexamide Analog) SUR1 SUR1 SU->SUR1 Binds to KATP KATP Channel SUR1->KATP Inhibits Depolarization Membrane Depolarization KATP->Depolarization Leads to Ca_channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_channel Opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Insulin_granules Insulin Granules Ca_influx->Insulin_granules Triggers Exocytosis Insulin_secretion Insulin Secretion Insulin_granules->Insulin_secretion Bloodstream Bloodstream Insulin_secretion->Bloodstream Enters Glucose_uptake Glucose Uptake by Tissues Bloodstream->Glucose_uptake Promotes

Caption: Signaling pathway of insulin secretion induced by sulfonylureas.

General Experimental Workflow for Hypoglycemic Drug Validation

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Metahexamide Analogs Purification Purification & Characterization Synthesis->Purification Insulin_Secretion Insulin Secretion Assay (e.g., MIN6 cells) Purification->Insulin_Secretion Glucose_Uptake Glucose Uptake Assay (e.g., 3T3-L1 adipocytes) Purification->Glucose_Uptake Animal_Model Induction of Diabetes (e.g., Alloxan in rats) Insulin_Secretion->Animal_Model Promising Candidates Glucose_Uptake->Animal_Model Promising Candidates Drug_Admin Oral Administration of Analogs Animal_Model->Drug_Admin BG_Monitoring Blood Glucose Monitoring Drug_Admin->BG_Monitoring Data_Analysis Statistical Analysis BG_Monitoring->Data_Analysis Comparison Comparison with Metahexamide/Glibenclamide Data_Analysis->Comparison

Caption: General workflow for validating hypoglycemic agents.

References

Validation

A Comparative Analysis of First vs. Second-Generation Sulfonylureas: A Guide for Researchers

For immediate release: This guide provides a comprehensive, data-driven comparison of first and second-generation sulfonylureas for researchers, scientists, and drug development professionals. It delves into their mechan...

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This guide provides a comprehensive, data-driven comparison of first and second-generation sulfonylureas for researchers, scientists, and drug development professionals. It delves into their mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and clinical efficacy, supported by experimental data and detailed methodologies.

Introduction: The Evolution of Sulfonylureas

Sulfonylureas have been a cornerstone in the management of type 2 diabetes for decades.[1] They are classified into two main generations, with second-generation agents being more potent and now more commonly prescribed than the first-generation drugs.[2][3] Both generations share the same fundamental mechanism of action: stimulating insulin (B600854) secretion from pancreatic β-cells.[2] However, significant differences in their molecular structure lead to distinct pharmacokinetic and clinical profiles.[3]

Mechanism of Action: Targeting the K-ATP Channel

The primary molecular target of sulfonylureas is the ATP-sensitive potassium (K-ATP) channel in the plasma membrane of pancreatic β-cells.[2][4] This channel is a complex of two subunits: the pore-forming inward rectifier potassium channel subunit (Kir6.2) and the regulatory sulfonylurea receptor 1 (SUR1) subunit.[2]

Sulfonylureas bind to the SUR1 subunit, which leads to the closure of the K-ATP channel.[4] This inhibition of potassium efflux results in depolarization of the β-cell membrane. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of calcium ions.[4] Elevated intracellular calcium then triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion into the bloodstream.[4]

Second-generation sulfonylureas exhibit a much higher binding affinity for the SUR1 receptor compared to their first-generation counterparts, which accounts for their increased potency.[5]

Signaling Pathway

The signaling cascade initiated by sulfonylurea binding to the SUR1 receptor is a critical process in mediating insulin release.

Sulfonylurea_Signaling_Pathway cluster_extracellular cluster_membrane Plasma Membrane cluster_intracellular Sulfonylurea Sulfonylurea SUR1 SUR1 Sulfonylurea->SUR1 Binds to Kir6_2 Kir6.2 (K+ Channel) SUR1->Kir6_2 Closes K_ion K+ Efflux (Inhibited) Depolarization Membrane Depolarization Kir6_2->Depolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel Ca_ion Ca2+ Influx Depolarization->Ca_Channel Activates Insulin_Vesicles Insulin Vesicles Ca_ion->Insulin_Vesicles Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis

Caption: Sulfonylurea-induced insulin secretion pathway.

Comparative Data Presentation

The following tables summarize the key pharmacokinetic and clinical differences between first and second-generation sulfonylureas.

Table 1: Pharmacokinetic Properties
PropertyFirst-Generation SulfonylureasSecond-Generation Sulfonylureas
Examples Tolbutamide, Chlorpropamide, TolazamideGlyburide (B1671678) (Glibenclamide), Glipizide (B1671590), Glimepiride (B1671586)
Potency Lower (effective at µmol/L concentrations)Higher (effective at nmol/L concentrations)
Plasma Half-life Variable (Tolbutamide: 4-5 hrs; Chlorpropamide: ~32 hrs)Variable (Glipizide: 2-4 hrs; Glyburide: ~10 hrs)
Metabolism Hepatic, some with active metabolitesHepatic, some with weakly active metabolites
Protein Binding IonicNon-ionic
Drug Interactions Higher potential due to ionic bindingLower potential
Table 2: Clinical and Safety Profile
FeatureFirst-Generation SulfonylureasSecond-Generation Sulfonylureas
HbA1c Reduction ~1-2%~1-2%[6]
Risk of Hypoglycemia Higher, especially with long-acting agents like chlorpropamideVaries; generally lower than first-generation, but higher with glyburide compared to glipizide or glimepiride[7][8]
Weight Gain CommonCommon
Disulfiram-like Reaction Can occur with alcohol ingestionRare
Cardiovascular Safety Concerns raised in early studiesNewer agents like glimepiride have shown cardiovascular neutrality in large trials[7]

Experimental Protocols

In Vitro: Insulin Secretion Assay from Isolated Pancreatic Islets

This protocol is designed to quantify insulin secretion from isolated pancreatic islets in response to sulfonylurea treatment.

Methodology:

  • Islet Isolation: Pancreatic islets are isolated from a suitable animal model (e.g., mouse or rat) by collagenase digestion of the pancreas followed by density gradient centrifugation.

  • Islet Culture: Isolated islets are cultured overnight in a sterile, humidified incubator at 37°C and 5% CO2 to allow for recovery.

  • Pre-incubation: Islets are pre-incubated for 1-2 hours in Krebs-Ringer Bicarbonate Buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM) to establish a basal rate of insulin secretion.

  • Stimulation: Groups of size-matched islets are then incubated for a defined period (e.g., 60 minutes) in KRBB containing:

    • Low glucose (negative control)

    • High glucose (e.g., 16.7 mM) (positive control)

    • Low glucose plus a first-generation sulfonylurea (e.g., Tolbutamide) at various concentrations.

    • Low glucose plus a second-generation sulfonylurea (e.g., Glyburide) at various concentrations.

  • Sample Collection: After the incubation period, the supernatant is collected from each group.

  • Insulin Quantification: The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Analysis: Insulin secretion is normalized to the number of islets or total protein content. Dose-response curves are generated to compare the potency and efficacy of the different sulfonylureas.

Clinical: Head-to-Head Comparative Efficacy and Safety Trial

This protocol outlines a typical design for a clinical trial comparing a first-generation and a second-generation sulfonylurea.

Methodology:

  • Study Design: A multicenter, randomized, double-blind, active-comparator controlled clinical trial.

  • Patient Population: Patients with type 2 diabetes who have not achieved glycemic control with diet and exercise alone or are on a stable dose of metformin.

  • Randomization: Eligible patients are randomly assigned to one of two treatment arms:

    • Arm A: First-generation sulfonylurea (e.g., Chlorpropamide)

    • Arm B: Second-generation sulfonylurea (e.g., Gliclazide)

  • Treatment Period: Patients are treated for a predefined period, typically 24 to 52 weeks.

  • Assessments:

    • Efficacy: The primary efficacy endpoint is the change in HbA1c from baseline. Secondary endpoints include changes in fasting plasma glucose and the proportion of patients achieving a target HbA1c <7.0%.[9]

    • Safety: The incidence of adverse events is monitored throughout the study, with a particular focus on hypoglycemic events (symptomatic and asymptomatic). Body weight changes are also recorded.[9]

  • Data Analysis: Statistical analyses are performed to compare the mean change in HbA1c between the two groups. The incidence of hypoglycemia and other adverse events is also compared.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for an in vitro comparison of sulfonylurea efficacy.

Experimental_Workflow start Start islet_isolation Isolate Pancreatic Islets start->islet_isolation islet_culture Culture Islets Overnight islet_isolation->islet_culture pre_incubation Pre-incubate in Low Glucose Buffer islet_culture->pre_incubation control Control (Low/High Glucose) pre_incubation->control gen1 First-Generation SU (e.g., Tolbutamide) pre_incubation->gen1 gen2 Second-Generation SU (e.g., Glyburide) pre_incubation->gen2 incubation Incubate for 60 min gen2->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection elisa Measure Insulin (ELISA/RIA) supernatant_collection->elisa data_analysis Data Analysis (Dose-Response Curves) elisa->data_analysis end End data_analysis->end

Caption: In vitro workflow for comparing sulfonylurea efficacy.

Conclusion

Second-generation sulfonylureas represent a significant advancement over their first-generation predecessors, offering greater potency and an improved safety profile, particularly regarding drug interactions.[2] While both generations effectively lower HbA1c, the risk of hypoglycemia remains a key consideration, with notable differences even among the second-generation agents.[7][8] The choice of a specific sulfonylurea should be guided by a thorough understanding of its pharmacokinetic and pharmacodynamic properties, as well as patient-specific factors. This guide provides a foundational framework for researchers to design and interpret studies aimed at further elucidating the comparative pharmacology of these important antidiabetic agents.

References

Comparative

In Vitro Validation of K-ATP Channel Modulators: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative framework for the in vitro validation of compounds targeting the ATP-sensitive potassium (K-ATP) channel. While the primar...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vitro validation of compounds targeting the ATP-sensitive potassium (K-ATP) channel. While the primary focus is on the sulfonylurea class of drugs, exemplified by Metahexamide, this document establishes a template for comparison with other modulators. Due to the limited availability of specific in vitro quantitative data for Metahexamide in the public domain, this guide utilizes data from well-characterized sulfonylureas like Glibenclamide and Gliclazide, alongside the non-sulfonylurea insulin (B600854) secretagogue Repaglinide, to illustrate the comparative methodology.

Comparative Analysis of K-ATP Channel Inhibitors

The primary mechanism of action for sulfonylureas is the inhibition of the K-ATP channel in pancreatic β-cells, which leads to membrane depolarization and subsequent insulin secretion.[1][2] The K-ATP channel is a hetero-octameric complex composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits in pancreatic β-cells.[2] Different sulfonylureas exhibit varying affinities and specificities for the SUR subunit, influencing their potency and potential off-target effects.[3][4]

CompoundClassTarget K-ATP Channel SubunitIC50 / Ki (Inhibition)SelectivityReversibility
Metahexamide SulfonylureaSUR1 (presumed)Data not availableData not availableData not available
Glibenclamide SulfonylureaSUR1, SUR2A, SUR2B~4 nM (SUR1), ~27 nM (SUR2A)[5]Low (blocks pancreatic, cardiac, and smooth muscle types)[3][4]Irreversible on β-cell channels, reversible on cardiac channels[3][5]
Gliclazide SulfonylureaSUR1~500 nM (high-affinity)[6]High (selective for pancreatic β-cell type)[3][4]Reversible[3]
Repaglinide MeglitinideSUR1Potent inhibitor (more so than Glibenclamide in some studies)Binds to the B-site of SUR1 and SUR2A[2]Rapidly reversible

K-ATP Channel Signaling Pathway

The following diagram illustrates the central role of the K-ATP channel in insulin secretion from pancreatic β-cells and the points of intervention for inhibitors like sulfonylureas.

KATP_Signaling_Pathway cluster_cell Pancreatic β-cell cluster_drugs Pharmacological Intervention Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 enters Metabolism Glycolysis & Krebs Cycle GLUT2->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP_channel K-ATP Channel (Kir6.2/SUR1) ATP_ADP->KATP_channel inhibits K_efflux K+ Efflux KATP_channel->K_efflux Depolarization Membrane Depolarization KATP_channel->Depolarization leads to K_efflux->Depolarization reduces Ca_channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_channel opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles triggers fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion results in Sulfonylureas Sulfonylureas (e.g., Metahexamide) Sulfonylureas->KATP_channel inhibit (bind to SUR1)

Caption: K-ATP channel's role in insulin secretion and sulfonylurea action.

Experimental Protocols

The gold standard for in vitro validation of K-ATP channel modulators is the patch-clamp electrophysiology technique . This method allows for the direct measurement of ion flow through the channel in response to a test compound.

Whole-Cell Patch-Clamp Protocol for K-ATP Channel Inhibition Assay

1. Cell Preparation:

  • Culture a suitable cell line expressing the K-ATP channel of interest (e.g., HEK-293 cells transfected with Kir6.2/SUR1, or primary pancreatic β-cells).

  • Plate cells onto glass coverslips 24-48 hours before the experiment.

2. Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH. For studying nucleotide sensitivity, varying concentrations of ATP and ADP can be added.

3. Electrophysiological Recording:

  • Place a coverslip with adherent cells into a recording chamber on the stage of an inverted microscope.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) with the cell membrane.

  • Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -70 mV.

  • Apply voltage ramps or steps (e.g., from -120 mV to +50 mV) to elicit K-ATP currents.

4. Data Acquisition and Analysis:

  • Record baseline K-ATP channel activity for a stable period.

  • Perfuse the cell with the external solution containing the test compound (e.g., Metahexamide, Glibenclamide) at various concentrations.

  • Record the current inhibition at each concentration until a steady-state effect is observed.

  • To confirm the effect is on K-ATP channels, apply a known K-ATP channel blocker like Glibenclamide at a saturating concentration at the end of the experiment.

  • Analyze the data by plotting the percentage of current inhibition against the drug concentration to determine the IC50 value.

Experimental Workflow

The following diagram outlines the typical workflow for the in vitro validation of a K-ATP channel modulator.

Experimental_Workflow A Cell Line Selection & Culture (e.g., HEK293 with Kir6.2/SUR1) C Patch-Clamp Electrophysiology (Whole-Cell Configuration) A->C B Preparation of Solutions (Internal, External, Drug dilutions) B->C D Establish Stable Baseline K-ATP Current C->D E Perfusion with Test Compound (e.g., Metahexamide) at Varying Concentrations D->E F Record Steady-State Current Inhibition E->F for each concentration F->E G Application of a Known K-ATP Blocker (Positive Control) F->G H Data Analysis: Concentration-Response Curve & IC50 Calculation G->H I Comparative Analysis with Alternative Compounds H->I

Caption: Workflow for in vitro validation of K-ATP channel modulators.

Conclusion

The in vitro validation of Metahexamide's effect on K-ATP channels is crucial for a comprehensive understanding of its pharmacological profile. The methodologies and comparative framework presented in this guide provide a robust approach for such an evaluation. By employing techniques like patch-clamp electrophysiology and comparing the resulting data with that of other well-established K-ATP channel modulators, researchers can precisely characterize the potency, selectivity, and kinetics of Metahexamide. Future studies are encouraged to generate and publish this specific data to fill the current knowledge gap and allow for a direct and quantitative comparison.

References

Validation

A Comparative Analysis of the Metabolic Stability of Metahexamide and Tolbutamide

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the metabolic stability of two first-generation sulfonylurea drugs, Metahexamide and Tolbutamide. Understanding...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic stability of two first-generation sulfonylurea drugs, Metahexamide and Tolbutamide. Understanding the metabolic fate of these compounds is crucial for evaluating their pharmacokinetic profiles, potential for drug-drug interactions, and overall therapeutic efficacy. While extensive data is available for Tolbutamide, information on the metabolic stability of Metahexamide is limited due to its earlier development and discontinuation. This comparison synthesizes the available experimental data and provides insights based on the known metabolism of sulfonylureas.

Executive Summary

Tolbutamide is characterized by its rapid metabolism, primarily mediated by the cytochrome P450 enzyme CYP2C9. This leads to a relatively short half-life, which can be advantageous in minimizing the risk of prolonged hypoglycemia. In contrast, specific quantitative data on the metabolic stability of Metahexamide is scarce in modern literature. However, based on its structure and the general metabolic pathways of first-generation sulfonylureas, it is presumed to undergo similar oxidative metabolism. The key difference in their structures, a cyclohexyl group in Metahexamide versus a butyl group in Tolbutamide, likely influences their interaction with metabolic enzymes and, consequently, their metabolic stability.

Data Presentation: Metabolic Stability Parameters

The following table summarizes the available quantitative data for the metabolic stability of Tolbutamide. Due to a lack of available data for Metahexamide, a direct quantitative comparison is not possible.

ParameterTolbutamideMetahexamideReference
Primary Metabolizing Enzyme CYP2C9Presumed to be CYP2C9[1][2][3][4][5]
Primary Metabolic Reaction Hydroxylation of the p-methyl groupPresumed to be hydroxylation of the cyclohexyl or methyl group
Major Metabolites Hydroxytolbutamide, CarboxytolbutamideNot definitively identified in recent literature
In Vivo Half-life (human) 4-5 hoursData not available in recent literature[6]

Note: The information regarding Metahexamide's metabolism is largely inferred from the known metabolic pathways of other first-generation sulfonylureas due to the absence of specific modern experimental data.

Metabolic Pathways

The metabolic pathways of Tolbutamide are well-documented. The biotransformation of Metahexamide is proposed based on its chemical structure and the established metabolism of related compounds.

Tolbutamide Metabolism

Tolbutamide is primarily metabolized in the liver. The initial and rate-limiting step is the oxidation of the p-methyl group to a hydroxymethyl group, forming hydroxytolbutamide. This reaction is almost exclusively catalyzed by CYP2C9.[1][2][3] Hydroxytolbutamide is then further oxidized by cytosolic alcohol and aldehyde dehydrogenases to the inactive metabolite, carboxytolbutamide, which is subsequently excreted in the urine.

Tolbutamide_Metabolism Tolbutamide Tolbutamide Hydroxytolbutamide Hydroxytolbutamide Tolbutamide->Hydroxytolbutamide CYP2C9 (Hydroxylation) Carboxytolbutamide Carboxytolbutamide Hydroxytolbutamide->Carboxytolbutamide Alcohol/Aldehyde Dehydrogenase

Caption: Metabolic pathway of Tolbutamide.

Proposed Metahexamide Metabolism

Given that Metahexamide is also a first-generation sulfonylurea, it is highly probable that its metabolism is also mediated by CYP2C9. The primary sites for oxidative metabolism would be the cyclohexyl ring and the aromatic methyl group. Hydroxylation of the cyclohexyl ring at various positions would be a likely primary metabolic route, followed by further oxidation or conjugation.

Metahexamide_Metabolism Metahexamide Metahexamide Metabolites Hydroxylated Metabolites (presumed) Metahexamide->Metabolites CYP2C9 (presumed) (Hydroxylation) Excretion Excretion Metabolites->Excretion

Caption: Proposed metabolic pathway for Metahexamide.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the metabolic stability of sulfonylureas.

In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This assay is designed to determine the intrinsic clearance (CLint) of a compound by measuring its rate of disappearance when incubated with HLM, which are rich in CYP enzymes.

1. Materials:

  • Test compound (Metahexamide or Tolbutamide)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

2. Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound to the HLM suspension. The final concentration of the test compound is typically 1 µM.

  • Incubate the mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the incubation mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile and the internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • The in vitro half-life (t1/2) is calculated as 0.693/k.

  • The intrinsic clearance (CLint) is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Test Compound Stock Mix Mix & Incubate at 37°C Compound->Mix HLM_Buffer HLM + Buffer (37°C) HLM_Buffer->Mix NADPH NADPH System NADPH->Mix Sampling Sample at Time Points Mix->Sampling Quench Quench with Acetonitrile Sampling->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate t1/2 and CLint LCMS->Data

Caption: Experimental workflow for HLM stability assay.

Discussion and Conclusion

The metabolic stability of a drug is a critical determinant of its pharmacokinetic profile. For sulfonylureas, the rate of metabolism directly influences the duration of action and the risk of hypoglycemia.

Tolbutamide exhibits a well-characterized and rapid metabolic clearance, primarily driven by CYP2C9. Its short half-life of 4-5 hours is a direct consequence of this efficient metabolism.[6] This pharmacokinetic property makes it a relatively safe option in elderly patients, as the risk of drug accumulation and prolonged hypoglycemia is reduced.

For Metahexamide , the lack of modern quantitative metabolic data presents a significant challenge in making a direct comparison. As a first-generation sulfonylurea, it is reasonable to assume that its metabolism is also mediated by CYP enzymes, with CYP2C9 being a likely candidate. The presence of a cyclohexyl group in Metahexamide, as opposed to the butyl group in Tolbutamide, could lead to differences in metabolic stability. Alicyclic hydroxylation is a common metabolic pathway, and the cyclohexyl ring of Metahexamide offers multiple potential sites for oxidation. The rate and regioselectivity of this hydroxylation would be key determinants of its metabolic clearance. Without experimental data, it is difficult to predict whether Metahexamide would be more or less stable than Tolbutamide.

References

Comparative

Head-to-Head Comparison: Metahexamide and Chlorpropamide in Preclinical Animal Models

A comparative analysis of two first-generation sulfonylureas, Metahexamide and Chlorpropamide (B1668849), is presented for researchers and drug development professionals. This guide synthesizes available preclinical data...

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of two first-generation sulfonylureas, Metahexamide and Chlorpropamide (B1668849), is presented for researchers and drug development professionals. This guide synthesizes available preclinical data from animal models to objectively compare their performance and underlying mechanisms.

Due to the limited availability of direct head-to-head preclinical studies, this guide provides a comparative overview based on individual study data for each compound. The findings should be interpreted with the understanding that the experimental conditions may not have been identical.

Performance and Efficacy

Both Metahexamide and Chlorpropamide belong to the first generation of sulfonylurea drugs, which lower blood glucose levels by stimulating insulin (B600854) secretion from pancreatic β-cells.[1][2] While specific comparative efficacy data in the same animal model is scarce, studies on Chlorpropamide provide insights into its hypoglycemic effects.

In one study using rat adipocytes, Chlorpropamide was shown to enhance 2-deoxyglucose transport by 17% in the absence of insulin and by 20% in the presence of insulin.[3] Furthermore, it significantly increased glucose metabolism, as measured by the conversion of glucose to CO2 and total lipids, by 30% without insulin and 31% with insulin.[3]

ParameterMetahexamideChlorpropamideAnimal Model/System
Insulin Secretion Stimulates insulin release (derivative study)[4]Stimulates insulin release[5][6]Perfused rat pancreas / General mechanism
Glucose Transport Data not available↑ 17-20% (2-deoxyglucose transport)[3]Rat adipocytes
Glucose Metabolism Data not available↑ 30-31% (glucose to CO2 & lipids)[3]Rat adipocytes
Hepatic Glucose Production Data not availableReduces hepatic gluconeogenesis[5][6]General mechanism

Mechanism of Action and Signaling Pathways

The primary mechanism of action for both Metahexamide and Chlorpropamide, as with other sulfonylureas, involves the inhibition of ATP-sensitive potassium (K-ATP) channels in the pancreatic β-cell membrane.[5][6] This action leads to membrane depolarization, the opening of voltage-gated calcium channels, and subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules.[5][6]

Beyond their effects on insulin secretion, sulfonylureas may also have extrapancreatic actions. Chlorpropamide has been suggested to increase the sensitivity of peripheral tissues to insulin and inhibit hepatic gluconeogenesis.[5][6]

Signaling Pathway for Sulfonylurea-Induced Insulin Secretion

Sulfonylurea_Pathway cluster_beta_cell Pancreatic β-Cell cluster_bloodstream Bloodstream sulfonylurea Sulfonylurea (Metahexamide/Chlorpropamide) sur1 SUR1 sulfonylurea->sur1 Binds to katp K-ATP Channel sur1->katp Inhibits depolarization Membrane Depolarization katp->depolarization Leads to ca_channel Voltage-Gated Ca²⁺ Channel depolarization->ca_channel Opens ca_influx Ca²⁺ Influx ca_channel->ca_influx Allows insulin_granules Insulin Granules ca_influx->insulin_granules Triggers Exocytosis insulin_secretion Insulin Secretion insulin_granules->insulin_secretion blood_glucose ↓ Blood Glucose insulin_secretion->blood_glucose Lowers

Caption: Sulfonylurea signaling pathway in pancreatic β-cells.

Experimental Protocols

While a direct head-to-head protocol is unavailable, a general experimental workflow for evaluating a sulfonylurea in an animal model of diabetes is outlined below. This protocol is a composite based on common practices in the field.[7][8][9]

General Protocol for Evaluating Sulfonylurea Efficacy in a Rodent Model of Type 2 Diabetes
  • Animal Model: Utilize a relevant animal model for Type 2 Diabetes, such as the Zucker Diabetic Fatty (ZDF) rat or the db/db mouse. These models exhibit hyperglycemia and insulin resistance.

  • Acclimatization: House the animals in a controlled environment for at least one week to allow for acclimatization.

  • Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, Metahexamide, Chlorpropamide) with a sufficient number of animals per group (n=8-10).

  • Drug Administration:

    • Prepare the sulfonylurea compounds in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer the drugs orally via gavage once daily for a predetermined study duration (e.g., 4 weeks). Doses would be determined from literature or pilot studies.

  • Monitoring:

    • Measure body weight and food/water intake daily or weekly.

    • Monitor blood glucose levels from tail vein blood at regular intervals (e.g., baseline, and then weekly).

  • Glucose and Insulin Tolerance Tests:

    • Perform an Oral Glucose Tolerance Test (OGTT) and an Insulin Tolerance Test (ITT) at baseline and at the end of the study to assess glucose disposal and insulin sensitivity.

  • Terminal Procedures:

    • At the end of the study, collect blood samples for analysis of plasma insulin, HbA1c, and other relevant biomarkers.

    • Harvest tissues such as the pancreas, liver, and adipose tissue for histological analysis or further molecular studies.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of the different treatments.

Experimental Workflow Diagram

Experimental_Workflow start Start acclimatization Animal Acclimatization (e.g., ZDF rats, 1 week) start->acclimatization grouping Random Grouping (Vehicle, Metahexamide, Chlorpropamide) acclimatization->grouping treatment Daily Oral Gavage (4 weeks) grouping->treatment monitoring Monitor Body Weight, Food/Water Intake, Blood Glucose treatment->monitoring tolerance_tests OGTT & ITT (Baseline & Final) treatment->tolerance_tests monitoring->tolerance_tests termination Study Termination tolerance_tests->termination sample_collection Blood & Tissue Collection termination->sample_collection analysis Data & Histological Analysis sample_collection->analysis end End analysis->end

Caption: General experimental workflow for sulfonylurea evaluation.

Conclusion

Both Metahexamide and Chlorpropamide are first-generation sulfonylureas that act by stimulating insulin secretion. While quantitative, directly comparable preclinical data is limited, the available information on Chlorpropamide demonstrates its ability to enhance glucose transport and metabolism in insulin-sensitive tissues. The provided experimental framework offers a basis for conducting future head-to-head studies to elucidate the comparative efficacy and safety profiles of these two compounds in animal models. Such studies would be invaluable for a more definitive comparison.

References

Validation

A Tale of Two Eras: The Efficacy of Metahexamide versus Modern Diabetes Mellitus Medications

A comprehensive review of the historical sulfonylurea, Metahexamide, and its contemporary counterparts in the management of type 2 diabetes, supported by available clinical data and an examination of their distinct mecha...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the historical sulfonylurea, Metahexamide, and its contemporary counterparts in the management of type 2 diabetes, supported by available clinical data and an examination of their distinct mechanisms of action and safety profiles.

In the landscape of type 2 diabetes management, the evolution of pharmacotherapy has been marked by significant advancements in both efficacy and safety. This guide provides a comparative analysis of Metahexamide, a first-generation sulfonylurea introduced in 1959, and the modern classes of oral hypoglycemic agents that have largely replaced it, including Dipeptidyl Peptidase-4 (DPP-4) inhibitors, Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors, and Glucagon-Like Peptide-1 (GLP-1) receptor agonists.

Executive Summary

Metahexamide, a once-promising oral antidiabetic agent, has been withdrawn from the market due to safety concerns, primarily related to liver toxicity. While it demonstrated efficacy in lowering blood glucose in its time, modern diabetes drugs offer superior glycemic control, coupled with a much more favorable safety profile and additional cardiovascular and renal benefits. This guide will delve into the available historical data for Metahexamide, compare it with the robust clinical trial data of modern therapies, and provide insights into the mechanistic differences that underpin their varied clinical outcomes.

Efficacy Comparison

Direct comparative trials between Metahexamide and modern diabetes drugs are nonexistent due to the different eras of their use. However, by examining historical clinical trial data for Metahexamide and contemporary data for modern drug classes, a comparative assessment of their efficacy can be constructed.

Table 1: Comparative Efficacy of Metahexamide and Modern Diabetes Drugs

Drug ClassMechanism of ActionTypical HbA1c Reduction (Monotherapy)Effect on Body WeightRisk of Hypoglycemia
Metahexamide Stimulates insulin (B600854) secretion from pancreatic β-cells by blocking ATP-sensitive potassium (K-ATP) channels.Data not consistently reported in historical literature in terms of HbA1c.Weight gainHigh
DPP-4 Inhibitors Increases incretin (B1656795) levels (GLP-1 and GIP), which in turn increases insulin secretion and decreases glucagon (B607659) secretion in a glucose-dependent manner.0.5% - 0.8%[1]NeutralLow
SGLT2 Inhibitors Inhibits SGLT2 in the proximal renal tubules, reducing the reabsorption of filtered glucose from the tubular fluid and lowering the renal threshold for glucose.0.62%[2]Weight lossLow
GLP-1 Receptor Agonists Mimics the action of the native incretin hormone GLP-1, enhancing glucose-dependent insulin secretion, suppressing glucagon secretion, slowing gastric emptying, and promoting satiety.1.0% - 2.0%[3]Weight lossLow

Mechanism of Action: A Shift in Therapeutic Strategy

The fundamental difference in the mechanism of action between Metahexamide and modern diabetes drugs reflects a paradigm shift in the therapeutic approach to type 2 diabetes.

Metahexamide: A Focus on Insulin Secretion

Metahexamide, as a sulfonylurea, directly stimulates the pancreas to release more insulin, irrespective of blood glucose levels. This is achieved by binding to and closing the ATP-sensitive potassium (K-ATP) channels on the surface of pancreatic β-cells. This closure leads to depolarization of the cell membrane, opening of voltage-gated calcium channels, and subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules.

Mechanism of Action of Metahexamide.
Modern Diabetes Drugs: A Multi-faceted, Glucose-Dependent Approach

Modern diabetes medications employ more nuanced and often glucose-dependent mechanisms, addressing various pathophysiological defects in type 2 diabetes.

  • DPP-4 Inhibitors: These agents prevent the breakdown of endogenous incretin hormones, GLP-1 and GIP. This enhances the body's natural ability to lower blood glucose after a meal by stimulating insulin release and suppressing glucagon in a glucose-dependent manner.

  • SGLT2 Inhibitors: Acting independently of insulin, these drugs reduce blood glucose by promoting its excretion in the urine. This mechanism also contributes to weight loss and a reduction in blood pressure.

  • GLP-1 Receptor Agonists: These drugs mimic the effects of the native GLP-1 hormone, leading to a range of beneficial effects including glucose-dependent insulin secretion, suppression of glucagon, delayed gastric emptying, and increased satiety, which aids in weight loss.

Signaling pathways of modern diabetes drugs.

Safety and Tolerability: The Downfall of Metahexamide

The primary reason for the discontinuation of Metahexamide was its association with significant adverse effects, most notably hepatotoxicity.

Metahexamide: A Legacy of Liver Injury

Historical case reports from the late 1950s documented instances of "Metahexamide jaundice," indicating a risk of drug-induced liver injury. While the exact incidence is difficult to ascertain from the available literature, the signal of hepatotoxicity was a major factor in its eventual withdrawal from the market. As a first-generation sulfonylurea, Metahexamide also carried a significant risk of hypoglycemia, which could be severe and prolonged due to its long-acting nature.

Modern Diabetes Drugs: A Focus on Safety

Modern antidiabetic agents have undergone rigorous safety assessments and generally possess much more favorable safety profiles.

  • DPP-4 Inhibitors: Are generally well-tolerated with a low risk of hypoglycemia when used as monotherapy.

  • SGLT2 Inhibitors: Have a low risk of hypoglycemia and have demonstrated significant cardiovascular and renal protective benefits. Their primary side effects are related to their mechanism of action and include an increased risk of genital mycotic infections.

  • GLP-1 Receptor Agonists: Also have a low risk of hypoglycemia and have shown cardiovascular benefits. The most common side effects are gastrointestinal in nature, such as nausea and vomiting, which are often transient.

Experimental Protocols: A Glimpse into the Past and Present

The level of detail and rigor in clinical trial protocols has evolved substantially over the decades.

Metahexamide Era: Foundational Clinical Observations

Clinical studies of Metahexamide in the late 1950s and early 1960s were foundational but lacked the standardized, large-scale, and long-term design of modern trials. A typical experimental protocol from that era would have involved:

  • Patient Population: Small cohorts of patients with "stable" or "maturity-onset" diabetes.

  • Design: Often observational or single-arm studies, with some comparisons to other available treatments like tolbutamide.

  • Primary Endpoint: Reduction in fasting or postprandial blood glucose levels, often measured through urine or blood sugar tests. HbA1c was not a standard measure of glycemic control at that time.

  • Safety Monitoring: Primarily based on clinical observation and reporting of adverse events, with a focus on hypoglycemic episodes and signs of toxicity like jaundice.

Simplified 1960s clinical trial workflow.
Modern Era: Rigorous, Evidence-Based Protocols

Contemporary clinical trials for new diabetes drugs are large-scale, randomized, double-blind, placebo- and/or active-controlled studies with long-term follow-up, often mandated by regulatory agencies to assess cardiovascular safety.

  • Patient Population: Thousands of diverse patients with type 2 diabetes, often with specific cardiovascular or renal risk profiles.

  • Design: Multi-center, international, randomized controlled trials (RCTs).

  • Primary Endpoint: Change in HbA1c from baseline is a key efficacy endpoint. Cardiovascular and renal outcomes are often primary safety and secondary efficacy endpoints.

  • Safety Monitoring: Extensive and systematic collection of all adverse events, with particular attention to hypoglycemia, cardiovascular events, and other pre-specified risks.

Workflow of a modern diabetes drug trial.

Conclusion

The comparison between Metahexamide and modern diabetes drugs illuminates the remarkable progress in the pharmacological management of type 2 diabetes. While Metahexamide represented an important early step in oral hypoglycemic therapy, its significant safety concerns, particularly hepatotoxicity and a high risk of hypoglycemia, led to its withdrawal. In contrast, modern agents like DPP-4 inhibitors, SGLT2 inhibitors, and GLP-1 receptor agonists offer not only effective glycemic control but also a superior safety profile and, in many cases, additional benefits such as weight loss and cardiovascular and renal protection. The evolution from the non-specific insulin secretagogue action of Metahexamide to the targeted, multi-faceted, and glucose-dependent mechanisms of modern drugs underscores the depth of our current understanding of type 2 diabetes pathophysiology and our ability to develop safer and more effective treatments.

References

Comparative

A Comparative Review of the Side-Effect Profiles of Early Sulfonylureas

For Researchers, Scientists, and Drug Development Professionals First-generation sulfonylureas, a cornerstone in the early management of type 2 diabetes, have largely been superseded by newer agents. However, a retrospec...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

First-generation sulfonylureas, a cornerstone in the early management of type 2 diabetes, have largely been superseded by newer agents. However, a retrospective comparative analysis of their side-effect profiles remains crucial for understanding structure-activity relationships and informing the development of safer future therapeutics. This guide provides an objective comparison of the adverse effects of the four primary early sulfonylureas: tolbutamide (B1681337), chlorpropamide, tolazamide, and acetohexamide, supported by available data and a review of experimental methodologies.

Comparative Analysis of Adverse Effects

The principal side effects associated with first-generation sulfonylureas include hypoglycemia, cardiovascular risks, gastrointestinal disturbances, and disulfiram-like reactions with alcohol. While comprehensive, direct comparative studies with robust quantitative data across all four agents are limited in historical literature, a synthesis of available information allows for a comparative assessment.

Adverse EffectTolbutamideChlorpropamideTolazamideAcetohexamide
Hypoglycemia Lowest risk among first-generation agents due to its short half-life (4-5 hours).[1]Higher risk of prolonged and severe hypoglycemia due to its long half-life (around 32 hours) and slow metabolism.[1]Intermediate risk.Intermediate-acting with a corresponding risk of hypoglycemia.
Cardiovascular Risk The University Group Diabetes Program (UGDP) trial reported an approximately 2.5 times higher rate of cardiovascular mortality compared to diet alone (1.5 grams/day dosage).[2]Associated with an increased risk of cardiovascular mortality, with a relative risk of 1.45 compared to glyburide (B1671678) in a network meta-analysis.[3]Data less definitive compared to tolbutamide and chlorpropamide.Data on cardiovascular risk is less extensively documented compared to other first-generation agents.
Disulfiram-like Reaction Can elicit a clinical disulfiram-ethanol reaction.[4]Known to cause a hyperemic flush after alcohol ingestion in genetically predisposed individuals.[1]Can cause a disulfiram-like reaction.[5]Associated with an "antabuse-like" response to alcohol.[5]
Gastrointestinal Disturbances Nausea, vomiting, flatulence, diarrhea, or constipation.[6]Nausea and other gastrointestinal disturbances are common.[5]Abdominal discomfort and nausea are common side effects.[5]Abdominal discomfort and nausea are common side effects.[5]
Hematologic Toxicity Transient leukopenia and thrombocytopenia occur in less than 1% of patients.[1]Hematologic toxicity, including transient leukopenia and thrombocytopenia, is reported in less than 1% of patients.[1]Data less specific, but generally low incidence.Data less specific, but generally low incidence.
Hepatic Toxicity Risk of jaundice with higher dosages.[1]Dosages higher than 500 mg daily increase the risk of jaundice.[1]Rare instances of clinically apparent liver injury.[7]Rare instances of clinically apparent liver injury.[7]

Key Experimental Protocols

Assessment of Hypoglycemia

The induction and assessment of hypoglycemia in clinical trials involving sulfonylureas typically followed protocols similar to the Oral Glucose Tolerance Test (OGTT), but with a focus on monitoring for and managing low blood glucose levels.

Methodology:

  • Patient Preparation: Patients were typically required to follow a diet containing a consistent and adequate amount of carbohydrates (e.g., >150 grams/day) for three days preceding the test. An overnight fast of 8-16 hours was mandatory.[8]

  • Baseline Measurement: A fasting blood sample was drawn to determine baseline glucose levels.

  • Drug Administration: The specific sulfonylurea (e.g., tolbutamide, chlorpropamide) was administered at the prescribed dose.

  • Serial Blood Glucose Monitoring: Blood samples were drawn at regular intervals (e.g., 30, 60, 90, 120, 180, 240, and 300 minutes) post-administration to monitor blood glucose levels.[8]

  • Symptom Monitoring: Patients were closely monitored for clinical signs and symptoms of hypoglycemia, such as sweating, tremors, confusion, and dizziness.

  • Intervention for Hypoglycemia: A documented blood glucose level of <45 mg/dL during a symptomatic episode was a confirmation of hypoglycemia, and immediate intervention with oral or intravenous glucose was administered.[8]

University Group Diabetes Program (UGDP) Cardiovascular Mortality Assessment

The UGDP was a long-term, multicenter, prospective clinical trial initiated in 1961 to evaluate the efficacy of glucose-lowering therapies in preventing or delaying vascular complications of type 2 diabetes.[2]

Methodology:

  • Patient Population: Over 1,000 patients with non-ketotic, non-insulin-requiring maturity-onset diabetes were enrolled across 12 medical centers.

  • Treatment Arms: Patients were assigned to one of five treatment groups:

    • Placebo (diet alone)

    • Tolbutamide (a fixed dose of 1.5 g per day) plus diet

    • Insulin (B600854) standard (a fixed dose of 10-16 units per day) plus diet

    • Insulin variable (dosage adjusted to normalize fasting blood glucose) plus diet

    • Phenformin (a fixed dose of 100 mg per day) plus diet[2]

  • Data Collection: Standardized data on cardiovascular events and mortality were collected systematically across all participating centers.

  • Endpoint Adjudication: A centralized committee of experts adjudicated the cause of death to ensure consistency and accuracy in classifying cardiovascular mortality.

The UGDP reported that patients treated with tolbutamide had a cardiovascular mortality rate of approximately 2.5 times that of patients treated with diet alone.[2]

Assessment of Disulfiram-Like Reaction

The disulfiram-like reaction with sulfonylureas and alcohol was primarily assessed through clinical observation and, in experimental settings, by measuring blood acetaldehyde (B116499) levels.

Methodology:

  • Patient Selection: Individuals with a history of alcohol consumption and undergoing treatment with a first-generation sulfonylurea were included in observational studies.

  • Alcohol Challenge (in a controlled setting):

    • After a period of sulfonylurea administration to achieve steady-state levels, a controlled dose of ethanol (B145695) was administered.

    • Blood samples were drawn at baseline and at timed intervals after alcohol consumption.

    • Blood acetaldehyde levels were measured using techniques such as gas chromatography.

  • Clinical Monitoring: Participants were monitored for the characteristic signs and symptoms of a disulfiram-like reaction, including flushing, nausea, vomiting, headache, and palpitations. Blood pressure and heart rate were also monitored.[9]

  • In Vitro Aldehyde Dehydrogenase (ALDH) Inhibition Assay:

    • Liver homogenates or purified ALDH enzyme were used.

    • The activity of ALDH was measured in the presence and absence of the sulfonylurea or its metabolites.

    • The production of the product of ALDH activity (e.g., indoleacetic acid from tryptamine) was quantified to determine the degree of enzyme inhibition.[10]

Signaling Pathways and Experimental Workflows

Sulfonylurea Mechanism of Action and Insulin Release

First-generation sulfonylureas stimulate insulin secretion from pancreatic β-cells by binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel.

cluster_pancreatic_beta_cell Pancreatic β-Cell Sulfonylurea Sulfonylurea SUR1 SUR1 Subunit Sulfonylurea->SUR1 Binds to KATP_Channel ATP-sensitive K+ Channel (KATP) SUR1->KATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis

Caption: Mechanism of sulfonylurea-induced insulin secretion.

Disulfiram-Like Reaction Pathway

The disulfiram-like reaction occurs due to the inhibition of aldehyde dehydrogenase (ALDH), leading to the accumulation of acetaldehyde after alcohol consumption.

cluster_liver Liver Ethanol Ethanol (Alcohol) ADH Alcohol Dehydrogenase (ADH) Ethanol->ADH Acetaldehyde Acetaldehyde ALDH Aldehyde Dehydrogenase (ALDH) Acetaldehyde->ALDH Symptoms Disulfiram-like Symptoms (Flushing, Nausea, etc.) Acetaldehyde->Symptoms Accumulation leads to Acetate Acetate ADH->Acetaldehyde Metabolizes to ALDH->Acetate Metabolizes to Sulfonylurea Sulfonylurea Sulfonylurea->ALDH Inhibits

Caption: Pathway of the disulfiram-like reaction.

Experimental Workflow for Assessing Hypoglycemic Potential

A typical experimental workflow to assess the hypoglycemic potential of a sulfonylurea in a clinical setting.

Start Patient Recruitment (Type 2 Diabetes) Informed_Consent Informed Consent Start->Informed_Consent Baseline_Assessment Baseline Assessment (Fasting Glucose, HbA1c) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Group Sulfonylurea Treatment Randomization->Treatment_Group Control_Group Placebo/Standard Care Randomization->Control_Group Monitoring Serial Blood Glucose & Symptom Monitoring Treatment_Group->Monitoring Control_Group->Monitoring Data_Analysis Data Analysis (Incidence of Hypoglycemia) Monitoring->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: Clinical trial workflow for hypoglycemia assessment.

References

Validation

Assessing the relative binding affinities of sulfonylureas to their receptor

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the binding affinities of various sulfonylurea drugs to their primary target, the sulfonylurea receptor 1...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinities of various sulfonylurea drugs to their primary target, the sulfonylurea receptor 1 (SUR1), a key component of the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells. The interaction between sulfonylureas and SUR1 is the foundational mechanism for their therapeutic action in type 2 diabetes. This document summarizes key experimental data, details the methodologies used to obtain this data, and provides visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Relative Binding Affinities of Sulfonylureas to SUR1

The following table summarizes the binding affinities of commonly prescribed sulfonylureas for the SUR1 receptor. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters used to quantify the affinity of a drug for its receptor. A lower value for these parameters indicates a higher binding affinity.

SulfonylureaReceptorBinding ParameterValue (nM)Assay Type
Glibenclamide (Glyburide) SUR1Ki~0.3 - 4[³H]glibenclamide binding
SUR1IC505.4[³H]glibenclamide binding
Glimepiride SUR1Ki~3.0[³H]glimepiride binding
SUR1IC50Higher than glibenclamide[³H]sulfonylurea displacement
Glipizide SUR1-Lower affinity than glibenclamide-
Gliclazide SUR1-High affinity[³H]glibenclamide binding
Tolbutamide (B1681337) SUR1Ki~3,300Electrophysiology

Note: Binding affinities can vary depending on the experimental conditions, such as the presence of nucleotides like ATP and ADP, which can allosterically modulate the binding of sulfonylureas.[1][2] For instance, glibenclamide binds to SUR1 with high affinity, whereas its affinity for SUR2A and SUR2B is significantly lower.[3] Glimepiride has a lower affinity for the β-cell sulfonylurea receptor than glibenclamide.[4] Gliclazide, glipizide, and tolbutamide inhibit Kir6.2/SUR1 with high affinity but have a low affinity for Kir6.2/SUR2.[5]

Experimental Protocols: Radioligand Binding Assay

The determination of sulfonylurea binding affinities is typically performed using a competitive radioligand binding assay. This method measures the ability of an unlabeled drug to displace a radiolabeled ligand from the SUR1 receptor.

Membrane Preparation from SUR1-Expressing Cells
  • Cell Culture: Human Embryonic Kidney (HEK293) cells or a similar cell line are stably transfected to express the human SUR1 and Kir6.2 subunits of the K-ATP channel.

  • Cell Lysis: Cells are harvested and washed with ice-cold phosphate-buffered saline (PBS). The cell pellet is then resuspended in an ice-cold lysis buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4) containing protease inhibitors.

  • Homogenization: The cells are homogenized using a Dounce or Potter-Elvehjem homogenizer to disrupt the cell membranes.

  • Centrifugation: The homogenate is subjected to a low-speed centrifugation (e.g., 1,000 x g) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed (e.g., 100,000 x g) to pellet the cell membranes.

  • Protein Quantification: The protein concentration of the membrane preparation is determined using a standard protein assay, such as the Bradford or BCA assay. The membranes are then stored at -80°C.[6]

Competitive Binding Assay
  • Reaction Mixture: In a 96-well plate, the prepared cell membranes (containing a specific amount of protein) are incubated with a fixed concentration of a radiolabeled sulfonylurea, typically [³H]glibenclamide, and varying concentrations of the unlabeled competitor sulfonylurea.[7]

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[7]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution. The filters are then washed multiple times with an ice-cold wash buffer to remove any non-specifically bound radioligand.[7]

  • Quantification of Radioactivity: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis:

    • Total Binding: Measured in the absence of a competitor.

    • Non-specific Binding: Measured in the presence of a saturating concentration of an unlabeled high-affinity ligand (e.g., unlabeled glibenclamide) to block all specific binding sites.

    • Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

    • IC50 Determination: The concentration of the unlabeled competitor that inhibits 50% of the specific binding of the radioligand is determined by plotting the percentage of specific binding against the log concentration of the competitor and fitting the data to a sigmoidal dose-response curve.

    • Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]

Mandatory Visualizations

Sulfonylurea Signaling Pathway

Sulfonylurea_Signaling_Pathway cluster_beta_cell Pancreatic β-cell Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Enters cell Metabolism Metabolism GLUT2->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP K_ATP_channel K-ATP Channel (Kir6.2) ATP_ADP->K_ATP_channel Inhibits Sulfonylurea Sulfonylurea SUR1 SUR1 Sulfonylurea->SUR1 Binds to SUR1->K_ATP_channel Inhibits K_ion K+ K_ATP_channel->K_ion K⁺ efflux blocked Depolarization Membrane Depolarization K_ATP_channel->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_channel Opens Insulin_Vesicles Insulin Vesicles Ca_channel->Insulin_Vesicles Triggers Ca_ion Ca²⁺ Ca_ion->Ca_channel Influx Insulin_Exocytosis Insulin Exocytosis Insulin_Vesicles->Insulin_Exocytosis

Caption: Sulfonylurea signaling pathway in pancreatic β-cells.

Experimental Workflow: Competitive Radioligand Binding Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A1 Culture SUR1-expressing cells A2 Prepare cell membranes A1->A2 A3 Quantify protein concentration A2->A3 B1 Incubate membranes with [³H]ligand & competitor A3->B1 B2 Separate bound/free ligand via filtration B1->B2 B3 Quantify radioactivity B2->B3 C1 Calculate specific binding B3->C1 C2 Generate dose-response curve C1->C2 C3 Determine IC50 C2->C3 C4 Calculate Ki using Cheng-Prusoff equation C3->C4

Caption: Workflow for a competitive radioligand binding assay.

References

Safety & Regulatory Compliance

Safety

Safeguarding Research: Proper Disposal Procedures for Metahexamide

For Immediate Implementation by Laboratory Professionals The responsible management of chemical waste is a cornerstone of laboratory safety and regulatory compliance. This document provides essential, step-by-step guidan...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and regulatory compliance. This document provides essential, step-by-step guidance for the proper disposal of Metahexamide, a first-generation sulfonylurea. Adherence to these procedures is critical for protecting personnel and the environment.

Metahexamide is not classified as a controlled substance by the Drug Enforcement Administration (DEA). Based on available data, it is also not listed as a P- or U-series hazardous waste under the Resource Conservation and Recovery Act (RCRA). Therefore, it should be managed as a non-RCRA pharmaceutical waste. However, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all federal, state, and local regulations, which may have more stringent requirements.

Operational Plan: Segregation and Containerization

Proper segregation of Metahexamide waste at the point of generation is the first critical step to ensure safe and compliant disposal.

1. Waste Identification and Segregation:

  • At the start of any experiment involving Metahexamide, establish a designated waste container for all materials that will come into contact with the compound.

  • Segregate Metahexamide waste from all other waste streams, including regular trash, sharps, biohazardous waste, and RCRA-hazardous waste.

2. Container Selection and Labeling:

  • Use a dedicated, leak-proof, and clearly labeled container for all Metahexamide waste.

  • The container should be made of a material compatible with Metahexamide.

  • Label the container with "Non-RCRA Pharmaceutical Waste," the chemical name "Metahexamide," and the approximate concentration if in a solution.

Disposal Protocol: Step-by-Step Guidance

I. Personal Protective Equipment (PPE) and Safety Precautions:

  • Attire: Always wear a standard laboratory coat, long pants, and closed-toe shoes.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile gloves).

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Work Area: Conduct all handling and disposal procedures in a well-ventilated area, preferably within a certified chemical fume hood.

II. Waste Collection and Accumulation:

  • Place all solid waste contaminated with Metahexamide (e.g., weighing papers, contaminated gloves, pipette tips) directly into the designated waste container.

  • For liquid waste containing Metahexamide, use a separate, sealed, and clearly labeled container.

  • Keep the waste container securely closed at all times, except when adding waste.

  • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator.

III. Final Disposal Procedure:

  • Never dispose of Metahexamide down the drain or in the regular trash. [1][2][3] Improper disposal can lead to environmental contamination.

  • Once the waste container is full or the experiment is complete, contact your institution's EHS department to arrange for pickup and disposal.

  • Follow all institutional procedures for waste manifest documentation.

  • The recommended final disposal method for non-RCRA pharmaceutical waste is incineration at a permitted facility.[1][2][3]

IV. Empty Container Management:

  • A container that held the stock supply of Metahexamide must be triple-rinsed with a suitable solvent.

  • The first rinsate must be collected and disposed of as Metahexamide waste. Subsequent rinsates may be disposed of as non-hazardous waste, pending institutional guidelines.

  • After triple-rinsing, deface or remove the original label and dispose of the container according to your facility's recycling or solid waste procedures.

Quantitative Data Summary

Since Metahexamide is not typically classified as a characteristic hazardous waste, quantitative disposal limits are generally not applicable. The primary focus is on proper segregation and disposal via incineration.

ParameterGuidelineSource
RCRA Classification Not a P- or U-listed hazardous waste.General pharmaceutical waste guidelines
DEA Scheduling Not a controlled substance.General pharmaceutical waste guidelines
Recommended Disposal Incineration[1][2][3]
Sewering Prohibited[1][2][3]
Landfilling Not Recommended[1][3]

Metahexamide Disposal Workflow

Metahexamide_Disposal_Workflow cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Final Disposal A Metahexamide Waste Generated (Solid or Liquid) B Segregate from other waste streams A->B C Place in dedicated, leak-proof container B->C D Label as 'Non-RCRA Pharmaceutical Waste: Metahexamide' C->D E Store in designated Satellite Accumulation Area (SAA) D->E F Keep container closed E->F G Contact Environmental Health & Safety (EHS) F->G H Arrange for pickup by licensed waste vendor G->H I Incineration at a permitted facility H->I

Caption: Workflow for the proper disposal of Metahexamide waste.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metahexamide
Reactant of Route 2
Metahexamide
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